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Core Science & Biosynthesis

Foundational

The RR6 Prognostic Model: A Technical Guide for Myelofibrosis Researchers

The RR6 (Response to Ruxolitinib (B1666119) after 6 months) prognostic model is a clinical tool designed to predict survival in patients with myelofibrosis (MF) undergoing treatment with the JAK1/JAK2 inhibitor ruxolitin...

Author: BenchChem Technical Support Team. Date: December 2025

The RR6 (Response to Ruxolitinib (B1666119) after 6 months) prognostic model is a clinical tool designed to predict survival in patients with myelofibrosis (MF) undergoing treatment with the JAK1/JAK2 inhibitor ruxolitinib.[1][2] Developed to address the need for early and reliable predictors of long-term outcomes, the RR6 model stratifies patients into distinct risk categories based on their response to the initial six months of therapy.[2][3] This allows for the timely identification of patients with suboptimal responses who may benefit from alternative therapeutic strategies.[2][4]

This technical guide provides a comprehensive overview of the RR6 model, its core components, quantitative outcomes from key studies, and the experimental protocols underpinning its development and validation.

Core Components of the RR6 Model

The RR6 model utilizes four risk factors derived from three clinical variables assessed at baseline, three months, and six months of ruxolitinib treatment.[2][3][5] A scoring system is employed to categorize patients into low, intermediate, and high-risk groups for overall survival.[1][6]

Predictor Variables and Scoring System

The model assigns one point for the presence of each of the following risk factors. The total score determines the patient's risk category.[6]

Risk FactorPoints
Ruxolitinib dose <20 mg twice daily at baseline, 3 months, AND 6 months1
Palpable spleen length reduction from baseline ≤30% at 3 months AND 6 months1
Red blood cell (RBC) transfusion need at 3 months AND/OR 6 months1
RBC transfusion need at baseline, 3 months, AND 6 months1

The total score is then used to stratify patients into one of three risk categories:

  • Low Risk: < 2 points

  • Intermediate Risk: 2 to 4 points

  • High Risk: > 4 points[6]

Quantitative Outcomes

The RR6 model was developed using data from the RUXOREL-MF study and has been validated in independent patient cohorts.[2][7] The following tables summarize the key quantitative outcomes from these studies.

RUXOREL-MF Study (Development Cohort)

The RUXOREL-MF study was a real-world, ambispective, observational study that enrolled 209 patients with myelofibrosis treated with ruxolitinib.[2][7]

Risk CategoryMedian Overall Survival (OS)95% Confidence Interval (CI)
Low RiskNot Reached-
Intermediate Risk61 months43-80 months
High Risk33 months21-50 months
Data sourced from Maffioli et al., Blood Advances, 2022.[8]
Validation Cohort 1

A validation of the RR6 model was performed in a retrospective, single-center cohort of 140 patients with myelofibrosis treated with ruxolitinib.[1]

Risk CategoryMedian Overall Survival (OS)
Low RiskNot Reached
Intermediate Risk80 months
High Risk50 months
Data sourced from a 2022 study validating the RR6 model.[1]
Validation Cohort 2

A further validation study was conducted in a retrospective, single-center cohort of 105 patients with World Health Organization-defined MF treated with ruxolitinib.[3]

Risk CategoryMedian Overall Survival (OS)95% Confidence Interval (CI)
Low RiskNot Reached49-NR
Intermediate Risk66 months34-135
High Risk22 months21-35
Data sourced from a 2022 study on the validation and molecular integration of the RR6 model.[5]

Experimental Protocols

The development and validation of the RR6 model were based on data from clinical studies with specific protocols.

RUXOREL-MF Study (RR6 Model Development)
  • Study Design: A real-world, ambispective, observational study conducted at 17 centers.[2]

  • Participants: 209 patients with primary or secondary myelofibrosis treated with ruxolitinib.[2][7]

  • Inclusion Criteria (General):

    • Diagnosis of primary or secondary myelofibrosis.

    • Treatment with ruxolitinib as per standard clinical practice.

  • Data Collection: Clinical and laboratory data were collected at the time of myelofibrosis diagnosis, at the start of ruxolitinib treatment, and at 3, 6, 12, 18, 24, 36, and 48 months of follow-up.[2]

  • Assessments for RR6 Model:

    • Ruxolitinib dose.

    • Palpable spleen length.

    • Red blood cell transfusion requirement.

Validation Study Protocol
  • Study Design: A retrospective, single-center experience.[1]

  • Participants: 140 patients with myelofibrosis treated with ruxolitinib.[1]

  • Data Analysis: The RR6 prognostic model was applied to the patient data to confirm its predictive ability.[1]

Visualizations

RR6 Model Logical Workflow

RR6_Workflow cluster_0 Patient Data Inputs cluster_1 RR6 Model Calculation cluster_2 Prognostic Outcome Baseline Baseline Data - Ruxolitinib Dose - Spleen Length - Transfusion Need RiskFactor1 Dose < 20mg BID at all timepoints? Baseline->RiskFactor1 RiskFactor2 Spleen Reduction ≤30% at 3 & 6 months? Baseline->RiskFactor2 RiskFactor4 Transfusion Need at all timepoints? Baseline->RiskFactor4 Month3 3-Month Data - Ruxolitinib Dose - Spleen Length - Transfusion Need Month3->RiskFactor1 Month3->RiskFactor2 RiskFactor3 Transfusion Need at 3 or 6 months? Month3->RiskFactor3 Month3->RiskFactor4 Month6 6-Month Data - Ruxolitinib Dose - Spleen Length - Transfusion Need Month6->RiskFactor1 Month6->RiskFactor2 Month6->RiskFactor3 Month6->RiskFactor4 Scoring Sum of Points (1 point per 'Yes') RiskFactor1->Scoring RiskFactor2->Scoring RiskFactor3->Scoring RiskFactor4->Scoring LowRisk Low Risk (< 2 points) Scoring->LowRisk < 2 IntRisk Intermediate Risk (2-4 points) Scoring->IntRisk 2-4 HighRisk High Risk (> 4 points) Scoring->HighRisk > 4

Caption: Logical workflow of the RR6 prognostic model.

RR6 Model Experimental Workflow

RR6_Experimental_Workflow cluster_0 Patient Cohort cluster_1 Data Collection Timeline cluster_2 Data Analysis & Risk Stratification cluster_3 Outcome Assessment Patient Myelofibrosis Patients Starting Ruxolitinib T0 Baseline (T0) Patient->T0 T3 3 Months (T3) T0->T3 T6 6 Months (T6) T3->T6 Analysis Apply RR6 Scoring Algorithm T6->Analysis Stratification Stratify into Low, Intermediate, and High-Risk Groups Analysis->Stratification Outcome Evaluate Overall Survival Stratification->Outcome

Caption: Experimental workflow for the RR6 model.

Signaling Pathways

The RR6 model is a clinical prognostic tool and is not directly based on specific signaling pathways. However, the mechanism of action of ruxolitinib, a core component of the model's context, involves the inhibition of the Janus kinase (JAK) signaling pathway. Dysregulation of the JAK-STAT pathway is a hallmark of myeloproliferative neoplasms, including myelofibrosis. Ruxolitinib's inhibition of JAK1 and JAK2 aims to reduce the downstream signaling that drives the disease's signs and symptoms, such as splenomegaly and constitutional symptoms. The clinical parameters used in the RR6 model (spleen response, need for transfusions) are indirect measures of the biological and clinical response to this pathway inhibition.

JAK_STAT_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus CytokineReceptor Cytokine Receptor JAK JAK1/JAK2 CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates P_STAT Phosphorylated STAT (Dimer) STAT->P_STAT GeneExpression Gene Expression (Proliferation, Inflammation) P_STAT->GeneExpression translocates to nucleus Ruxolitinib Ruxolitinib Ruxolitinib->JAK inhibits

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of ruxolitinib.

References

Exploratory

Unraveling the RR6 Model in Myelofibrosis: A Technical Guide to the CXCL8/CXCR1/2 Signaling Axis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The term "RR6 model" in the context of myelofibrosis (MF) can be ambiguous. It most prominently refers to the "Response to Ruxol...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The term "RR6 model" in the context of myelofibrosis (MF) can be ambiguous. It most prominently refers to the "Response to Ruxolitinib (B1666119) After 6 Months" (RR6) clinical prognostic model, designed to predict survival in MF patients undergoing treatment with ruxolitinib.[1][2][3][4][5][6] This model utilizes clinical parameters such as ruxolitinib dosage, spleen response, and transfusion dependency to stratify patients into different risk categories.[1][2][4][5][6]

However, for a deeper, molecular-level understanding relevant to drug development and core biological principles, this guide will focus on a pivotal signaling pathway in myelofibrosis pathogenesis that may be the intended subject of a technical inquiry: the CXCL8/CXCR1/2 axis. This pathway is a key driver of the inflammation and bone marrow fibrosis characteristic of MF and represents a significant therapeutic target.[7][8][9][10] This guide will detail the underlying principles of this signaling model, present quantitative data from preclinical studies, outline experimental protocols, and provide visualizations of the key pathways and workflows.

The CXCL8/CXCR1/2 Signaling Axis: A Core Driver of Myelofibrosis Pathogenesis

Myelofibrosis is a myeloproliferative neoplasm characterized by dysregulated JAK/STAT signaling, excessive production of inflammatory cytokines, and progressive bone marrow fibrosis.[11] Within this complex inflammatory milieu, the chemokine CXCL8 (also known as Interleukin-8, IL-8) and its receptors CXCR1 and CXCR2 play a crucial role.[7][8][10] Elevated levels of CXCL8 in the bone marrow and peripheral blood of MF patients are associated with reduced overall survival.[7][10]

The core principle of this signaling model is that malignant hematopoietic stem and progenitor cells (HSPCs) in MF, along with other cells in the bone marrow microenvironment, produce excessive CXCL8.[8] This chemokine then binds to its G protein-coupled receptors, CXCR1 and CXCR2, which are overexpressed on MF HSPCs.[8][10] This binding triggers downstream signaling cascades that promote:

  • Proliferation and survival of malignant cells: The CXCL8/CXCR1/2 axis enhances the fitness and proliferation of MF hematopoietic stem/progenitor cells.[9][12]

  • Inflammation: This pathway is a potent chemoattractant for neutrophils, contributing to the chronic inflammatory state within the bone marrow.[7][10]

  • Bone Marrow Fibrosis: The sustained inflammatory signaling contributes to the activation of fibroblasts and the deposition of collagen, leading to the characteristic fibrosis of the bone marrow.[9]

  • Neo-angiogenesis: CXCL8 is also known to promote the formation of new blood vessels, which can further support the malignant clone.[8]

Quantitative Data from Preclinical Studies

The therapeutic potential of targeting the CXCL8/CXCR1/2 axis has been explored in preclinical models of myelofibrosis, primarily using the CXCR1/2 inhibitor reparixin (B1680519).[8][13][14][15] The following tables summarize key quantitative findings from these studies.

In Vivo Model Treatment Key Findings Reference
Gata1low miceReparixinReduction in bone marrow and splenic fibrosis.[13][14][13][14]
Reduced expression of TGF-β1 and collagen III in megakaryocytes.[14][14]
Increased expression of GATA1 in megakaryocytes.[14][14]
hMPLW515L adoptive transfer modelGenetic deletion of Cxcr2Abrogation of fibrosis and extended overall survival.[9][9]
Pharmacologic inhibition of CXCR1/2Improved hematologic parameters and attenuated bone marrow fibrosis.[9][9]
Combination with JAK inhibitorSynergistic effects in improving disease phenotype.[9][9]
In Vitro Assay Cell Type Treatment Key Findings Reference
Colony Forming Unit (CFU) AssayPrimary MF CD34+ progenitor cellsReparixinDecreased proliferation of malignant MF cells that was enhanced by IL-8.[8][8]
Reduced numbers of JAK2V617F+ colonies.[8][8]
Proliferation AssayMF hematopoietic stem/progenitor cellsExogenous CXCL8Enhanced proliferation and fitness.[9][9]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the CXCL8/CXCR1/2 signaling pathway and a typical experimental workflow for its investigation.

CXCL8_CXCR1_2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response in MF CXCR1_2 CXCR1/2 G_Protein G-Protein Activation CXCR1_2->G_Protein CXCL8 CXCL8 (IL-8) CXCL8->CXCR1_2 Downstream Downstream Effectors (e.g., PLC, PI3K/Akt, MAPK) G_Protein->Downstream Proliferation Increased Proliferation & Survival Downstream->Proliferation Inflammation Inflammation (Neutrophil Chemoattraction) Downstream->Inflammation Fibrosis Bone Marrow Fibrosis Downstream->Fibrosis

CXCL8/CXCR1/2 Signaling Pathway in Myelofibrosis.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Patient_Cells Isolate CD34+ HSPCs from MF Patients CFU_Assay Colony Forming Unit (CFU) Assays +/- CXCR1/2 Inhibitor (Reparixin) Patient_Cells->CFU_Assay Prolif_Assay Proliferation/Viability Assays +/- CXCL8 and/or Inhibitor Patient_Cells->Prolif_Assay Gene_Expression Gene Expression Analysis (CXCL8/CXCR2 Signature) Patient_Cells->Gene_Expression Mouse_Model Utilize MF Mouse Model (e.g., Gata1low, hMPLW515L) Treatment Treat with Vehicle or CXCR1/2 Inhibitor (Reparixin) Mouse_Model->Treatment Analysis Analyze Hematologic Parameters, Spleen Size, and Bone Marrow Fibrosis Treatment->Analysis

Experimental Workflow for Evaluating CXCR1/2 Inhibition in MF.

Detailed Experimental Protocols

While specific, detailed protocols are proprietary to the conducting laboratories, the methodologies employed in the cited studies can be summarized as follows:

In Vitro Analysis of MF Patient Samples
  • Isolation of CD34+ Cells:

    • Mononuclear cells are isolated from the peripheral blood or bone marrow of myelofibrosis patients by Ficoll-Paque density gradient centrifugation.

    • CD34+ hematopoietic stem and progenitor cells are then purified using magnetic-activated cell sorting (MACS) with anti-CD34 microbeads.

  • Colony-Forming Unit (CFU) Assays:

    • Purified CD34+ cells are plated in methylcellulose-based medium (e.g., MethoCult) supplemented with a cocktail of cytokines to support myeloid colony growth.

    • Cells are treated with varying concentrations of a CXCR1/2 inhibitor (e.g., reparixin) with or without the addition of recombinant human CXCL8.

    • Colonies (e.g., CFU-GM, BFU-E) are scored after 14 days of incubation to assess the impact on clonogenic potential.

  • Gene Expression Analysis:

    • RNA is extracted from purified CD34+ cells.

    • Quantitative real-time PCR (qRT-PCR) or RNA sequencing is performed to analyze the expression levels of genes within the CXCL8/CXCR2 pathway.

In Vivo Murine Models of Myelofibrosis
  • Gata1low Mouse Model:

    • This model spontaneously develops a myelofibrosis phenotype that is independent of JAK/STAT mutations but is characterized by elevated TGF-β and CXCL1 (the murine equivalent of CXCL8).[13][14][16]

    • Mice are treated with the CXCR1/2 inhibitor reparixin, often administered via subcutaneously implanted osmotic mini-pumps for continuous delivery, or a vehicle control.[16]

  • hMPLW515L Adoptive Transfer Model:

    • This model involves the transplantation of hematopoietic cells transduced with the human MPLW515L mutation into recipient mice, which then develop an MF-like disease.[9]

    • In some studies, cells from Cxcr2 knockout mice are used to genetically validate the role of this receptor.[9]

  • Analysis of Disease Phenotype:

    • Hematologic Parameters: Complete blood counts are monitored regularly to assess for changes in white blood cells, red blood cells, and platelets.

    • Spleen and Liver Size: Organ weights are measured at the end of the study as an indicator of extramedullary hematopoiesis.

    • Bone Marrow Fibrosis: Femurs and sternums are harvested, fixed, and embedded in paraffin. Sections are stained with reticulin (B1181520) or Gomori's trichrome to visualize and grade the degree of fibrosis.

Conclusion

The CXCL8/CXCR1/2 signaling axis represents a critical underlying principle in the pathophysiology of myelofibrosis, driving proliferation, inflammation, and fibrosis. Preclinical data strongly support the therapeutic targeting of this pathway, with inhibitors like reparixin demonstrating the potential to ameliorate key features of the disease.[8][13][14] A Phase II clinical trial of reparixin in patients with myelofibrosis was initiated in 2023, marking a crucial step in translating these preclinical findings to the clinic.[15] For researchers and drug developers, a thorough understanding of this signaling model is essential for the continued development of novel and effective therapies for myelofibrosis.

References

Foundational

An In-depth Technical Guide on the Biological Basis for the RR6 Response Criteria

A Note on Terminology: Initial searches for "RR6 response criteria" did not yield a widely recognized, standardized set of criteria under this name in the context of general oncology. However, a prognostic model termed "...

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial searches for "RR6 response criteria" did not yield a widely recognized, standardized set of criteria under this name in the context of general oncology. However, a prognostic model termed "Response to Ruxolitinib (B1666119) after 6 months" (RR6) has been developed and validated for patients with myelofibrosis being treated with ruxolitinib.[1][2][3][4] This guide will focus on the biological basis of this specific RR6 model. For the broader context of solid tumor response assessment, this guide will also incorporate information on the widely used RECIST 1.1 criteria.

Introduction to the RR6 Model for Myelofibrosis

The RR6 model is a clinical prognostic tool designed to identify patients with myelofibrosis (MF) who are at risk of poor survival outcomes despite treatment with the Janus kinase (JAK) inhibitor, ruxolitinib.[1][2] Ruxolitinib is a potent inhibitor of JAK1 and JAK2, key enzymes in a signaling pathway that is often dysregulated in myelofibrosis. While the drug is effective in reducing spleen size and alleviating symptoms for many patients, a subset of individuals shows a suboptimal response or loses their initial response, which is linked to a worse prognosis.[1] The RR6 model was developed to provide an early and reliable prediction of long-term outcomes in this patient population.[2]

Core Biological Basis of the RR6 Model

The RR6 model is built upon the clinical and hematological responses to ruxolitinib, which are direct readouts of the drug's biological activity. The model integrates three key variables assessed at baseline, 3 months, and 6 months of therapy to stratify patients into low, intermediate, and high-risk categories.[2] The biological rationale for each component is as follows:

  • Ruxolitinib Dose: The ability to tolerate and maintain an adequate dose of ruxolitinib is indicative of the patient's overall health and the biological manageability of the disease. Dose reductions are often necessitated by treatment-related toxicities, such as anemia and thrombocytopenia, which can themselves be manifestations of the underlying disease biology.

  • Spleen Response: Splenomegaly in myelofibrosis is a hallmark of extramedullary hematopoiesis, a process driven by the dysregulated JAK-STAT signaling pathway. A significant reduction in spleen size is a direct measure of the drug's efficacy in inhibiting this pathway and controlling disease proliferation.

  • Red Blood Cell (RBC) Transfusion Need: Anemia in myelofibrosis is multifactorial, stemming from ineffective erythropoiesis, bone marrow fibrosis, and splenomegaly. The requirement for RBC transfusions reflects the severity of the underlying disease and the patient's inability to mount an effective hematopoietic response, even with JAK inhibition.

Recent studies have also begun to integrate molecular data with the RR6 model, further strengthening its biological foundation. Mutations in genes of the RAS pathway (e.g., NRAS, KRAS, CBL) and other high-molecular-risk mutations (e.g., ASXL1, EZH2, IDH1/2, SRSF2, U2AF1) have been shown to be independent risk factors that can enhance the prognostic power of the RR6 score.[3][4] Clonal evolution, or the acquisition of new mutations, is more frequently observed in patients classified as high-risk by the RR6 model, highlighting the role of genomic instability in treatment resistance and disease progression.[2][3]

Signaling Pathways

The biological activity of ruxolitinib, and therefore the basis of the RR6 model, is centered on the inhibition of the JAK-STAT signaling pathway. In myelofibrosis, mutations in genes like JAK2, CALR, or MPL lead to constitutive activation of this pathway, driving cell proliferation and survival. Ruxolitinib competitively inhibits the ATP-binding site of JAK1 and JAK2, blocking downstream signaling.

JAK-STAT Signaling Pathway in Myelofibrosis JAK-STAT Signaling and Ruxolitinib Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK2 JAK2 Cytokine Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates STAT->STAT Dimerizes Gene Transcription Gene Transcription STAT->Gene Transcription Translocates to Nucleus Ruxolitinib Ruxolitinib Ruxolitinib->JAK2 Inhibits Cell Proliferation, Survival Cell Proliferation, Survival Gene Transcription->Cell Proliferation, Survival Promotes Cytokine Cytokine Cytokine->Cytokine Receptor Binds

JAK-STAT signaling and ruxolitinib inhibition.

Experimental Protocols

The development and validation of the RR6 model were based on data from observational studies and clinical trials. The key methodologies are summarized below.

Patient Population and Data Collection (RUXOREL-MF Study)
  • Study Design: A real-world, ambispective observational study.[1]

  • Inclusion Criteria: Patients with a diagnosis of primary or secondary myelofibrosis treated with ruxolitinib.

  • Data Collection: Clinical and laboratory data were collected at the time of diagnosis, at the start of ruxolitinib treatment, and at regular intervals (3, 6, 12, 18, 24, 36, and 48 months) during follow-up.[1]

  • Assessments for RR6 Model:

    • Ruxolitinib Dose: Recorded at baseline, 3 months, and 6 months.

    • Spleen Response: Palpable spleen length was measured at baseline, 3 months, and 6 months to calculate the percentage reduction.

    • RBC Transfusion Need: The requirement for red blood cell transfusions was documented at baseline, 3 months, and 6 months.[1]

Molecular Analysis
  • Next-Generation Sequencing (NGS): For molecularly annotated cohorts, targeted NGS was performed on DNA from peripheral blood granulocytes to identify mutations in a panel of genes known to be relevant in myeloproliferative neoplasms.

  • Bioinformatics Analysis: Sequencing data were analyzed to identify single nucleotide variants and small insertions/deletions. Variant allele frequencies were calculated to assess clonality.

Quantitative Data

The RR6 model was developed and validated using data from multiple patient cohorts. The following tables summarize key quantitative findings.

RR6 Risk Category Median Overall Survival (months) Hazard Ratio (vs. Low Risk)
Low RiskNot Reached-
Intermediate Risk34 - 1352.5 - 3.0
High Risk21 - 355.0 - 7.0

Data compiled from validation studies.[2][5]

Molecular Marker Impact on Prognosis
High Molecular Risk Mutations (e.g., ASXL1, EZH2)Associated with worse overall survival, independent of RR6 score.
RAS Pathway Mutations (e.g., NRAS, KRAS)Associated with adverse survival and may predict a reduced response to JAK inhibitors.[5]

Broader Context: RECIST 1.1 for Solid Tumors

While the RR6 model is specific to myelofibrosis, the most widely used criteria for assessing treatment response in solid tumors are the Response Evaluation Criteria in Solid Tumors (RECIST), with the current version being 1.1.[6][7]

Biological Basis of RECIST 1.1

The fundamental biological principle behind RECIST 1.1 is that a change in tumor size reflects the net effect of treatment on cancer cell proliferation and death.[8] While seemingly straightforward, this is an indirect measure of a complex interplay of biological processes. A decrease in tumor size generally indicates that the rate of cell death induced by the therapy is greater than the rate of cell proliferation. Conversely, an increase in size suggests that the tumor is resistant to the treatment and continues to grow.

RECIST 1.1 provides a standardized methodology for measuring tumor lesions to classify response into four categories: Complete Response (CR), Partial Response (PR), Stable Disease (SD), and Progressive Disease (PD).[6][9]

Experimental Protocols for RECIST 1.1
  • Imaging Modality: Computed tomography (CT) is the preferred method for tumor measurements.[10] Magnetic resonance imaging (MRI) can also be used.

  • Lesion Selection:

    • Target Lesions: Up to 5 measurable lesions in total, with a maximum of 2 per organ, are selected at baseline.[6][11] Measurable lesions are defined as non-nodal lesions with a longest diameter of ≥10 mm and lymph nodes with a short axis of ≥15 mm.[6][12]

    • Non-Target Lesions: All other sites of disease are identified as non-target lesions and are followed qualitatively.[6]

  • Response Assessment:

    • CR: Disappearance of all target and non-target lesions.[6][9]

    • PR: At least a 30% decrease in the sum of the longest diameters (SLD) of target lesions compared to baseline.[6][9]

    • PD: At least a 20% increase in the SLD of target lesions from the smallest sum recorded, or the appearance of new lesions.[6][9]

    • SD: Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[6][9]

Quantitative Data for RECIST 1.1

The thresholds for PR (≥30% decrease) and PD (≥20% increase) in RECIST 1.1 have been validated in large retrospective analyses and are correlated with overall survival.[13]

RECIST 1.1 Response Category Definition
Complete Response (CR)Disappearance of all target lesions.
Partial Response (PR)≥30% decrease in the sum of diameters of target lesions.
Progressive Disease (PD)≥20% increase in the sum of diameters of target lesions and an absolute increase of at least 5 mm.
Stable Disease (SD)Does not meet criteria for CR, PR, or PD.

Based on the revised RECIST 1.1 guideline.[6]

Logical Workflow for RECIST 1.1 Assessment

RECIST 1.1 Workflow RECIST 1.1 Response Assessment Workflow cluster_baseline Baseline Assessment cluster_followup Follow-up Assessment cluster_response Response Classification Identify Measurable Lesions Identify Measurable Lesions Select Target Lesions Select Target Lesions Identify Measurable Lesions->Select Target Lesions Measure Baseline SLD Measure Baseline SLD Select Target Lesions->Measure Baseline SLD Identify Non-Target Lesions Identify Non-Target Lesions Measure Follow-up SLD Measure Follow-up SLD Compare SLD to Baseline and Nadir Compare SLD to Baseline and Nadir Measure Follow-up SLD->Compare SLD to Baseline and Nadir Assess Non-Target Lesions Assess Non-Target Lesions Assess Non-Target Lesions->Compare SLD to Baseline and Nadir Check for New Lesions Check for New Lesions PD PD Check for New Lesions->PD CR CR Compare SLD to Baseline and Nadir->CR All lesions disappeared PR PR Compare SLD to Baseline and Nadir->PR ≥30% decrease Compare SLD to Baseline and Nadir->PD ≥20% increase SD SD Compare SLD to Baseline and Nadir->SD Neither PR nor PD

RECIST 1.1 response assessment workflow.

Conclusion

The RR6 model for myelofibrosis provides a clinically valuable tool for early risk stratification of patients treated with ruxolitinib. Its biological basis is rooted in the key clinical and hematological manifestations of the disease, which are direct consequences of the underlying dysregulated JAK-STAT signaling. The integration of molecular markers is further refining the model and deepening our understanding of the biological drivers of treatment response and resistance. In the broader field of oncology, RECIST 1.1 remains the standard for assessing response in solid tumors, providing a framework that, while based on the simple metric of tumor size, reflects the complex biological interplay between a tumor and a therapeutic intervention.

References

Exploratory

The RR6 Prognostic Score: A Technical Guide to Predicting Survival in Ruxolitinib-Treated Myelofibrosis

For Immediate Release This technical guide provides a comprehensive overview of the RR6 (Response to Ruxolitinib (B1666119) after 6 Months) prognostic score, a clinical tool for predicting overall survival in patients wi...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the RR6 (Response to Ruxolitinib (B1666119) after 6 Months) prognostic score, a clinical tool for predicting overall survival in patients with myelofibrosis (MF) treated with the JAK1/2 inhibitor, ruxolitinib. Developed by the RUXO REL-MF study group, the RR6 score offers early identification of patients with a high risk of mortality who may benefit from alternative therapeutic strategies. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, quantitative data summaries, and visualizations of the underlying biological pathways.

Core Predictor Variables of the RR6 Score

The RR6 prognostic model is built upon the assessment of three key predictor variables evaluated at baseline, three months, and six months of ruxolitinib therapy.[1][2][3] These variables were identified as significant predictors of overall survival in a multivariable analysis of data from the RUXOREL-MF study.[1][2]

The three core predictor variables are:

  • Ruxolitinib Dose: The daily dosage of ruxolitinib administered to the patient.

  • Palpable Spleen Length Reduction: The percentage change in the palpable spleen length from baseline.

  • Red Blood Cell (RBC) Transfusion Requirement: The patient's need for red blood cell transfusions.

These variables are monitored at three key time points: at the initiation of ruxolitinib treatment (baseline), and at 3 and 6 months of therapy.[4]

Data Presentation: Quantitative Summary of the RR6 Prognostic Score

The following tables summarize the quantitative data associated with the RR6 predictor variables, the scoring system, and the resulting risk stratification.

Table 1: RR6 Scoring System [3]

Risk FactorPoints
Ruxolitinib dose <20 mg twice daily at all three time points (baseline, 3 months, and 6 months)1.0
Palpable spleen length reduction ≤30% from baseline at 3 and 6 months1.5
RBC transfusion need at 3 and/or 6 months1.0
RBC transfusion need at all three time points (baseline, 3 and 6 months)1.5

Table 2: RR6 Risk Stratification and Median Overall Survival [1][2]

Risk CategoryTotal PointsMedian Overall Survival (from 6 months post-ruxolitinib start)
Low Risk<2Not Reached
Intermediate Risk2-461 months
High Risk>433 months

Experimental Protocols

The development and validation of the RR6 model were based on data from the RUXOREL-MF study (NCT03959371), a real-world, ambispective, observational study.[1][2][5]

Study Design: RUXOREL-MF
  • Study Type: A real-world, ambispective, observational study conducted at 17 centers in Lombardy, Italy.[2][5]

  • Participants: 209 patients with primary or secondary myelofibrosis treated with ruxolitinib.[2]

  • Inclusion Criteria:

    • Age ≥ 18 years.[5]

    • Diagnosis of primary myelofibrosis (according to WHO 2016 classification) or post-essential thrombocythemia/post-polycythemia vera myelofibrosis (according to IWG-MRT 2008 classification).[5]

    • Intermediate-1, intermediate-2, or high-risk score according to the International Prognostic Scoring System (IPSS).[5]

    • Spleen enlargement of ≥5 cm below the left costal margin (LCM).[2]

    • Platelet count >50 × 10⁹/L at the beginning of ruxolitinib treatment.[2][5]

    • At least 6 months of follow-up after ruxolitinib initiation.[2]

  • Exclusion Criteria:

    • Diagnoses other than primary myelofibrosis or post-essential thrombocythemia/post-polycythemia vera myelofibrosis.[5]

    • Patients treated with ruxolitinib having a platelet count at treatment initiation <50x10^9/L.[5]

Methodologies for Key Predictor Variables
  • Ruxolitinib Dose Administration and Monitoring:

    • The starting dose of ruxolitinib was based on the patient's baseline platelet count: 15 mg twice daily for platelet counts of 100 to 200 × 10⁹/L and 20 mg twice daily for platelet counts >200 × 10⁹/L.[6]

    • Doses could be increased in 5 mg twice-daily increments to a maximum of 25 mg twice daily if the initial response was insufficient and blood counts were adequate.[6][7] Dose increases were not to occur within the first four weeks of treatment and no more frequently than every two weeks thereafter.[7]

    • Dose reductions or interruptions were implemented for hematologic adverse events such as thrombocytopenia and anemia.[6][7]

    • The total daily ruxolitinib dose was recorded at each patient visit (baseline, 3 months, and 6 months).[2]

  • Spleen Length Measurement:

    • Spleen response was defined as a palpable spleen length reduction from baseline.[1][2]

    • For the RR6 score, a reduction of ≤30% from baseline at both 3 and 6 months was identified as a risk factor.[1][2]

    • While palpation was used in the RUXOREL-MF study, imaging methods such as Magnetic Resonance Imaging (MRI) or Computed Tomography (CT) are preferred for more precise and reproducible spleen volume measurements in clinical trials.[8]

  • Red Blood Cell Transfusion Requirement:

    • The need for RBC transfusions (any quantity of units) was captured at three intervals:

      • Baseline: In the 3 months preceding the start of ruxolitinib.[2][9]

      • At 3 months: In the time interval from the start of ruxolitinib to the 3-month visit.[2][9]

      • At 6 months: In the time interval from the 3-month visit to the 6-month visit.[2][9]

    • Transfusion dependency is a known adverse prognostic factor in myelofibrosis.[10]

Mandatory Visualizations

Signaling Pathways

The primary mechanism of action of ruxolitinib is the inhibition of the Janus kinase (JAK) family of enzymes, particularly JAK1 and JAK2. In myelofibrosis, the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is constitutively activated, leading to abnormal cell growth and the production of inflammatory cytokines. Ruxolitinib blocks this signaling cascade. However, resistance or suboptimal response to ruxolitinib can occur, potentially through the activation of alternative signaling pathways such as the PI3K/AKT/mTOR and RAS/MAPK pathways.[11]

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK1_JAK2 JAK1/JAK2 Cytokine_Receptor->JAK1_JAK2 Activates Ruxolitinib Ruxolitinib STAT STAT JAK1_JAK2->STAT Phosphorylates PI3K PI3K JAK1_JAK2->PI3K RAS RAS JAK1_JAK2->RAS pSTAT_dimer pSTAT Dimer STAT->pSTAT_dimer Dimerizes Gene_Expression Gene Expression (Proliferation, Inflammation) pSTAT_dimer->Gene_Expression Regulates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression Ruxolitinib->JAK1_JAK2 Inhibits

Caption: JAK-STAT and alternative signaling pathways in myelofibrosis.

Experimental and Logical Workflows

The following diagrams illustrate the workflow for applying the RR6 prognostic score in a clinical research setting and the logical relationship of its components.

RR6_Workflow start Patient with Myelofibrosis Initiates Ruxolitinib baseline Baseline Assessment - Ruxolitinib Dose - Spleen Length - RBC Transfusion Need (past 3 mo) start->baseline month3 3-Month Assessment - Ruxolitinib Dose - Spleen Length - RBC Transfusion Need baseline->month3 month6 6-Month Assessment - Ruxolitinib Dose - Spleen Length - RBC Transfusion Need month3->month6 calculate Calculate RR6 Score month6->calculate stratify Risk Stratification calculate->stratify low_risk Low Risk (<2 points) stratify->low_risk int_risk Intermediate Risk (2-4 points) stratify->int_risk high_risk High Risk (>4 points) stratify->high_risk

Caption: Workflow for RR6 prognostic score assessment.

RR6_Logic cluster_variables Predictor Variables (Assessed at Baseline, 3 & 6 Months) cluster_risk_factors Risk Factors cluster_scoring Scoring cluster_outcome Prognostic Outcome dose Ruxolitinib Dose low_dose Dose <20mg BID at all time points dose->low_dose spleen Spleen Response poor_spleen Spleen Reduction ≤30% at 3 & 6 months spleen->poor_spleen transfusion RBC Transfusion Need transfusion_3_6 Transfusion at 3 and/or 6 months transfusion->transfusion_3_6 transfusion_all Transfusion at all time points transfusion->transfusion_all points Sum of Points low_dose->points poor_spleen->points transfusion_3_6->points transfusion_all->points risk_category Risk Category (Low, Intermediate, High) points->risk_category

References

Foundational

original publication of the RR6 model for ruxolitinib response

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the RR6 model, a prognostic tool for predicting survival in myelofibrosis (MF) patients treated wi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the RR6 model, a prognostic tool for predicting survival in myelofibrosis (MF) patients treated with ruxolitinib (B1666119). The content herein details the original publication's data, methodologies, and the molecular context of ruxolitinib response and resistance.

Core Concepts of the RR6 Model

The "Response to Ruxolitinib after 6 Months" (RR6) model was developed to provide an early indication of long-term survival for patients with myelofibrosis being treated with the JAK1/JAK2 inhibitor ruxolitinib.[1][2] It is a clinical prognostic model based on readily available clinical and hematological data collected at baseline and during the initial six months of therapy. The model stratifies patients into three distinct risk categories—low, intermediate, and high—each with a significantly different overall survival (OS).[1][2]

The development of the RR6 model was based on data from the real-world, ambispective, observational RUXOREL-MF study.[1][2][3] The model was subsequently validated in an independent cohort of 140 patients.[1]

Quantitative Data Summary

The RR6 model is built upon four key risk factors identified through multivariable analysis in the original RUXOREL-MF study. The presence of these factors is used to calculate a risk score that determines the patient's prognostic category.

Table 1: Risk Factors in the RR6 Model[1][2]
Risk FactorHazard Ratio (HR)95% Confidence Interval (CI)P-value
Ruxolitinib dose <20 mg twice daily at baseline, month 3, and 61.791.07-3.000.03
Palpable spleen length reduction from baseline ≤30% at month 3 and 62.261.40-3.650.0009
Red blood cell (RBC) transfusion need at month 3 and/or 61.660.95-2.880.07
RBC transfusion need at all time points (baseline, month 3, and 6)2.321.19-4.540.02
Table 2: RR6 Risk Categories and Overall Survival (OS)[1][2]
Risk CategoryPatient Proportion in Training Cohort (%)Median OS (months)95% Confidence Interval (CI)
Low Risk (Score 0)19.1Not Reached-
Intermediate Risk (Score 1-2)45.26143-80
High Risk (Score ≥2.5)35.63321-50
Table 3: Patient Characteristics in the RUXOREL-MF Training Cohort (n=209)[4]
CharacteristicValue
Median Age (years)67 (range, 37-85)
Secondary Myelofibrosis54.1%
Bone Marrow Fibrosis Grade 2-376.6%
Median follow-up from ruxolitinib start (months)30.5
Median time on ruxolitinib (months)28.2

Experimental Protocols

RUXOREL-MF Study (Training Cohort)
  • Study Design : A real-world, ambispective, observational study conducted at 17 centers.[2][3]

  • Participants : 209 patients with primary or secondary myelofibrosis treated with ruxolitinib were included in the final analysis for the RR6 model development.[1][2]

  • Inclusion Criteria (General) :

    • Diagnosis of primary or secondary myelofibrosis.

    • Treatment with ruxolitinib.

    • At least 6 months of follow-up after ruxolitinib initiation.[4]

    • Platelet count >50 × 109/L.[4]

    • Spleen enlargement of at least 5 cm below the left costal margin.[4]

    • International Prognostic Scoring System (IPSS) intermediate-1 risk or higher.[4]

  • Data Collection : Clinical and laboratory data were collected at the time of myelofibrosis diagnosis, at the start of ruxolitinib treatment, and at 3, 6, 12, 18, 24, 36, and 48 months of follow-up.[3]

  • Statistical Analysis : A multivariable Cox proportional hazard regression model was used to identify independent predictors of overall survival.[1][2][3] The Akaike Information Criterion (AIC) was used to assess the model's goodness of fit.[3]

Validation Cohort
  • Study Design : A retrospective, single-center analysis of a real-life cohort.[5]

  • Participants : 140 patients with myelofibrosis treated with ruxolitinib.[5]

  • Data Analysis : The RR6 model was applied to this cohort to confirm its predictive ability for overall and event-free survival.[5]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

RR6_Model_Workflow cluster_data_collection Data Collection cluster_analysis RR6 Model Calculation cluster_outcome Prognostic Stratification Baseline Baseline Data (Spleen size, Rux dose, Transfusion status) RiskFactors Assess 4 Risk Factors: - Rux Dose <20mg BID - Spleen Reduction <=30% - Transfusion at 3/6 mo - Transfusion at all times Baseline->RiskFactors Month3 3-Month Data (Spleen size, Rux dose, Transfusion status) Month3->RiskFactors Month6 6-Month Data (Spleen size, Rux dose, Transfusion status) Month6->RiskFactors Scoring Calculate Risk Score RiskFactors->Scoring LowRisk Low Risk (Score 0) Scoring->LowRisk IntRisk Intermediate Risk (Score 1-2) Scoring->IntRisk HighRisk High Risk (Score >=2.5) Scoring->HighRisk

Caption: Workflow for the RR6 prognostic model calculation.

JAK_STAT_Pathway cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 activates STAT STAT JAK2->STAT phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT->pSTAT dimerization GeneTranscription Gene Transcription (Proliferation, Inflammation) pSTAT->GeneTranscription translocates to Ruxolitinib Ruxolitinib Ruxolitinib->JAK2 inhibits Cytokine Cytokine Cytokine->CytokineReceptor Cytokine Binding

Caption: Simplified JAK-STAT signaling pathway and the action of ruxolitinib.

Ruxolitinib_Resistance cluster_pathways Signaling Pathways cluster_inputs Inputs cluster_outcomes Outcomes JAK_STAT JAK-STAT Pathway Cell_Survival Cell Survival & Proliferation JAK_STAT->Cell_Survival RAS_MAPK RAS/MAPK Pathway RAS_MAPK->Cell_Survival Ruxolitinib Ruxolitinib Ruxolitinib->JAK_STAT inhibition RAS_mutations RAS Pathway Mutations (NRAS, KRAS, CBL) RAS_mutations->RAS_MAPK activation Rux_Resistance Ruxolitinib Resistance Cell_Survival->Rux_Resistance

Caption: Interplay of JAK-STAT and RAS/MAPK pathways in ruxolitinib resistance.

References

Exploratory

Unraveling Myelofibrosis Prognosis: A Technical Guide to the RR6 Risk Stratification Model

For Immediate Release A Deep Dive into the RR6 Model for Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the RR6 model, a prognostic tool for risk str...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the RR6 Model for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the RR6 model, a prognostic tool for risk stratification of myelofibrosis (MF) patients undergoing treatment with the JAK1/JAK2 inhibitor, ruxolitinib (B1666119). The RR6 model, which stands for "Response to Ruxolitinib after 6 months," offers early identification of patients with a high risk of mortality, enabling timely consideration of alternative therapeutic strategies.[1]

Core Concepts of the RR6 Model

Developed from the real-world, ambispective observational RUXOREL-MF study, the RR6 model is predicated on three key predictor variables assessed at baseline, three months, and six months of ruxolitinib therapy.[1][2] These variables were identified through multivariable analysis as significant predictors of overall survival.[2] The model stratifies patients into low, intermediate, and high-risk categories, each with a distinct prognosis.[2]

Quantitative Data Summary

The clinical utility of the RR6 model is underscored by its ability to differentiate survival outcomes across its risk strata. The following tables summarize the quantitative data from various validation cohorts.

Table 1: Patient Distribution and Overall Survival (OS) by RR6 Risk Category

Study/CohortLow Risk (%)Intermediate Risk (%)High Risk (%)Low Risk Median OS (months)Intermediate Risk Median OS (months)High Risk Median OS (months)
Maffioli et al. (Development Cohort)[2]19.145.235.6Not Reached6133
Coltro et al. (Validation Cohort)[3]164836Not Reached6622
Scalzulli et al. (Validation Cohort)[4]16.541.350.5Not ReachedNot ReportedNot Reported

Table 2: RR6 Model Predictor Variables and Hazard Ratios (HR)

Predictor VariableHazard Ratio (HR)95% Confidence Interval (CI)p-value
Ruxolitinib dose <20 mg twice daily at baseline, 3 months, and 6 months1.791.07 - 3.000.03
Palpable spleen length reduction from baseline ≤30% at 3 and 6 months2.261.40 - 3.650.0009
Red blood cell (RBC) transfusion need at 3 and/or 6 months1.660.95 - 2.880.07
RBC transfusion need at all time points (baseline, 3 and 6 months)2.321.19 - 4.540.02

Data from Maffioli et al. (2022)[2]

Experimental Protocols and Methodology

The development and validation of the RR6 model were based on data from retrospective, single-center and multicenter studies of patients with primary or secondary myelofibrosis treated with ruxolitinib for at least six months.[3][4][5]

Patient Population: The studies included adult patients with a diagnosis of primary MF, post-polycythemia vera MF (PPV-MF), or post-essential thrombocythemia MF (PET-MF). Patients were required to have been treated with ruxolitinib for a minimum of six months.[3][4]

Data Collection: Clinical and laboratory data were collected at three key time points: at the initiation of ruxolitinib treatment (baseline), and at 3 and 6 months of therapy.[5] The primary data points included:

  • Ruxolitinib Dosage: The prescribed daily dose of ruxolitinib.

  • Spleen Response: Palpable spleen length measured in centimeters below the costal margin.

  • Transfusion Requirements: The need for red blood cell transfusions.

Statistical Analysis: The association between clinical variables and overall survival was assessed using multivariable Cox proportional hazard regression analysis to identify independent predictors of survival.[2] The RR6 model was then constructed based on these predictors and validated in independent cohorts.[2]

Visualizing the RR6 Model and Underlying Biology

To further elucidate the RR6 model, the following diagrams illustrate its logical workflow and the biological pathway central to the therapeutic agent it evaluates.

RR6_Workflow Logical workflow of the RR6 risk stratification model. cluster_inputs Patient Data at Baseline, 3 & 6 Months cluster_stratification Risk Stratification Dose Ruxolitinib Dose Dose_Risk Dose < 20mg BID at all time points? Dose->Dose_Risk Spleen Spleen Size Reduction Spleen_Risk Spleen Reduction ≤ 30% at 3 & 6 months? Spleen->Spleen_Risk Transfusion RBC Transfusion Need Transfusion_Risk Transfusion needed at 3 and/or 6 months? Transfusion->Transfusion_Risk Transfusion_All_Risk Transfusion needed at all time points? Transfusion->Transfusion_All_Risk Low_Risk Low Risk Intermediate_Risk Intermediate Risk Dose_Risk->Intermediate_Risk Spleen_Risk->Intermediate_Risk High_Risk High Risk Transfusion_Risk->Intermediate_Risk Transfusion_All_Risk->High_Risk

Caption: Logical workflow of the RR6 risk stratification model.

The therapeutic target of ruxolitinib, the Janus kinase (JAK) pathway, is central to the pathophysiology of myelofibrosis. Dysregulation of the JAK-STAT signaling cascade drives the proliferation of malignant hematopoietic cells and the production of inflammatory cytokines.

JAK_STAT_Pathway Simplified JAK-STAT signaling pathway and the inhibitory action of ruxolitinib. cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Gene Gene Transcription STAT_dimer->Gene Nuclear Translocation Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition Cytokine Cytokine Cytokine->Receptor

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of ruxolitinib.

References

Foundational

Early Identification of High-Risk Myelofibrosis Patients: A Technical Guide

To the esteemed researchers, scientists, and drug development professionals, This technical guide provides a comprehensive overview of the methodologies and markers for the early identification of high-risk myelofibrosis...

Author: BenchChem Technical Support Team. Date: December 2025

To the esteemed researchers, scientists, and drug development professionals,

This technical guide provides a comprehensive overview of the methodologies and markers for the early identification of high-risk myelofibrosis (MF) patients. While the initial query referenced "RR6," a thorough review of current scientific literature indicates that this is not a recognized biomarker for myelofibrosis. Instead, "RR6" refers to a clinical prognostic model, the "Response to Ruxolitinib after 6 Months," designed to predict survival in patients already undergoing treatment with ruxolitinib.[1][2][3] This document will, therefore, focus on the established and emerging molecular markers and prognostic scoring systems critical for the early identification of high-risk MF, a crucial aspect of patient management and therapeutic development.

Molecular Markers for High-Risk Myelofibrosis

The genetic landscape of myelofibrosis is a key determinant of disease progression and prognosis. Beyond the driver mutations in JAK2, CALR, and MPL that are central to the pathogenesis of MF, a number of "non-driver" mutations have been identified as high-risk molecular markers (HMRs).[4][5] These HMRs are strongly associated with a poorer prognosis, including reduced overall survival and an increased risk of transformation to acute myeloid leukemia (AML).[4][6][7][8]

Mutations in genes such as ASXL1, EZH2, SRSF2, and IDH1/2 are considered HMRs.[4][5][8] The presence of one or more of these mutations can significantly impact a patient's prognosis.[4][7] For instance, mutations in IDH, SRSF2, and ASXL1 are associated with a worse overall survival, with hazard ratios around 2.[6]

The following table summarizes the prognostic impact of key molecular markers in myelofibrosis:

Molecular MarkerPrognostic ImpactAssociated Features
ASXL1 Associated with worse overall survival and increased risk of leukemic transformation.[4][6][7]Often associated with leukocytosis and systemic symptoms.[4]
EZH2 Imparts a poorer prognosis.[4][6]
SRSF2 Linked to reduced overall survival.[4][6]More common in older patients.[4]
IDH1/2 Associated with a significantly worse prognosis.[4][6]
Triple Negative (Absence of JAK2, CALR, and MPL mutations) is associated with a poorer prognosis compared to patients with CALR mutations.[8][9]

Prognostic Scoring Systems in Myelofibrosis

Several prognostic scoring systems have been developed to stratify MF patients into different risk categories, guiding therapeutic decisions. These systems integrate clinical, cytogenetic, and molecular data.

Scoring SystemKey VariablesApplication
IPSS (International Prognostic Scoring System)Age >65 years, presence of constitutional symptoms, hemoglobin <10 g/dL, leukocyte count >25 x 10^9/L, and circulating blasts ≥1%.[10][11]At the time of diagnosis.[11][12]
DIPSS (Dynamic IPSS)Same as IPSS.Can be used at diagnosis and at any point during the course of the disease.[12][13]
DIPSS-Plus Incorporates unfavorable karyotype, platelet count <100 x 10^9/L, and red blood cell transfusion dependence.[12][13]Dynamic risk stratification.
MIPSS70+ v2.0 (Mutation-Enhanced IPSS)Integrates clinical data with molecular and cytogenetic information, including high-risk mutations.[14]Considered one of the most reliable prognostic scoring systems.[14]
GIPSS (Genetically Inspired Prognostic Scoring System)Based solely on genetic markers: absence of CALR type 1-like mutation and presence of ASXL1, SRSF2, or U2AF1Q157 mutations.[10][15]Prognostication based on genomic profile.
RR6 (Response to Ruxolitinib after 6 Months)Ruxolitinib dose, spleen length reduction, and transfusion need at baseline, 3, and 6 months of treatment.[1][16][17][18]Predicts survival in patients treated with ruxolitinib.[1][2][3]

Experimental Protocols for Molecular Marker Identification

The accurate identification of molecular markers is paramount for risk stratification. Next-Generation Sequencing (NGS) is the gold standard for comprehensive genomic analysis in MF.

Next-Generation Sequencing (NGS) for High-Risk Mutation Detection

Objective: To identify the presence of somatic mutations in key prognostic genes in myelofibrosis.

Methodology:

  • Sample Collection and Preparation:

    • Collect peripheral blood or bone marrow aspirate from the patient.

    • Isolate genomic DNA from mononuclear cells using a certified DNA extraction kit.

    • Quantify and assess the quality of the extracted DNA using spectrophotometry and gel electrophoresis.

  • Library Preparation:

    • Fragment the genomic DNA to a target size (e.g., 200-300 base pairs).

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Use a targeted gene panel that includes, at a minimum, JAK2, CALR, MPL, ASXL1, EZH2, SRSF2, IDH1, IDH2, U2AF1, and TP53.

    • Amplify the targeted regions using PCR.

    • Purify and quantify the final library.

  • Sequencing:

    • Sequence the prepared library on a compatible NGS platform (e.g., Illumina MiSeq or NextSeq).

    • Ensure adequate sequencing depth to confidently call low-frequency variants.

  • Data Analysis (Bioinformatics Pipeline):

    • Perform quality control of raw sequencing reads.

    • Align reads to the human reference genome (e.g., hg19 or hg38).

    • Call somatic variants (single nucleotide variants and insertions/deletions) using a validated variant caller.

    • Annotate identified variants to determine their potential clinical significance.

    • Generate a clinical report detailing the identified mutations and their prognostic implications.

Visualizing Key Pathways and Workflows

JAK-STAT Signaling Pathway in Myelofibrosis

The JAK-STAT pathway is constitutively activated in the majority of MF patients due to mutations in JAK2, MPL, or CALR, leading to uncontrolled cell proliferation and survival.[5][19]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates P_STAT p-STAT (Dimer) STAT->P_STAT Dimerizes P_STAT_nucleus p-STAT P_STAT->P_STAT_nucleus Translocates DNA Target Genes P_STAT_nucleus->DNA Binds Proliferation Cell Proliferation & Survival DNA->Proliferation Promotes Cytokine Cytokine Cytokine->CytokineReceptor Binds Ruxolitinib Ruxolitinib (JAK Inhibitor) Ruxolitinib->JAK2 Inhibits

Caption: The JAK-STAT signaling pathway in myelofibrosis.

Experimental Workflow for High-Risk MF Patient Identification

The following diagram illustrates a typical workflow for identifying high-risk MF patients from diagnosis to risk stratification.

MF_Workflow Start Patient with Suspected Myelofibrosis Diagnosis Clinical & Pathological Diagnosis of MF Start->Diagnosis Sample Peripheral Blood or Bone Marrow Sample Diagnosis->Sample Clinical Clinical & Laboratory Data Collection Diagnosis->Clinical Genomic Genomic Analysis (NGS) Sample->Genomic Integration Data Integration & Analysis Genomic->Integration Clinical->Integration Risk Risk Stratification (e.g., MIPSS70+ v2.0) Integration->Risk Treatment Treatment Decision Risk->Treatment

Caption: Workflow for high-risk myelofibrosis patient identification.

Logical Relationship of Myelofibrosis Prognostic Scoring Systems

This diagram shows the evolution and relationship between different prognostic scoring systems for myelofibrosis, highlighting the increasing incorporation of genetic data.

Prognostic_Systems IPSS IPSS (Clinical) DIPSS DIPSS (Clinical, Dynamic) IPSS->DIPSS DIPSS_Plus DIPSS-Plus (Clinical, Karyotype) DIPSS->DIPSS_Plus MIPSS70 MIPSS70+ v2.0 (Clinical, Karyotype, Molecular) DIPSS_Plus->MIPSS70 GIPSS GIPSS (Genetic only) GIPSS->MIPSS70 RR6 RR6 (Treatment Response)

Caption: Evolution of prognostic scoring systems in myelofibrosis.

Conclusion

The early and accurate identification of high-risk myelofibrosis patients is essential for optimizing clinical management and developing novel therapeutic strategies. While the term "RR6" refers to a post-treatment prognostic model, the foundation of early risk assessment lies in the comprehensive analysis of molecular markers and the application of integrated prognostic scoring systems. This guide provides a framework for researchers and clinicians to navigate the complex landscape of myelofibrosis prognostication, ultimately aiming to improve patient outcomes.

References

Protocols & Analytical Methods

Method

Application of the RR6 Model in Clinical Settings: A Guide for Researchers and Drug Development Professionals

The RR6 model, which stands for "Response to Ruxolitinib (B1666119) after 6 months," is a clinical prognostic tool designed to predict survival in patients with myelofibrosis (MF) after six months of treatment with the J...

Author: BenchChem Technical Support Team. Date: December 2025

The RR6 model, which stands for "Response to Ruxolitinib (B1666119) after 6 months," is a clinical prognostic tool designed to predict survival in patients with myelofibrosis (MF) after six months of treatment with the Janus kinase (JAK) inhibitor, ruxolitinib.[1][2][3] This model aids clinicians in the early identification of patients who may have a poor response to ruxolitinib and could be candidates for alternative treatments, such as second-line therapies or allogeneic stem cell transplantation.[1][4]

Clinical Utility of the RR6 Model

The primary application of the RR6 model is to stratify patients with myelofibrosis into different risk categories based on their response to ruxolitinib at the six-month mark.[2][4] This early assessment of treatment efficacy allows for more personalized therapeutic strategies. For instance, patients identified as high-risk by the RR6 model may be considered for a switch to other therapies, like momelotinib, another JAK inhibitor with a different mechanism of action.[5]

The model's predictive power has been validated in multiple independent cohorts, confirming its utility in a real-world clinical setting.[2][4][6] It has been shown to be superior to other prognostic scores, such as the Dynamic International Prognostic Scoring System (DIPSS), in identifying ruxolitinib-treated patients with poor survival outcomes.[7][8]

Experimental Protocols for Applying the RR6 Model

The application of the RR6 model involves the collection and analysis of specific clinical data at baseline, three months, and six months of ruxolitinib treatment.

Patient Population

The RR6 model is intended for adult patients diagnosed with primary or secondary myelofibrosis who are being treated with ruxolitinib.[2]

Data Collection Protocol
  • Baseline Assessment (Prior to Ruxolitinib Initiation):

    • Record the patient's baseline characteristics, including age and disease-specific risk scores (e.g., DIPSS).[1][4]

    • Document the initial prescribed dose of ruxolitinib.[4]

    • Assess the need for red blood cell (RBC) transfusions.[3]

    • Measure the palpable spleen length.[4]

  • 3-Month Follow-Up:

    • Record the current ruxolitinib dose.[4]

    • Document any RBC transfusions received since the last assessment.[3]

    • Measure the palpable spleen length and calculate the percentage reduction from baseline.[4]

  • 6-Month Follow-Up:

    • Record the current ruxolitinib dose.[4]

    • Document any RBC transfusions received since the 3-month assessment.[3]

    • Measure the palpable spleen length and calculate the percentage reduction from baseline.[4]

RR6 Scoring System

The RR6 model assigns points based on four risk factors assessed over the first six months of ruxolitinib therapy.[3]

Risk FactorPoints
Ruxolitinib dose <20 mg twice daily at baseline, 3, and 6 months1
Palpable spleen length reduction from baseline ≤30% at 3 and 6 months1.5
Red blood cell (RBC) transfusion need at months 3 and/or 61
RBC transfusion need at all time points (baseline, 3 months, and 6 months)1.5

Table 1: RR6 Model Scoring System.

Risk Stratification

Based on the total score, patients are stratified into three risk categories with distinct overall survival (OS) outcomes.[2]

Risk CategoryTotal PointsMedian Overall Survival (OS)
Low<2Not Reached
Intermediate2-461 months
High>433 months

Table 2: RR6 Risk Stratification and Associated Survival Outcomes.[2][3]

Logical Workflow for Clinical Application of the RR6 Model

The following diagram illustrates the workflow for applying the RR6 model in a clinical setting.

RR6_Workflow Clinical Workflow for RR6 Model Application start Patient with Myelofibrosis Initiating Ruxolitinib Treatment baseline Baseline Data Collection: - Ruxolitinib Dose - Transfusion Need - Spleen Size start->baseline three_month 3-Month Follow-up: - Ruxolitinib Dose - Transfusion Need - Spleen Size baseline->three_month six_month 6-Month Follow-up: - Ruxolitinib Dose - Transfusion Need - Spleen Size three_month->six_month calculate_rr6 Calculate RR6 Score six_month->calculate_rr6 risk_stratification Risk Stratification calculate_rr6->risk_stratification low_risk Low Risk (<2 points) Continue Ruxolitinib risk_stratification->low_risk <2 intermediate_risk Intermediate Risk (2-4 points) Consider Closer Monitoring / Alternative Therapy Evaluation risk_stratification->intermediate_risk 2-4 high_risk High Risk (>4 points) Strongly Consider Alternative Therapy / Clinical Trial risk_stratification->high_risk >4

Clinical Workflow for RR6 Model Application

Molecular Context: JAK-STAT Signaling Pathway

Ruxolitinib is a JAK1/JAK2 inhibitor, and its therapeutic effect in myelofibrosis is mediated through the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway.[9] This pathway is crucial for the signaling of various cytokines and growth factors that are dysregulated in myelofibrosis, leading to the characteristic features of the disease such as splenomegaly and constitutional symptoms.[5][9]

The diagram below provides a simplified overview of the JAK-STAT signaling pathway and the point of intervention for ruxolitinib.

JAK_STAT_Pathway Simplified JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (dimer) STAT->pSTAT dimerizes DNA DNA pSTAT->DNA translocates to nucleus Ruxolitinib Ruxolitinib Ruxolitinib->JAK inhibits Gene_Expression Gene Expression (Proliferation, Inflammation) DNA->Gene_Expression regulates

Simplified JAK-STAT Signaling Pathway

Future Directions and Considerations

Recent studies have explored the integration of molecular data with the RR6 model to enhance its prognostic accuracy.[6][7][8] The presence of high-molecular-risk mutations (e.g., in genes like ASXL1, EZH2, IDH1/2, SRSF2, U2AF1) has been identified as an independent risk factor that can further refine the risk stratification provided by the RR6 model.[6][8] This suggests that a combined clinical and molecular prognostic approach may offer a more comprehensive assessment of patients with myelofibrosis undergoing ruxolitinib treatment.

References

Application

Application Notes and Protocols for Calculating the RR6 Score in Myelofibrosis Patients

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed guide for calculating the Response to Ruxolitinib (B1666119) after 6 Months (RR6) score, a prognostic model for p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for calculating the Response to Ruxolitinib (B1666119) after 6 Months (RR6) score, a prognostic model for predicting survival in patients with myelofibrosis undergoing treatment with ruxolitinib.[1][2] The RR6 score helps in the early identification of patients who may not be responding optimally to ruxolitinib and might benefit from alternative therapeutic strategies.[3]

Core Concepts of the RR6 Score

The RR6 model is a dynamic prognostic tool that assesses the risk of mortality based on a patient's response to ruxolitinib within the first six months of treatment.[2] It integrates three key clinical variables measured at baseline, three months, and six months:

  • Ruxolitinib Dose: The daily dosage of ruxolitinib.

  • Spleen Response: The percentage reduction in palpable spleen length from baseline.

  • Red Blood Cell (RBC) Transfusion Need: The requirement for RBC transfusions.

Based on these parameters, a risk score is calculated to stratify patients into low, intermediate, and high-risk categories, each corresponding to a different median overall survival (OS).[1][4]

Data Presentation: RR6 Score Calculation and Prognostic Value

The following tables summarize the scoring system for the RR6 model and its prognostic value as determined in key clinical studies.

Table 1: RR6 Score Calculation [4][5]

Risk FactorPoints
Ruxolitinib dose <20 mg twice daily at baseline, 3 months, AND 6 months1
Palpable spleen length reduction from baseline ≤30% at 3 months AND 6 months1.5
Red blood cell (RBC) transfusion need at 3 months AND/OR 6 months1
RBC transfusion need at baseline, 3 months, AND 6 months1.5

Table 2: RR6 Risk Stratification and Overall Survival [1][4][6]

Risk CategoryTotal PointsMedian Overall Survival (OS) from 6 months95% Confidence Interval (CI)
Low Risk0Not Reached-
Intermediate Risk1 - 261 months43-80 months
High Risk≥2.533 months21-50 months

Table 3: Validation of RR6 Prognostic Model in a Real-Life Cohort

Risk CategoryPercentage of PatientsMedian Overall Survival (OS)
Low Risk7.1%Not Reached
Intermediate Risk70.8%80 months
High Risk27.1%50 months

Experimental Protocols

Accurate calculation of the RR6 score relies on standardized data collection methodologies for each of the core components.

Protocol 1: Assessment of Ruxolitinib Dosage
  • Data Collection Points: Record the total daily dose of ruxolitinib in milligrams (mg) at the initiation of treatment (baseline), at the 3-month follow-up, and at the 6-month follow-up.

  • Documentation: Maintain a precise medication log for each patient, detailing any dose adjustments made during the initial six months of therapy.

  • Scoring Prerequisite: To assign a point for "low ruxolitinib dose," the total daily dose must be less than 40 mg (i.e., <20 mg twice daily) at all three time points (baseline, 3 months, and 6 months).[5] An online calculator is also available for ease of use.[7][8]

Protocol 2: Measurement of Palpable Spleen Length
  • Patient Position: Place the patient in the supine position with knees flexed.

  • Palpation Technique: Begin palpation in the right lower quadrant and move diagonally towards the left costal margin. Ask the patient to take a deep breath to facilitate palpation of the spleen tip.

  • Measurement: If the spleen is palpable below the left costal margin (LCM), use a tape measure to determine the distance in centimeters (cm) from the LCM to the furthest palpable tip of the spleen along the longest axis.

  • Data Collection Points: Perform this measurement at baseline, 3 months, and 6 months.

  • Calculation of Reduction: Calculate the percentage reduction in palpable spleen length at 3 and 6 months relative to the baseline measurement using the following formula: % Reduction = [(Baseline Spleen Length - Follow-up Spleen Length) / Baseline Spleen Length] * 100

  • Scoring Prerequisite: To assign points for "inadequate spleen response," the palpable spleen length reduction from baseline must be less than or equal to 30% at both the 3-month and 6-month assessments.[5] For non-palpable spleens or in cases where imaging is used, consistent methodology (e.g., MRI or CT) should be employed to assess spleen volume reduction.[9][10]

Protocol 3: Determination of Red Blood Cell (RBC) Transfusion Need
  • Definition of Transfusion Dependence: Adhere to the International Working Group-Myeloproliferative Neoplasms Research and Treatment (IWG-MRT) criteria. A patient is considered transfusion-dependent if they have received at least 2 units of RBCs in the preceding 4 weeks to maintain a hemoglobin level above a certain threshold (typically <8.5 g/dL) in the absence of active bleeding.

  • Data Collection Points: Document the RBC transfusion history for the 4 weeks prior to baseline, the period between baseline and the 3-month visit, and the period between the 3-month and 6-month visits.

  • Scoring Prerequisite:

    • Assign 1 point if there is a need for RBC transfusions at the 3-month visit and/or the 6-month visit.

    • Assign 1.5 points if there is a need for RBC transfusions at all three time points (baseline, 3 months, and 6 months).[5]

Signaling Pathways and Logical Relationships

JAK-STAT Signaling Pathway in Myelofibrosis

Myelofibrosis is characterized by dysregulated Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) signaling. Mutations in genes such as JAK2, CALR, or MPL lead to constitutive activation of the JAK-STAT pathway, driving myeloproliferation, cytokine production, and bone marrow fibrosis. Ruxolitinib is a potent inhibitor of JAK1 and JAK2.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer GeneTranscription Gene Transcription STAT_dimer->GeneTranscription Translocates to Nucleus and Initiates STAT->STAT_dimer Dimerizes Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits Proliferation,\nInflammation,\nFibrosis Proliferation, Inflammation, Fibrosis GeneTranscription->Proliferation,\nInflammation,\nFibrosis Cytokine Cytokine Cytokine->CytokineReceptor Binds

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

RR6 Score Calculation Workflow

The following diagram illustrates the logical workflow for calculating the RR6 score.

RR6_Workflow cluster_data Data Collection (Baseline, 3 & 6 Months) cluster_assessment Risk Factor Assessment cluster_scoring Point Allocation cluster_risk Risk Stratification start Patient on Ruxolitinib Dose Ruxolitinib Dose start->Dose Spleen Palpable Spleen Length start->Spleen Transfusion RBC Transfusion Need start->Transfusion Dose_Check Dose <20mg BID at all 3 time points? Dose->Dose_Check Spleen_Check Spleen Reduction ≤30% at 3 & 6 months? Spleen->Spleen_Check Transfusion_Check1 Transfusion need at 3 and/or 6 months? Transfusion->Transfusion_Check1 Transfusion_Check2 Transfusion need at all 3 time points? Transfusion->Transfusion_Check2 Points Calculate Total Points Dose_Check->Points Yes: +1 pt Dose_Check->Points No: 0 pts Spleen_Check->Points Yes: +1.5 pts Spleen_Check->Points No: 0 pts Transfusion_Check1->Points Yes: +1 pt Transfusion_Check1->Points No: 0 pts Transfusion_Check2->Points Yes: +1.5 pts Transfusion_Check2->Points No: 0 pts Risk Determine Risk Category (Low, Intermediate, High) Points->Risk

Caption: Workflow for the calculation of the RR6 score.

References

Method

Application Notes and Protocols for the RR6 Model in Ruxolitinib Treatment

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the RR6 model, a clinical prognostic tool for predicting survival in myelofibrosis (MF) patients unde...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the RR6 model, a clinical prognostic tool for predicting survival in myelofibrosis (MF) patients undergoing treatment with the Janus kinase (JAK) inhibitor, ruxolitinib (B1666119). The content herein offers comprehensive experimental protocols for the application of the model, summaries of key quantitative data, and visualizations of the underlying biological pathways and clinical workflows.

Introduction to the RR6 Model

The RR6 model, which stands for "Response to Ruxolitinib after 6 months," is a prognostic model designed to identify patients with myelofibrosis who are at risk of shorter overall survival despite treatment with ruxolitinib.[1][2] Ruxolitinib, a potent inhibitor of JAK1 and JAK2, has significantly advanced the management of myelofibrosis by reducing spleen size and alleviating symptom burden.[2][3] However, a subset of patients exhibits a suboptimal response or loses their response over time, which is associated with a poor prognosis.[1] The RR6 model was developed to provide an early and reliable prediction of long-term outcomes in this patient population, using readily available clinical data.[2] This early risk stratification can assist clinicians in making informed decisions about continuing ruxolitinib therapy or considering alternative treatment strategies.[1]

The model is based on the assessment of four risk factors derived from three clinical variables evaluated at baseline, 3 months, and 6 months of ruxolitinib treatment.[4] A scoring system is used to stratify patients into low, intermediate, and high-risk categories for overall survival.[2][5]

Ruxolitinib's Mechanism of Action: The JAK-STAT Pathway

Ruxolitinib is a targeted therapy that selectively inhibits the Janus kinase (JAK) family of enzymes, specifically JAK1 and JAK2.[3][6] These kinases are crucial components of the JAK-STAT signaling pathway, which plays a central role in the pathophysiology of myelofibrosis.[5][7] In myeloproliferative neoplasms like MF, the JAK-STAT pathway is often constitutively activated, leading to uncontrolled cell growth and the production of inflammatory cytokines.[5] Ruxolitinib competitively inhibits the ATP-binding site of JAK1 and JAK2, thereby blocking the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[5][6] This disruption of the signaling cascade ultimately leads to reduced cell proliferation and a decrease in pro-inflammatory cytokine levels.[6]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK1 JAK1 receptor->JAK1 2. Receptor Activation JAK2 JAK2 receptor->JAK2 STAT STAT JAK1->STAT 3. Phosphorylation JAK2->STAT pSTAT p-STAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer 4. Dimerization DNA DNA pSTAT_dimer->DNA 5. Nuclear Translocation Ruxolitinib Ruxolitinib Ruxolitinib->JAK1 Inhibition Ruxolitinib->JAK2 Gene_Expression Gene Expression (Cell Proliferation, Inflammation) DNA->Gene_Expression 6. Transcription Cytokine Cytokine Cytokine->receptor 1. Binding

Figure 1. Ruxolitinib's inhibition of the JAK-STAT signaling pathway.

Data Presentation

The RR6 model was developed using data from the RUXOREL-MF study and subsequently validated in independent patient cohorts.[3] The following tables summarize key quantitative outcomes.

Table 1: Patient Characteristics in the RUXOREL-MF Training Cohort
CharacteristicValue (N=209)
Median Age at Ruxolitinib Start (years)67
Gender (Female/Male)99 (47.4%) / 110 (52.6%)
Myelofibrosis Type (Primary/Secondary)96 (45.9%) / 113 (54.1%)
Median Time from Diagnosis to Ruxolitinib (months)29
Palpable Spleen >10cm at Baseline123 (58.9%)
Transfusion Dependent at Baseline56 (26.8%)
Ruxolitinib Starting Dose (mg, twice daily)
5-1077 (36.8%)
1578 (37.3%)
2054 (25.8%)

Data from Maffioli et al., Blood Advances, 2022.[2]

Table 2: RR6 Model Risk Stratification and Overall Survival (OS)
Risk CategoryTraining Cohort (RUXOREL-MF)Validation Cohort
Median OS (95% CI) Median OS
Low RiskNot ReachedNot Reached
Intermediate Risk61 months (43-80)80 months
High Risk33 months (21-50)50 months

Data from Maffioli et al., Blood Advances, 2022 and Scalzulli et al., Blood Advances, 2022.[2][7]

Experimental Protocols

The development and validation of the RR6 model were based on the analysis of clinical data from observational studies. The "experimental protocol" therefore refers to the systematic collection and analysis of patient data.

Protocol 1: Patient Cohort and Data Collection (Based on the RUXOREL-MF Study)
  • Study Design: A real-world, retrospective, observational study.[2][3]

  • Participants: Patients with a diagnosis of primary or secondary myelofibrosis treated with ruxolitinib.[3]

  • Inclusion Criteria (general):

    • Confirmed diagnosis of primary or secondary myelofibrosis.

    • Treatment with ruxolitinib as per standard clinical practice.[3]

  • Data Collection Schedule: Clinical and laboratory data were collected at the following time points:

    • Time of myelofibrosis diagnosis.

    • Start of ruxolitinib treatment (Baseline).

    • 3, 6, 12, 18, 24, 36, and 48 months of follow-up.[2][3]

  • Assessments for RR6 Model:

    • Ruxolitinib Dose: The total daily dose of ruxolitinib was recorded at baseline, 3 months, and 6 months.

    • Spleen Response: Palpable spleen length (in cm below the left costal margin) was measured at baseline, 3 months, and 6 months to calculate the percentage reduction.

    • Red Blood Cell (RBC) Transfusion Need: The requirement for RBC transfusions was documented at baseline, 3 months, and 6 months.[7]

Protocol 2: Application of the RR6 Prognostic Model
  • Data Point Evaluation: Assess the following four risk factors based on the collected clinical data:

    • Risk Factor 1: Ruxolitinib dose <20 mg twice daily at baseline, 3 months, AND 6 months.[4]

    • Risk Factor 2: Palpable spleen length reduction from baseline ≤30% at 3 months AND 6 months.[4]

    • Risk Factor 3: Need for red blood cell (RBC) transfusions at 3 months and/or 6 months.[4]

    • Risk Factor 4: Need for RBC transfusions at all three time points (baseline, 3 months, AND 6 months).[4]

  • Scoring: Assign points for each risk factor present:

    • Risk Factor 1: 1 point

    • Risk Factor 2: 1.5 points

    • Risk Factor 3: 1 point

    • Risk Factor 4: 1.5 points

  • Risk Stratification: Sum the points to determine the patient's risk category:

    • Low Risk: <2 points

    • Intermediate Risk: 2-4 points

    • High Risk: >4 points[5]

  • Prognostic Interpretation: Use the risk category to estimate the patient's long-term overall survival based on the outcomes from the training and validation cohorts (see Table 2).

Mandatory Visualizations

RR6_Workflow cluster_data Data Collection cluster_analysis RR6 Model Application cluster_outcome Prognostic Outcome Baseline Baseline Data - Ruxolitinib Dose - Spleen Size - Transfusion Need Month3 3-Month Data - Ruxolitinib Dose - Spleen Size - Transfusion Need Baseline->Month3 Month6 6-Month Data - Ruxolitinib Dose - Spleen Size - Transfusion Need Month3->Month6 Calculate Calculate Risk Factors: 1. Dose <20mg BID 2. Spleen Reduction ≤30% 3. Transfusion at 3/6 mo 4. Transfusion at all times Month6->Calculate Score Assign & Sum Points Calculate->Score Stratify Stratify Risk: - Low (<2 pts) - Intermediate (2-4 pts) - High (>4 pts) Score->Stratify LowRisk Low Risk (Median OS Not Reached) Stratify->LowRisk IntRisk Intermediate Risk (Median OS ~61-80 mo) Stratify->IntRisk HighRisk High Risk (Median OS ~33-50 mo) Stratify->HighRisk

References

Application

Application Notes and Protocols for Predicting Overall Survival in Myelofibrosis Using the RR6 Model

For Researchers, Scientists, and Drug Development Professionals Introduction Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional sympto...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. Ruxolitinib (B1666119), a JAK1/JAK2 inhibitor, has become a standard of care for many patients with MF, leading to significant reductions in spleen size and symptom burden.[1] However, responses to ruxolitinib are variable, and some patients experience treatment failure or suboptimal response, which is associated with poor overall survival (OS).[2][3] Early identification of these patients is crucial for optimizing treatment strategies, including consideration of alternative therapies or allogeneic stem cell transplantation.[2][3]

The RR6 (Response to Ruxolitinib after 6 months) model is a prognostic tool designed to predict OS in patients with MF at six months after initiating ruxolitinib treatment.[2][3][4] The model stratifies patients into low, intermediate, and high-risk categories based on three key clinical variables assessed at baseline, 3 months, and 6 months of therapy.[2][3][4] These application notes provide a detailed guide for utilizing the RR6 model, including the underlying experimental protocols and data interpretation.

Data Presentation: Quantitative Summary of the RR6 Model

The RR6 model was developed and validated using data from the RUXOREL-MF study, a real-world, ambispective observational study, and subsequently validated in an independent cohort of MF patients treated with ruxolitinib.[1][3] The quantitative data from these studies are summarized below.

Table 1: Risk Factors and Hazard Ratios (HR) for Overall Survival in the RR6 Model (RUXOREL-MF Development Cohort) [3][5][6]

Risk FactorHazard Ratio (95% CI)p-value
Ruxolitinib dose <20 mg twice daily at baseline, 3 and 6 months1.79 (1.07-3.00)0.03
Palpable spleen length reduction from baseline ≤30% at 3 and 6 months2.26 (1.40-3.65)0.0009
Red blood cell (RBC) transfusion need at 3 and/or 6 months1.66 (0.95-2.88)0.07
RBC transfusion need at all time points (baseline, 3 and 6 months)2.32 (1.19-4.54)0.02

Table 2: RR6 Risk Stratification and Median Overall Survival (OS) [3][7]

Risk CategoryScoreMedian OS (95% CI) - Development CohortMedian OS - Validation Cohort
Low Risk0Not ReachedNot Reached
Intermediate Risk1-261 months (43-80)80 months
High Risk≥2.533 months (21-50)50 months

Experimental Protocols

Patient Population and Data Collection

The development of the RR6 model was based on the RUXOREL-MF study .

  • Study Design: A real-world, ambispective, observational study conducted at 17 centers.[1]

  • Participants: 209 patients with primary or secondary myelofibrosis treated with ruxolitinib.[1]

  • Inclusion Criteria (General):

    • Diagnosis of primary or secondary MF.

    • Treatment with ruxolitinib according to standard clinical practice.[1]

    • Patients with at least six months of follow-up after ruxolitinib initiation were enrolled.

  • Data Collection: Clinical and laboratory data were collected at the time of MF diagnosis, at the start of ruxolitinib treatment (baseline), and at 3, 6, 12, 18, 24, 36, and 48 months of follow-up.[1]

RR6 Model Application Protocol

Objective: To stratify patients with myelofibrosis treated with ruxolitinib into risk categories for overall survival at 6 months post-treatment initiation.

Materials:

  • Patient clinical records

  • Laboratory data

  • RR6 online calculator (if available) or manual scoring based on the defined risk factors.

Procedure:

  • Data Collection at Baseline (Start of Ruxolitinib Treatment):

    • Record the prescribed daily dose of ruxolitinib.

    • Measure the palpable spleen length in centimeters below the left costal margin.

    • Document any red blood cell (RBC) transfusions in the 3 months prior to starting ruxolitinib.

  • Data Collection at 3 Months (± 2 weeks) Post-Ruxolitinib Initiation:

    • Record the prescribed daily dose of ruxolitinib.

    • Measure the palpable spleen length in centimeters below the left costal margin.

    • Document any RBC transfusions since the baseline assessment.

  • Data Collection at 6 Months (± 2 weeks) Post-Ruxolitinib Initiation:

    • Record the prescribed daily dose of ruxolitinib.

    • Measure the palpable spleen length in centimeters below the left costal margin.

    • Document any RBC transfusions since the 3-month assessment.

  • Variable Definition and Scoring:

    • Ruxolitinib Dose: A risk factor is present if the total daily dose is less than 40 mg (i.e., <20 mg twice daily) at baseline, 3 months, AND 6 months.[3][8]

    • Spleen Response: Calculate the percentage reduction in palpable spleen length from baseline at 3 months and 6 months. A risk factor is present if the reduction is ≤30% at BOTH the 3-month and 6-month time points.[3][8]

    • Transfusion Need: A risk factor is present if the patient required RBC transfusions at the 3-month and/or 6-month visit. A separate, more heavily weighted risk factor is present if the patient required RBC transfusions at baseline, 3 months, AND 6 months.[3][8]

  • Risk Score Calculation: Assign points based on the presence of the identified risk factors as per the weighting determined in the original study (specific point values for each risk factor combination contribute to the final score, which can be calculated using the online tool or by referencing the original publication's statistical methods).

  • Risk Stratification:

    • Low Risk: Score of 0.

    • Intermediate Risk: Score of 1 to 2.

    • High Risk: Score of 2.5 or more.

Statistical Methods for Model Development

The RR6 model was developed using a multivariable Cox proportional hazard regression analysis. This statistical method was employed to identify independent predictors of overall survival among a range of clinical and laboratory variables collected during the first six months of ruxolitinib treatment. The hazard ratios derived from this analysis were used to assign weights to each of the identified risk factors.

Mandatory Visualizations

Signaling Pathways in Myelofibrosis

Myelofibrosis is characterized by the dysregulation of several signaling pathways, with the JAK-STAT pathway playing a central role. Ruxolitinib is a potent inhibitor of JAK1 and JAK2.

Myelofibrosis_Signaling_Pathways cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus Cytokines Cytokines (e.g., TPO, EPO, ILs) Cytokine_Receptor Cytokine Receptor (e.g., TPO-R, EPO-R) Cytokines->Cytokine_Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 STAT STAT JAK2->STAT Phosphorylation PI3K_Akt PI3K/Akt Pathway JAK2->PI3K_Akt RAS_MAPK RAS/MAPK Pathway JAK2->RAS_MAPK Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) STAT->Gene_Expression PI3K_Akt->Gene_Expression RAS_MAPK->Gene_Expression Bcl_xL Bcl-xL Ruxolitinib Ruxolitinib Ruxolitinib->JAK2 Inhibition Gene_Expression->Bcl_xL Upregulation RR6_Workflow cluster_data_collection Data Collection cluster_analysis Analysis cluster_outcome Outcome Baseline Baseline: - Ruxolitinib Dose - Spleen Length - Transfusion History Risk_Factor_Assessment Assess RR6 Risk Factors: - Dose < 20mg BID - Spleen Reduction ≤30% - Transfusion Need Baseline->Risk_Factor_Assessment Month3 3 Months: - Ruxolitinib Dose - Spleen Length - Transfusion Need Month3->Risk_Factor_Assessment Month6 6 Months: - Ruxolitinib Dose - Spleen Length - Transfusion Need Month6->Risk_Factor_Assessment Risk_Stratification Risk Stratification Risk_Factor_Assessment->Risk_Stratification Low_Risk Low Risk Risk_Stratification->Low_Risk Intermediate_Risk Intermediate Risk Risk_Stratification->Intermediate_Risk High_Risk High Risk Risk_Stratification->High_Risk RR6_Logical_Relationship cluster_predictors Predictor Variables (at 0, 3, 6 months) cluster_model RR6 Model cluster_prognosis Prognosis Rux_Dose Suboptimal Ruxolitinib Dose RR6_Score Calculation of RR6 Risk Score Rux_Dose->RR6_Score Spleen_Response Inadequate Spleen Response Spleen_Response->RR6_Score Transfusion_Need Persistent Transfusion Need Transfusion_Need->RR6_Score Overall_Survival Predicted Overall Survival RR6_Score->Overall_Survival Stratifies

References

Method

Application Notes and Protocols: Clinical Utility of the RR6 Model for Treatment Decisions in Myelofibrosis

For Researchers, Scientists, and Drug Development Professionals Introduction The RR6 (Response to Ruxolitinib (B1666119) after 6 months) model is a clinical prognostic tool designed for the early identification of patien...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The RR6 (Response to Ruxolitinib (B1666119) after 6 months) model is a clinical prognostic tool designed for the early identification of patients with myelofibrosis (MF) who are at risk for impaired survival despite treatment with the Janus kinase (JAK) 1/2 inhibitor, ruxolitinib.[1][2][3] Developed from the real-world data of the RUXOREL-MF study, the RR6 model utilizes three key clinical variables assessed at baseline, three, and six months of therapy to stratify patients into distinct risk categories.[4][5] This allows for timely and informed clinical decisions, such as continuing ruxolitinib, adjusting the treatment plan, or considering alternative therapies like allogeneic stem cell transplantation.[3][6][7] Recent studies have also explored the integration of molecular markers to further enhance the prognostic accuracy of the RR6 model.[8][9]

These application notes provide a comprehensive overview of the RR6 model, including its core components, detailed protocols for its application, and the underlying biological rationale.

Core Components of the RR6 Model

The RR6 model is based on the longitudinal assessment of three key predictor variables that have been identified as significant risk factors for reduced overall survival in MF patients treated with ruxolitinib.[4][5]

Predictor Variables

The three predictor variables are:

  • Ruxolitinib (RUX) Dose: A total daily dose of less than 40 mg (i.e., <20 mg twice daily) at baseline, 3 months, and 6 months.[2][4][5]

  • Spleen Response: A palpable spleen length reduction from baseline of 30% or less at both 3 and 6 months.[2][4][5]

  • Red Blood Cell (RBC) Transfusion Requirement: The need for RBC transfusions at 3 and/or 6 months, and particularly at all three time points (baseline, 3 months, and 6 months).[2][4][5]

Risk Stratification

Based on a weighted scoring system derived from the hazard ratios of the predictor variables, patients are categorized into three risk groups with significantly different overall survival outcomes.[10][7]

Table 1: RR6 Model Risk Stratification and Associated Overall Survival

Risk CategoryTotal Risk PointsMedian Overall Survival (from 6 months post-ruxolitinib start)95% Confidence Interval (CI)
Low Risk< 2Not Reached-
Intermediate Risk2 - 461 months43 - 80 months
High Risk> 433 months21 - 50 months

Data from the RUXOREL-MF study as reported by Maffioli et al., Blood Advances, 2022.[2][10][4][5]

Table 2: Quantitative Data for RR6 Predictor Variables from Multivariable Analysis

Predictor VariableHazard Ratio (HR)95% Confidence Interval (CI)p-valuePoints Assigned
RUX dose <20 mg twice daily at baseline, 3, and 6 months1.791.07 - 3.000.031
Palpable spleen length reduction ≤30% from baseline at 3 and 6 months2.261.40 - 3.650.00091.5
RBC transfusion need at 3 and/or 6 months1.660.95 - 2.880.071
RBC transfusion need at baseline, 3, and 6 months2.321.19 - 4.540.021.5

Data from Maffioli et al., Blood Advances, 2022.[2][4][5][7]

Molecular Integration with the RR6 Model

Subsequent studies have demonstrated that integrating molecular data, specifically the presence of high-molecular-risk (HMR) mutations and mutations in the RAS pathway, can improve the prognostic performance of the RR6 model.[8][9]

Table 3: Prognostic Impact of Molecular Markers in Ruxolitinib-Treated Myelofibrosis

Molecular MarkerHazard Ratio (HR) for Overall Survival95% Confidence Interval (CI)p-value
>1 HMR Mutation2.51.4 - 4.60.0023
RAS Pathway Mutation6.12.2 - 170.0005

HMR mutations include pathogenic variants in ASXL1, EZH2, IDH1, IDH2, SRSF2, or U2AF1. RAS pathway mutations include pathogenic variants in NRAS, KRAS, or CBL. Data from Coltro et al., Haematologica, 2024.[8][9]

Experimental Protocols

The following protocols are based on the methodologies employed in the key studies that developed and validated the RR6 model.

Protocol 1: Application of the RR6 Model in a Clinical Setting

1. Patient Population:

  • Inclusion Criteria: Patients aged 18 years or older with a diagnosis of primary myelofibrosis, post-essential thrombocythemia MF, or post-polycythemia vera MF according to WHO 2016 or IWG-MRT 2008 classifications.[11] Patients should have an intermediate-1, intermediate-2, or high-risk score according to the International Prognostic Scoring System (IPSS).[11]
  • Exclusion Criteria: Patients with a platelet count at treatment initiation of <50x10^9/L.[11]

2. Data Collection:

  • Baseline (Start of Ruxolitinib Treatment):
  • Record the total daily dose of ruxolitinib.
  • Measure the palpable spleen length in centimeters below the left costal margin.
  • Document any red blood cell transfusions in the three months prior to starting treatment.[12]
  • 3 Months Post-Treatment Initiation:
  • Record the current total daily dose of ruxolitinib.
  • Measure the palpable spleen length.
  • Document any RBC transfusions since baseline.[12]
  • 6 Months Post-Treatment Initiation:
  • Record the current total daily dose of ruxolitinib.
  • Measure the palpable spleen length.
  • Document any RBC transfusions since the 3-month visit.[12]

3. RR6 Score Calculation:

  • Utilize the online RR6 calculator (available at --INVALID-LINK--) or manually calculate the risk score based on the point system in Table 2.[10][13]
  • Determine the patient's risk category (Low, Intermediate, or High) based on the total risk points as defined in Table 1.

4. Treatment Decision Framework:

  • Low-Risk: Continue ruxolitinib treatment with routine monitoring.
  • Intermediate-Risk: Consider optimizing ruxolitinib dose if possible; closer monitoring is warranted.
  • High-Risk: Indicates a poor prognosis. Consider alternative treatment strategies, such as enrollment in clinical trials for novel agents or evaluation for allogeneic stem cell transplantation.[3][7]

Protocol 2: Molecular Analysis for Enhanced Prognostication

1. Sample Collection and Preparation:

  • Collect peripheral blood or bone marrow aspirate from the patient.
  • Isolate genomic DNA from mononuclear cells using standard laboratory procedures.

2. Next-Generation Sequencing (NGS):

  • Perform targeted NGS using a panel that includes genes associated with high molecular risk (ASXL1, EZH2, IDH1, IDH2, SRSF2, U2AF1) and the RAS pathway (NRAS, KRAS, CBL).
  • Analyze sequencing data to identify pathogenic variants. A variant allele frequency (VAF) of 2% is a commonly used threshold for somatic variants.[9]

3. Integrated Risk Assessment:

  • Combine the results of the molecular analysis with the patient's RR6 risk category.
  • The presence of >1 HMR mutation or a RAS pathway mutation in a patient classified as intermediate or high-risk by the RR6 model may indicate an even poorer prognosis and strengthen the rationale for a change in treatment strategy.

Visualizations

Signaling Pathways and Experimental Workflows

RR6_Model_Logic cluster_0 Data Collection at Timepoints cluster_1 Predictor Variable Assessment cluster_2 Risk Score Calculation cluster_3 Risk Stratification Baseline Baseline - Ruxolitinib Dose - Spleen Size - RBC Transfusion History Dose RUX Dose < 20mg BID at all timepoints? Baseline->Dose Spleen Spleen Reduction ≤ 30% at 3 & 6 months? Baseline->Spleen Transfusion RBC Transfusion Need at 3 and/or 6 months? At all timepoints? Baseline->Transfusion Month3 3 Months - Ruxolitinib Dose - Spleen Size - RBC Transfusion Need Month3->Dose Month3->Spleen Month3->Transfusion Month6 6 Months - Ruxolitinib Dose - Spleen Size - RBC Transfusion Need Month6->Dose Month6->Spleen Month6->Transfusion RiskScore Calculate Total Risk Score Dose->RiskScore Spleen->RiskScore Transfusion->RiskScore LowRisk Low Risk (< 2 points) RiskScore->LowRisk < 2 IntRisk Intermediate Risk (2-4 points) RiskScore->IntRisk 2-4 HighRisk High Risk (> 4 points) RiskScore->HighRisk > 4

Caption: Logical workflow of the RR6 prognostic model.

Clinical_Workflow Start Myelofibrosis Patient Initiates Ruxolitinib CollectData Collect RR6 Variables (Baseline, 3 & 6 Months) Start->CollectData CalculateRR6 Calculate RR6 Score and Determine Risk Category CollectData->CalculateRR6 LowRisk Low Risk CalculateRR6->LowRisk < 2 pts IntRisk Intermediate Risk CalculateRR6->IntRisk 2-4 pts HighRisk High Risk CalculateRR6->HighRisk > 4 pts ContinueRux Continue Ruxolitinib with Monitoring LowRisk->ContinueRux OptimizeRux Optimize Ruxolitinib Dose & Increase Monitoring IntRisk->OptimizeRux AltTx Consider Alternative Treatment (e.g., Clinical Trial, Transplant) HighRisk->AltTx

Caption: Clinical application workflow for the RR6 model.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/JAK2 Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P pSTAT STAT->STAT_P Dimer pSTAT Dimer STAT_P->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus Gene Gene Transcription (Cell Proliferation, Inflammation) Nucleus->Gene Ruxolitinib Ruxolitinib Ruxolitinib->JAK inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of ruxolitinib.

References

Application

Application Notes and Protocols for Monitoring Ruxolitinib Therapy Efficacy Using the RR6 Model

For Researchers, Scientists, and Drug Development Professionals Introduction Ruxolitinib (B1666119), a potent inhibitor of Janus kinase (JAK) 1 and 2, is a cornerstone therapy for patients with myelofibrosis (MF), offeri...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruxolitinib (B1666119), a potent inhibitor of Janus kinase (JAK) 1 and 2, is a cornerstone therapy for patients with myelofibrosis (MF), offering significant improvements in splenomegaly and disease-related symptoms. However, patient responses to ruxolitinib can vary, and a subset of patients may experience a suboptimal response or lose their response over time. The early identification of these patients is crucial for optimizing treatment strategies, including dose adjustments, switching to alternative therapies, or enrollment in clinical trials.

The RR6 (Response to Ruxolitinib after 6 Months) model is a clinical prognostic tool designed to predict overall survival (OS) in MF patients based on their clinical response during the initial six months of ruxolitinib treatment.[1][2] This model stratifies patients into low, intermediate, and high-risk categories, enabling clinicians to make more informed decisions about ongoing therapy.[3][4]

These application notes provide a detailed overview of the RR6 model, protocols for its implementation, and the underlying scientific rationale for its use in monitoring the efficacy of ruxolitinib therapy.

Ruxolitinib's Mechanism of Action: The JAK-STAT Signaling Pathway

Ruxolitinib is a competitive inhibitor of the ATP-binding catalytic site on JAK1 and JAK2 protein kinases.[5] This inhibition disrupts cytokine and growth factor signaling pathways that are crucial for the proliferation of malignant cells in myeloproliferative neoplasms.[3][6][7] The JAK-STAT pathway is a primary target of ruxolitinib.[8][9][10] Dysregulation of this pathway is a hallmark of myelofibrosis. By inhibiting JAK1 and JAK2, ruxolitinib effectively downregulates the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, leading to reduced expression of genes involved in cell proliferation and inflammation.[11][12][13]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK1 / JAK2 Receptor->JAK 2. Receptor Activation STAT STAT (inactive) JAK->STAT 3. STAT Phosphorylation pSTAT pSTAT (active) STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition Gene_Expression Gene Expression (Proliferation, Inflammation) DNA->Gene_Expression 6. Transcription

Figure 1: Simplified JAK-STAT signaling pathway and the inhibitory action of ruxolitinib.

The RR6 Prognostic Model

The RR6 model is based on the evaluation of three key clinical variables at baseline, 3 months, and 6 months of ruxolitinib therapy:

  • Ruxolitinib Dose: The total daily dose of ruxolitinib.

  • Spleen Response: The percentage reduction in palpable spleen length from baseline.

  • Red Blood Cell (RBC) Transfusion Requirement: The need for RBC transfusions.

Quantitative Data Summary

The following tables summarize the scoring system for the RR6 model and the resulting risk stratification based on data from validation studies.[3][4][14]

Table 1: RR6 Model Risk Factors and Scoring System [15]

Risk FactorCriteriaPointsHazard Ratio (95% CI)p-value
Ruxolitinib Dose <20 mg twice daily at baseline, 3 months, AND 6 months11.79 (1.07-3.00)0.03
Spleen Response Palpable spleen length reduction ≤30% from baseline at 3 months AND 6 months1.52.26 (1.40-3.65)<0.0009
Transfusion Status RBC transfusion required at 3 months AND/OR 6 months11.66 (0.95-2.88)0.07
RBC transfusion required at baseline, 3 months, AND 6 months1.52.32 (1.19-4.54)0.02

Table 2: RR6 Risk Stratification and Overall Survival [4][7]

Risk CategoryTotal PointsPatient Distribution (%)Median Overall Survival (OS) from 6 months post-ruxolitinib start
Low Risk 019.1%Not Reached
Intermediate Risk 1 - 245.2%61 months (95% CI: 43-80 months)
High Risk ≥2.535.6%33 months (95% CI: 21-50 months)

Experimental Protocols

Patient Monitoring and Data Collection

A systematic approach to patient monitoring and data collection is essential for the accurate application of the RR6 model.

Protocol 1: Patient Monitoring Schedule

  • Baseline (Initiation of Ruxolitinib Therapy):

    • Perform a complete physical examination, including measurement of palpable spleen length.

    • Obtain a complete blood count (CBC) with differential, liver function tests (LFTs), and electrolytes (U&Es).[16]

    • Record the starting dose of ruxolitinib.

    • Document any RBC transfusion requirements in the 3 months prior to starting therapy.

  • Weeks 2-8:

    • Monitor CBC every 2 to 4 weeks to assess for hematological toxicities and to stabilize the dose.[12][16]

  • Month 3 (± 1 week):

    • Perform a physical examination and measure palpable spleen length.

    • Obtain a CBC.

    • Record the current ruxolitinib dose.

    • Document any RBC transfusions since the last visit.

  • Month 6 (± 1 week):

    • Repeat the physical examination with spleen measurement, CBC, and documentation of ruxolitinib dose and transfusion history.

  • Post 6 Months:

    • Continue monitoring every 2-3 months or as clinically indicated.[16]

Protocol 2: Standardized Spleen Palpation [15][17]

  • Patient Position: The patient should be in the supine position with knees flexed.

  • Examiner Position: Stand on the patient's right side.

  • Technique:

    • Begin palpation in the right lower quadrant to avoid missing a massively enlarged spleen.

    • Use the right hand to gently but firmly press down and then upward toward the left costal margin.

    • Ask the patient to take a deep breath. The splenic edge may become palpable as it descends.

    • If the spleen is not felt, have the patient lie on their right side. Gravity may bring the spleen into a palpable position.

    • Measure the distance in centimeters from the lowest point of the left costal margin to the tip of the spleen.

Protocol 3: Ruxolitinib Dose Adjustment [12][16]

  • Dose adjustments may be necessary based on platelet counts and neutrophil counts to manage hematological toxicity.

  • Dose increases for insufficient efficacy should not occur within the first four weeks of therapy and no more frequently than every two weeks thereafter.

  • The maximum recommended dose is typically 25 mg twice daily.

Application of the RR6 Model: A Workflow

The following workflow outlines the steps for applying the RR6 model in a clinical or research setting.

RR6_Workflow Start Patient with Myelofibrosis Initiates Ruxolitinib Therapy Baseline Baseline Assessment: - Spleen Size - Ruxolitinib Dose - Transfusion History Start->Baseline Month3 3-Month Assessment: - Spleen Size - Ruxolitinib Dose - Transfusion History Baseline->Month3 Month6 6-Month Assessment: - Spleen Size - Ruxolitinib Dose - Transfusion History Month3->Month6 Calculate Calculate RR6 Score Month6->Calculate Stratify Risk Stratification Calculate->Stratify LowRisk Low Risk (Score 0) Continue Ruxolitinib & Monitor Stratify->LowRisk Low IntRisk Intermediate Risk (Score 1-2) Consider Dose Optimization & Close Monitoring Stratify->IntRisk Intermediate HighRisk High Risk (Score ≥2.5) Evaluate for Alternative Therapies or Clinical Trials Stratify->HighRisk High

Figure 2: Clinical workflow for the application of the RR6 model.

Logical Relationships within the RR6 Model

The RR6 model integrates three key clinical parameters over time to generate a prognostic score. The relationship between these inputs and the final risk stratification is a direct summation of points assigned based on the patient's clinical course.

RR6_Logic cluster_inputs Clinical Inputs (Baseline, 3 & 6 Months) cluster_scoring RR6 Scoring cluster_output Prognostic Output Dose Ruxolitinib Dose Points Assign Points based on Pre-defined Criteria Dose->Points Spleen Spleen Response Spleen->Points Transfusion Transfusion Need Transfusion->Points Score Total RR6 Score Points->Score Risk Risk Category (Low, Intermediate, High) Score->Risk

Figure 3: Logical relationships of the RR6 model components.

Conclusion

The RR6 model is a valuable, clinically applicable tool for monitoring the efficacy of ruxolitinib therapy in patients with myelofibrosis. By systematically collecting and analyzing key clinical data at defined time points, researchers and clinicians can effectively stratify patients based on their predicted overall survival. This early risk assessment allows for the timely consideration of alternative treatment strategies for patients who are unlikely to derive long-term benefit from ruxolitinib, thereby facilitating a more personalized approach to the management of myelofibrosis.

References

Method

Application Notes and Protocols for the RR6 Model in Real-World Clinical Data

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the RR6 model, a clinical prognostic tool for stratifying patients with myelofibrosis (MF) based...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the RR6 model, a clinical prognostic tool for stratifying patients with myelofibrosis (MF) based on their response to ruxolitinib (B1666119) treatment after six months. The following sections detail the model's application, present quantitative data from real-world cohort validations, and outline the protocols for its use.

Introduction to the RR6 Model

The RR6 model, which stands for "Response to Ruxolitinib after 6 months," is a clinical prognostic scoring system designed to predict survival in patients with myelofibrosis being treated with the Janus kinase (JAK) 1 and JAK2 inhibitor, ruxolitinib.[1][2] Developed to address the need for early identification of patients with a poor prognosis despite treatment, the RR6 model helps clinicians make informed decisions about continuing ruxolitinib or considering alternative therapeutic strategies, such as second-line treatments or allogeneic stem cell transplantation.[1][3][4] The model stratifies patients into low, intermediate, and high-risk categories based on clinical and treatment variables assessed at baseline and during the first six months of therapy.[1][5][6]

Myelofibrosis is a rare blood cancer characterized by dysregulated JAK-signal transducer and activator of transcription (STAT) protein signaling.[7][8] Ruxolitinib effectively reduces spleen volume and symptom burden in many patients; however, a significant portion either do not respond adequately or lose their response over time, which is associated with a dismal prognosis.[1][2] The RR6 model serves as a critical tool for identifying these high-risk patients early in their treatment course.[1][9]

Signaling Pathway Context: JAK-STAT Signaling in Myelibrosis

The therapeutic rationale for using ruxolitinib in myelofibrosis is based on its inhibition of the Janus kinase (JAK) family of enzymes, which are central components of the JAK-STAT signaling pathway. In myelofibrosis, this pathway is constitutively activated, leading to uncontrolled cell growth and the production of inflammatory cytokines that contribute to the disease's symptoms, such as an enlarged spleen, anemia, and constitutional symptoms.[7][8] Ruxolitinib, by inhibiting JAK1 and JAK2, aims to normalize this signaling cascade. The RR6 model's assessment of clinical responses to ruxolitinib indirectly reflects the drug's efficacy in modulating this key pathway.

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition GeneTranscription Gene Transcription (Proliferation, Inflammation) DNA->GeneTranscription

Figure 1: Simplified JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

Quantitative Data from Real-World Cohort Validations

The RR6 model has been validated in several retrospective, real-world cohorts of myelofibrosis patients treated with ruxolitinib. The tables below summarize the key survival outcomes from these studies, demonstrating the model's ability to stratify patients into distinct prognostic groups.

Table 1: Overall Survival (OS) According to RR6 Risk Stratification

Study CohortLow Risk (Median OS)Intermediate Risk (Median OS)High Risk (Median OS)
Maffioli et al. (Development Cohort)[5]Not Reached61 months (95% CI 43–80)33 months (95% CI 21–50)
Scalzulli et al. (Validation Cohort)[1]Not Reached80 months50 months
Coltro et al. (Validation Cohort)[6]Not Reached (95% CI: 49-NR)66 months (95% CI: 34-135)22 months (95% CI: 21-35)
Breccia et al. (as cited in another study)[5]Not Reached52 months (95% CI 39–106)33 months (95% CI 8.5–59)

Table 2: Event-Free Survival (EFS) According to RR6 Risk Stratification

Study CohortLow/Intermediate Risk (Median EFS)High Risk (Median EFS)
Scalzulli et al.[1]51 months27 months

Note: Event-free survival events included death, allogeneic stem cell transplantation, disease progression, loss of response, or toxicity requiring ruxolitinib discontinuation.[1]

Experimental Protocols: Application of the RR6 Model

The following protocol outlines the steps for applying the RR6 model in a clinical research or drug development setting to stratify myelofibrosis patients treated with ruxolitinib. The methodology is based on the procedures described in the validation studies.[1][3][5][6]

Patient Population
  • Inclusion Criteria: Patients diagnosed with primary or secondary myelofibrosis who have been treated with ruxolitinib for at least 6 months.[6]

  • Data Collection: Retrospective or prospective collection of clinical and treatment data at specified time points.

Data Collection Workflow

The application of the RR6 model requires the systematic collection of specific clinical variables at three time points: at the start of ruxolitinib treatment (baseline), and at 3 and 6 months post-initiation.[10]

Data_Collection_Workflow cluster_data_points Data Points to Collect at Each Time Point Baseline Baseline (Ruxolitinib Start) Month3 3 Months Baseline->Month3 Data_Baseline Ruxolitinib Dose Palpable Spleen Length RBC Transfusion Need Baseline->Data_Baseline Month6 6 Months Month3->Month6 Data_Month3 Ruxolitinib Dose Palpable Spleen Length RBC Transfusion Need Month3->Data_Month3 RR6_Score Calculate RR6 Score & Risk Stratification Month6->RR6_Score Data_Month6 Ruxolitinib Dose Palpable Spleen Length RBC Transfusion Need Month6->Data_Month6

Figure 2: Workflow for data collection and application of the RR6 model.
RR6 Scoring System

The RR6 model assigns points based on the presence of specific risk factors evaluated over the first 6 months of ruxolitinib therapy.[3]

  • Ruxolitinib Dose: 1 point is assigned if the patient is receiving a dose of <20 mg twice daily at baseline, 3 months, and 6 months.[3]

  • Spleen Response: 1.5 points are assigned if there is a palpable spleen length reduction of ≤30% from baseline at both 3 months and 6 months.[3]

  • Transfusion Requirement:

    • 1 point is assigned if a red blood cell (RBC) transfusion is required at 3 months and/or 6 months.[3]

    • 1.5 points are assigned if an RBC transfusion is needed at all three time points (baseline, 3 months, and 6 months).[3]

Risk Stratification

Patients are stratified into three risk categories based on their total RR6 score.[5]

  • Low Risk: < 2 points

  • Intermediate Risk: 2 to 4 points

  • High Risk: > 4 points

Statistical Analysis

Once patients are stratified, survival analyses can be performed to validate the model's prognostic ability in the specific cohort.

  • Endpoints: The primary endpoints are typically Overall Survival (OS) and Event-Free Survival (EFS), calculated from the 6-month post-ruxolitinib start landmark.[1][6]

  • Methods: Kaplan-Meier curves should be generated to visualize survival differences between the risk groups. The log-rank test is used to assess the statistical significance of these differences. Cox proportional hazards regression can be employed to determine the hazard ratios for the intermediate and high-risk groups compared to the low-risk group.[3][6]

Application in Drug Development

The RR6 model provides a valuable framework for drug development professionals in the myelofibrosis space.

  • Clinical Trial Design: High-risk RR6 patients, identified after 6 months of standard-of-care ruxolitinib, could be candidates for clinical trials investigating second-line therapies or combination strategies.[1][4]

  • Patient Selection: The model can be used as a tool to enrich study populations with patients who are most in need of new therapeutic options.

  • Endpoint Assessment: Changes in RR6 risk stratification could potentially serve as a secondary endpoint in clinical trials to demonstrate a drug's ability to alter the disease course.

Conclusion

The RR6 model is a validated, real-world prognostic tool that effectively identifies myelofibrosis patients with inferior survival outcomes despite 6 months of ruxolitinib treatment.[1][5][9] Its application in both clinical research and drug development can help refine patient management, guide therapeutic choices, and facilitate the development of novel treatments for this challenging disease. The standardized protocol for data collection and scoring ensures its consistent application across different cohorts.[3]

References

Application

Application Notes and Protocols for the RR6 Prognostic Model in Prospective Studies

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the prospective use of the RR6 prognostic model, a clinical tool for predicting survival in myelof...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the prospective use of the RR6 prognostic model, a clinical tool for predicting survival in myelofibrosis (MF) patients treated with ruxolitinib (B1666119). The RR6 model is designed to identify patients with a poor prognosis after six months of therapy, allowing for timely consideration of alternative treatments.[1][2][3][4]

Application Notes

The "Response to Ruxolitinib after 6 months" (RR6) model is a valuable tool for stratifying patients based on their early response to ruxolitinib, a Janus kinase (JAK) 1 and 2 inhibitor.[1][3] This model was developed and validated using real-world data from cohorts of MF patients undergoing ruxolitinib treatment.[1][2] Its primary application is to identify individuals who are unlikely to derive long-term benefit from ruxolitinib, thus enabling clinicians and researchers to consider second-line therapies or enrollment in clinical trials for novel agents.[2][5]

The RR6 model is a clinical prognostic tool and does not involve molecular profiling.[1] It is based on three key clinical variables assessed at baseline and during the first six months of ruxolitinib treatment: ruxolitinib dosage, spleen size reduction, and red blood cell transfusion requirements.[3][4]

Recent studies have also explored the integration of molecular data with the RR6 model, suggesting that the presence of certain mutations (e.g., ASXL1, SRSF2, RAS pathway mutations) can provide additional prognostic information.[6][7] This suggests a potential for a combined clinical and molecular risk stratification approach in future prospective studies.

Experimental Protocols

The following protocols detail the methodology for applying the RR6 prognostic model in a prospective study setting.

Protocol 1: Patient Enrollment and Data Collection

1. Patient Population:

  • Enroll patients with a confirmed diagnosis of primary or secondary myelofibrosis (post-polycythemia vera or post-essential thrombocythemia) who are candidates for or have initiated treatment with ruxolitinib.[3][8]

2. Inclusion Criteria (General):

  • Diagnosis of myelofibrosis according to the latest World Health Organization (WHO) criteria.[8]

  • Treatment with ruxolitinib for at least 6 months.[8]

  • Availability of complete clinical data for the first 6 months of treatment.

3. Data Collection Schedule:

  • Baseline (Pre-Ruxolitinib):

    • Complete blood count (CBC) with differential.

    • Spleen size measurement by palpation (in centimeters below the left costal margin).[2]

    • Red blood cell (RBC) transfusion history.

    • Ruxolitinib starting dose.[5]

  • Month 3:

    • Ruxolitinib dose.[5]

    • Spleen size measurement by palpation.[5]

    • RBC transfusion requirement in the preceding 3 months.[5]

  • Month 6:

    • Ruxolitinib dose.[5]

    • Spleen size measurement by palpation.[5]

    • RBC transfusion requirement in the preceding 3 months.[5]

Protocol 2: Application of the RR6 Scoring System

The RR6 model assigns points based on four risk factors identified from the collected clinical data.[3]

1. Risk Factor Assessment:

  • Ruxolitinib Dose: Assign 1 point if the ruxolitinib dose is less than 20 mg twice daily (BID) at baseline, 3 months, and 6 months.[4][5]

  • Spleen Length Reduction: Assign 1.5 points if the palpable spleen length reduction from baseline is ≤30% at both 3 and 6 months.[5]

  • Transfusion Need (Intermittent): Assign 1 point if RBC transfusions were required at either the 3-month or 6-month time point.[5]

  • Transfusion Need (Continuous): Assign 1.5 points if RBC transfusions were required at baseline, 3 months, and 6 months.[5]

2. Risk Stratification:

  • Sum the points for each patient to determine their RR6 score.

  • Stratify patients into three risk categories based on their total score:

    • Low Risk: <2 points[9]

    • Intermediate Risk: 2 to 4 points[9]

    • High Risk: >4 points[9]

An online calculator for the RR6 score is also available for educational use.[8][10]

Data Presentation

The following tables summarize quantitative data from key studies on the RR6 prognostic model.

Table 1: RR6 Model Risk Stratification and Overall Survival (OS)
Study Risk Category Patient Proportion (%) Median OS (months)
Maffioli et al. (Development Cohort) [4][11]Low19.1Not Reached
Intermediate45.261 (95% CI: 43-80)
High35.633 (95% CI: 21-50)
Scalzulli et al. (Validation Cohort) [2]Low7.1Not Reached
Intermediate70.880
High27.150
Unnamed Study (Validation Cohort) [9]LowN/ANot Reached
IntermediateN/A52 (95% CI: 39-106)
HighN/A33 (95% CI: 8.5-59)
Unnamed Study (Validation Cohort) [12]Low16Not Reached
Intermediate4866 (95% CI: 34-135)
High3622 (95% CI: 21-35)
Table 2: Hazard Ratios (HR) for Risk Factors in the RR6 Model
Risk Factor Hazard Ratio (95% CI) p-value
Ruxolitinib dose <20 mg BID at all time points1.79 (1.07-3.00)0.03[4][5]
Palpable spleen length reduction ≤30% at 3 and 6 months2.26 (1.40-3.65)0.0009[4][5]
RBC transfusion need at 3 and/or 6 months1.66 (0.95-2.88)0.07[4][5]
RBC transfusion need at all time points2.32 (1.19-4.54)0.02[4][5]

Visualizations

Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT GeneExpression Gene Expression (Cell Proliferation, Inflammation) pSTAT->GeneExpression Translocates to Nucleus Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits Cytokine Cytokine Cytokine->CytokineReceptor Cytokine Binding

Caption: The JAK-STAT signaling pathway and the inhibitory action of ruxolitinib.

Experimental Workflow

RR6_Workflow cluster_data_collection Data Collection cluster_analysis RR6 Model Application cluster_outcome Prognostic Outcome Baseline Baseline Assessment - Spleen Size - Transfusion Need - Ruxolitinib Dose Month3 3-Month Assessment - Spleen Size - Transfusion Need - Ruxolitinib Dose Baseline->Month3 Month6 6-Month Assessment - Spleen Size - Transfusion Need - Ruxolitinib Dose Month3->Month6 CalculateScore Calculate RR6 Score - Dose < 20mg BID (1 pt) - Spleen Reduction <=30% (1.5 pts) - Transfusion at 3/6 mo (1 pt) - Transfusion at all times (1.5 pts) Month6->CalculateScore RiskStratification Risk Stratification CalculateScore->RiskStratification LowRisk Low Risk (<2 pts) RiskStratification->LowRisk Score < 2 IntermediateRisk Intermediate Risk (2-4 pts) RiskStratification->IntermediateRisk Score 2-4 HighRisk High Risk (>4 pts) RiskStratification->HighRisk Score > 4

Caption: Workflow for applying the RR6 prognostic model in a clinical setting.

References

Technical Notes & Optimization

Troubleshooting

RR6 Prognostic Model in Myelofibrosis: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource on the limitations of the RR6 prognostic model in myelofibrosis. The information is present...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource on the limitations of the RR6 prognostic model in myelofibrosis. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental and clinical research.

Frequently Asked Questions (FAQs)

Q1: We are using the RR6 model to stratify patients in our ruxolitinib (B1666119) clinical trial. We've noticed that the model performs well in identifying high-risk patients, but its ability to differentiate between low and intermediate-risk groups seems limited. Is this a known issue?

A1: Yes, this is a documented limitation of the RR6 model. While the model is effective in identifying patients with a poor prognosis (high-risk group), studies have shown that it has inferior performance in discriminating between low and intermediate-risk patients.[1] In some validation cohorts, the difference in overall survival between the low-risk (LoR) and intermediate-risk (InR) groups was not statistically significant.[1] For example, one study reported that while high-risk (HiR) patients had a significantly higher risk of death compared to both InR and LoR patients, the outcomes for the latter two groups were not significantly different.[1] This suggests that researchers should exercise caution when using the RR6 model as the sole determinant for treatment decisions in patients who do not fall into the high-risk category.

Q2: Our research involves molecular profiling of myelofibrosis patients. Does the RR6 model incorporate any molecular or genetic markers?

A2: The RR6 model is a clinical prognostic tool and does not include molecular or genetic markers in its scoring system.[1] This is a significant limitation, as the molecular landscape of myelofibrosis is known to be a strong determinant of prognosis and treatment response. The model relies solely on clinical variables assessed at baseline and during the first six months of ruxolitinib therapy.[2][3]

Q3: We have identified patients with high molecular risk (HMR) mutations in our cohort. How does this impact the prognostic accuracy of the RR6 model?

A3: The presence of high molecular risk (HMR) mutations, such as those in ASXL1, EZH2, SRSF2, and IDH1/2, as well as mutations in the RAS pathway (NRAS, KRAS, CBL), are independent predictors of reduced overall survival in myelofibrosis patients treated with ruxolitinib.[1] Integrating these molecular signatures with the RR6 score has been shown to significantly enhance its prognostic performance.[1][4] Therefore, for a more accurate risk stratification, it is highly recommended to supplement the RR6 clinical score with molecular data.

Troubleshooting Guides

Issue: Discrepancy between RR6 Risk Stratification and Other Prognostic Models.

Guide:

  • Understand the Differences in Models: Be aware that the RR6 model is a dynamic model specifically designed for patients treated with ruxolitinib, assessing response at 6 months.[5] Other models like the Dynamic International Prognostic Scoring System (DIPSS) and the Mutation-Enhanced International Prognostic Scoring System (MIPSS-70) are typically used at diagnosis or at any point during the disease course, and incorporate different variables.[5][6][7][8][9]

  • Compare Variables: The RR6 model's superiority in its specific context is attributed to its inclusion of dynamic, treatment-dependent variables, which are not part of static, diagnosis-based models like DIPSS.[10]

  • Acknowledge Superior Performance in Specific Contexts: Studies have shown that the RR6 model has superior prognostic performance compared to the baseline DIPSS model in the context of ruxolitinib-treated patients.[1][10][11] This has been demonstrated through comparative analyses of C-index, Brier score, and time-dependent area under the curve (AUC).[10]

  • Consider the Clinical Scenario: The choice of prognostic model should be guided by the specific clinical question and the available data. For predicting outcomes after 6 months of ruxolitinib, the RR6 model is more appropriate. For prognosis at diagnosis, DIPSS or MIPSS-70 may be more suitable.

Data Presentation

Table 1: Predictor Variables and Hazard Ratios in the RR6 Model

Predictor VariableHazard Ratio (HR)95% Confidence Interval (CI)p-value
Ruxolitinib dose <20 mg twice daily at baseline, 3, and 6 months1.791.07 - 3.000.03
Palpable spleen length reduction from baseline ≤30% at 3 and 6 months2.261.40 - 3.650.0009
Red blood cell (RBC) transfusion need at 3 and/or 6 months1.660.95 - 2.880.07
RBC transfusion need at all time points (baseline, 3, and 6 months)2.321.19 - 4.540.02

Source: Data from the RUXOREL-MF study.[2][12][13]

Table 2: Risk Stratification and Median Overall Survival (OS) in the RR6 Model (Development Cohort)

Risk CategoryScoreMedian OS (months)95% Confidence Interval (CI)
Low0Not Reached-
Intermediate1 - 26143 - 80
High≥ 2.53321 - 50

Source: Data from the RUXOREL-MF study.[13][14]

Table 3: Patient Characteristics in a Validation Cohort by RR6 Risk Category

CharacteristicLow Risk (n=17)Intermediate Risk (n=50)High Risk (n=38)
Median Age (years) 656870
Male Sex (%) 536058
Primary Myelofibrosis (%) 655863
JAK2 V617F positive (%) 716871
CALR positive (%) 182016
MPL positive (%) 645
Triple Negative (%) 688
DIPSS High Risk at baseline (%) 122845

Source: Adapted from a validation study of the RR6 model.[1]

Experimental Protocols

RUXOREL-MF Study: Data Collection and Patient Selection

The RR6 model was developed using data from the RUXOREL-MF study, a real-world, ambispective, observational study.

  • Inclusion Criteria:

    • Diagnosis of primary or secondary myelofibrosis.

    • Treatment with ruxolitinib.

    • Follow-up of at least 6 months after initiating ruxolitinib.

    • Platelet count >50 × 10^9/L at the start of treatment.

    • Spleen enlargement of ≥5 cm below the left costal margin.

    • IPSS intermediate-1 risk or higher.[15]

  • Data Collection:

    • Clinical and laboratory data were collected at the time of myelofibrosis diagnosis, at the start of ruxolitinib treatment, and at 3, 6, 12, 18, 24, 36, and 48 months of follow-up.[15]

    • The primary variables for the RR6 model (ruxolitinib dose, spleen length reduction, and RBC transfusion need) were recorded at baseline, 3 months, and 6 months.[2]

Molecular Analysis in Validation Studies

In studies validating the integration of molecular markers with the RR6 model, the following methodologies were typically employed:

  • Sample Collection: Bone marrow or peripheral blood samples were collected from patients.

  • DNA Extraction: Genomic DNA was extracted from mononuclear cells.

  • Next-Generation Sequencing (NGS): A targeted NGS panel was used to screen for mutations in genes frequently implicated in myeloproliferative neoplasms, including ASXL1, EZH2, IDH1, IDH2, SRSF2, U2AF1, NRAS, KRAS, and CBL.

  • Data Analysis: Sequencing data was analyzed to identify pathogenic variants. High molecular risk (HMR) was defined by the presence of mutations in ASXL1, EZH2, IDH1, IDH2, SRSF2, or U2AF1.[4]

Mandatory Visualization

RR6_Limitations cluster_RR6 RR6 Prognostic Model cluster_Limitations Limitations cluster_Enhancements Potential Enhancements RR6 RR6 Score (Clinical Variables Only) Limited_Discrimination Inferior discrimination in lower-risk patients RR6->Limited_Discrimination leads to No_Molecular_Data Exclusion of Molecular Markers RR6->No_Molecular_Data is a Rux_Dose Ruxolitinib Dose (<20mg BID) Rux_Dose->RR6 Spleen_Response Spleen Response (≤30% reduction) Spleen_Response->RR6 Transfusion_Need RBC Transfusion Need Transfusion_Need->RR6 Molecular_Integration Integration of Molecular Data No_Molecular_Data->Molecular_Integration addressed by HMR High Molecular Risk (ASXL1, EZH2, etc.) HMR->Molecular_Integration RASp RAS Pathway Mutations RASp->Molecular_Integration

Caption: Logical relationship of the RR6 model's limitations and potential enhancements.

JAK_STAT_Pathway cluster_JAK_STAT JAK-STAT Signaling in Myelofibrosis cluster_Ruxolitinib Ruxolitinib Action & Resistance Cytokine_Receptor Cytokine Receptor JAK2 JAK2 V617F Mutation Cytokine_Receptor:f0->JAK2:f0 activates JAK2:f1->JAK2:f0 STAT STAT JAK2:f0->STAT:f0 phosphorylates Nucleus Nucleus STAT:f0->Nucleus:f0 translocates to Gene_Expression Pro-proliferative & Inflammatory Gene Expression Nucleus:f0->Gene_Expression:f0 regulates Ruxolitinib Ruxolitinib Ruxolitinib->JAK2:f0 inhibits Resistance Mechanisms of Persistence/Resistance Resistance->JAK2:f0 alternative activation

Caption: Simplified JAK-STAT signaling pathway and the impact of ruxolitinib.

References

Optimization

Technical Support Center: Challenges in Clinical Application of the RR6 Model

Disclaimer: The term "RR6 model" does not correspond to a widely recognized, publicly documented model in clinical or scientific literature. The following content is a generalized template designed to be adapted for a sp...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "RR6 model" does not correspond to a widely recognized, publicly documented model in clinical or scientific literature. The following content is a generalized template designed to be adapted for a specific, proprietary, or emerging model that may be known by this designation within a particular research group or company. Without a concrete, identifiable "RR6 model," the challenges, protocols, and pathways described are illustrative examples of what a technical support center for such a model might contain.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability when implementing the RR6 model in a new patient cohort?

A1: The most significant sources of variability often stem from patient heterogeneity, including genetic background, co-morbidities, and prior treatments. It is also crucial to ensure consistency in sample collection and processing, as deviations can introduce technical variability that confounds the model's output. Pre-analytical variables, such as sample storage time and temperature, should be strictly controlled.

Q2: How can I troubleshoot a failed quality control (QC) check for the RR6 assay?

A2: A failed QC check can be due to several factors. First, verify the integrity and concentration of all reagents, including any antibodies or primers. Second, confirm that the equipment used (e.g., plate readers, sequencers) has been properly calibrated and maintained. Third, review the sample preparation steps for any deviations from the established protocol. If the issue persists, running a new set of control samples alongside the failed samples can help isolate the problem.

Q3: The RR6 model's predictive power is lower than expected in our validation study. What are the potential reasons?

A3: A decrease in predictive power can be attributed to several factors. The validation cohort may have different underlying characteristics than the training cohort. Ensure that the inclusion and exclusion criteria are comparable. Additionally, "data drift," where the distribution of input data changes over time, can impact model performance. It may be necessary to retrain or recalibrate the model using more recent data. Finally, consider the possibility of overfitting during the initial model development; if the model is too closely tailored to the training data, its performance on new data will be suboptimal.

Troubleshooting Guides

Issue 1: High Background Signal in the RR6 Biomarker Assay

  • Symptom: The negative control samples show an unusually high signal, approaching the level of the positive controls.

  • Possible Causes & Solutions:

CauseSolution
Insufficient Washing Steps Increase the number and/or duration of wash steps in the assay protocol to more effectively remove unbound reagents.
Non-specific Antibody Binding Increase the concentration of the blocking agent (e.g., BSA, non-fat milk) or extend the blocking incubation time. Consider testing a different blocking buffer.
Reagent Contamination Prepare fresh reagents and use filter tips for all pipetting steps to prevent cross-contamination.
Expired or Improperly Stored Reagents Verify the expiration dates of all kit components and confirm they have been stored at the recommended temperatures.

Issue 2: Inconsistent Results Between Experimental Replicates

  • Symptom: Significant variation is observed across technical or biological replicates, leading to a high coefficient of variation (CV).

  • Possible Causes & Solutions:

CauseSolution
Pipetting Inaccuracy Calibrate pipettes regularly. For small volumes, use low-retention tips and ensure proper pipetting technique (e.g., consistent speed and immersion depth).
Inhomogeneous Sample Mixture Ensure samples are thoroughly mixed (vortexed or triturated) before aliquoting or adding to the assay plate.
Temperature Gradients Across Plates Incubate plates on a thermal block or in an incubator that ensures uniform temperature distribution. Avoid "edge effects" by not using the outer wells or by surrounding the plate with a water-filled moat.
Cell Viability Issues If working with cell-based assays, ensure high cell viability (>95%) prior to starting the experiment. Low viability can lead to inconsistent cellular responses.

Experimental Protocols

Protocol: Standard Workflow for RR6 Model Application

This protocol outlines the key steps for applying the RR6 model, from sample acquisition to data analysis.

  • Patient Stratification and Sample Collection:

    • Define patient inclusion and exclusion criteria based on the model's intended use.

    • Collect patient samples (e.g., blood, tissue biopsy) following a standardized operating procedure (SOP) to minimize pre-analytical variability.

    • Record relevant clinical metadata for each sample.

  • Sample Processing and Biomarker Measurement:

    • Process samples according to the specific assay requirements (e.g., plasma separation, tissue homogenization, nucleic acid extraction).

    • Perform the RR6 biomarker assay, including positive and negative controls, as per the manufacturer's or internally validated protocol.

    • Record all raw data from the assay instrumentation.

  • Data Preprocessing and Quality Control:

    • Normalize the raw data to control for technical variation between samples and batches.

    • Apply QC metrics to the data. Flag or remove samples that do not meet the predefined quality standards (e.g., low signal-to-noise ratio, high replicate variability).

  • RR6 Model Input and Output Generation:

    • Input the processed, QC-passed data into the RR6 model algorithm.

    • The model will generate a predictive score or classification for each patient sample.

  • Interpretation and Reporting:

    • Interpret the model's output in the context of the patient's clinical information.

    • Generate a final report summarizing the findings.

Visualizations

RR6_Workflow cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical cluster_report Interpretation Patient_Stratification Patient Stratification Sample_Collection Sample Collection Patient_Stratification->Sample_Collection Sample_Processing Sample Processing Sample_Collection->Sample_Processing Biomarker_Assay Biomarker Assay Sample_Processing->Biomarker_Assay Data_QC Data QC & Normalization Biomarker_Assay->Data_QC Model_Input RR6 Model Input Data_QC->Model_Input Model_Output Model Output Generation Model_Input->Model_Output Interpretation Clinical Interpretation Model_Output->Interpretation Reporting Final Report Interpretation->Reporting

Caption: High-level experimental workflow for the RR6 model.

Troubleshooting_Logic Start Inconsistent Results Check_Pipetting Verify Pipetting Accuracy? Start->Check_Pipetting Check_Mixing Ensure Homogeneous Samples? Check_Pipetting->Check_Mixing Yes Recalibrate Recalibrate Pipettes Check_Pipetting->Recalibrate No Check_Temp Uniform Plate Temperature? Check_Mixing->Check_Temp Yes Improve_Mixing Improve Mixing Protocol Check_Mixing->Improve_Mixing No Check_Reagents Review Reagent Prep? Check_Temp->Check_Reagents Yes Use_Incubator Use Validated Incubator Check_Temp->Use_Incubator No Prepare_Fresh Prepare Fresh Reagents Check_Reagents->Prepare_Fresh No Resolved Issue Resolved Check_Reagents->Resolved Yes Recalibrate->Check_Mixing Improve_Mixing->Check_Temp Use_Incubator->Check_Reagents Prepare_Fresh->Resolved

Caption: Troubleshooting flowchart for inconsistent experimental results.

Troubleshooting

improving the predictive accuracy of the RR6 model

Welcome to the technical support center for the RR6 (Response to Ruxolitinib (B1666119) after 6 Months) model. This resource is designed for researchers, scientists, and drug development professionals utilizing the RR6 m...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the RR6 (Response to Ruxolitinib (B1666119) after 6 Months) model. This resource is designed for researchers, scientists, and drug development professionals utilizing the RR6 model for prognosticating survival in myelofibrosis (MF) patients undergoing ruxolitinib therapy. Here you will find troubleshooting guidance, frequently asked questions, and protocols to enhance the predictive accuracy of your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the application of the RR6 model.

Question Answer
Why is the RR6 model showing poor discrimination between low- and intermediate-risk patient groups in my cohort? This is a noted limitation of the model.[1][2] The RR6 model's strength is in identifying high-risk patients, but the outcomes between low-risk (LoR) and intermediate-risk (InR) patients may not be significantly different in some cohorts.[1][2] Troubleshooting Steps: 1. Verify Data Integrity: Ensure that the input variables (ruxolitinib dose, spleen length reduction, transfusion needs) were collected precisely at the specified time points (baseline, 3 months, 6 months).[3][4]2. Assess Cohort Characteristics: Analyze the baseline characteristics of your patient cohort. A heterogeneous composition in the lower-risk categories can contribute to this issue.[1][2]3. Integrate Molecular Data: The predictive power for lower-risk patients can be significantly improved by incorporating molecular data, such as mutations in the RAS pathway (RASpmt) or other high molecular risk (HMR) mutations (e.g., ASXL1, SRSF2).[1][5]
My model's predictive accuracy is lower than published benchmarks. What are the common causes? Discrepancies in predictive accuracy can often be traced back to data collection and processing. Troubleshooting Steps: 1. Standardize Spleen Measurement: Spleen palpation can be subjective. Ensure a consistent and standardized protocol for measuring palpable spleen length is used for all patients at all time points. Inconsistent measurement techniques are a major source of variability. 2. Review Definition of "Transfusion Need": The criteria for red blood cell (RBC) transfusion dependency must be uniformly applied. Ambiguity in this definition can lead to misclassification of patients. 3. Check for Batch Effects: If your data is sourced from multiple centers or collected over a long period, perform batch effect analysis and correction, especially for any molecular data you plan to integrate.
The model is overfitting to my training data. How can this be mitigated? Overfitting occurs when a model learns the training data too well, including its noise, and fails to generalize to new data. Troubleshooting Steps: 1. Cross-Validation: Employ k-fold cross-validation during model training to ensure that the performance is robust across different subsets of your data. 2. Feature Selection: While the RR6 model has defined inputs, if you are building an enhanced model (e.g., with molecular data), use feature selection techniques to include only the most informative variables. 3. Regularization: Apply regularization techniques (like L1 or L2) if you are extending the core RR6 model with additional parameters. This helps to penalize model complexity and reduce overfitting.

Improving Predictive Accuracy: Integrating Molecular Data

Research has demonstrated that the accuracy of the RR6 model can be enhanced by integrating molecular signatures. Specifically, the inclusion of mutation status for genes in the RAS pathway and other High Molecular Risk (HMR) genes improves risk stratification.[1][5]

Performance Metrics Comparison

The following table summarizes the improvement in model performance when integrating molecular data, as measured by the C-index and Brier score. Higher C-index and lower Brier scores indicate better model performance.

ModelC-index (Performance)Brier Score (Accuracy)
DIPSSbl (Baseline)LowerHigher
RR6 (Standard) Superior to DIPSS Superior to DIPSS
RR6 + HMRmtHigher than Standard RR6Lower than Standard RR6
RR6 + RASpmtHigher than Standard RR6Lower than Standard RR6
RR6 + HMRmt + RASpmt Highest Performance Lowest Score (Best Accuracy)
Data synthesized from findings indicating the RR6 model's superiority over the DIPSS baseline and the enhanced performance achieved by integrating HMR and RAS pathway mutations.[1][3][5]
Workflow for Enhanced RR6 Prediction

The following diagram illustrates a recommended workflow for improving the predictive accuracy of the RR6 model by incorporating genetic data.

Enhanced_RR6_Workflow cluster_0 Phase 1: Clinical Data Collection cluster_1 Phase 2: Molecular Data Acquisition cluster_2 Phase 3: Model Integration & Prediction DataCollection Collect RR6 Variables (Dose, Spleen Length, Transfusion Need) at Baseline, 3 & 6 Months DataIntegration Integrate Clinical & Molecular Data DataCollection->DataIntegration NGS Perform Next-Generation Sequencing (NGS) on Patient Samples VariantCalling Identify HMR & RAS Pathway Mutations NGS->VariantCalling VariantCalling->DataIntegration EnhancedModel Apply Enhanced RR6 Model (RR6-HMR-RASp) DataIntegration->EnhancedModel RiskStrat Generate High-Accuracy Prognostic Score EnhancedModel->RiskStrat FinalOutput FinalOutput RiskStrat->FinalOutput Improved Patient Risk Stratification

Workflow for integrating molecular data with the RR6 model.

Experimental Protocols

Protocol 1: Standardized Measurement of Palpable Spleen Length

Objective: To ensure consistent and reproducible measurement of spleen length below the left costal margin (LCM) for RR6 model input.

Methodology:

  • Patient Position: The patient must be in a supine position with their abdomen relaxed. Flexing the knees can help achieve relaxation.

  • Examiner's Technique:

    • Begin palpation in the left lower quadrant, well below the LCM, to avoid missing a massively enlarged spleen.

    • Use the right hand to gently but firmly press down and then move cephalad (towards the head).

    • Instruct the patient to take a deep breath. As the patient inhales, the diaphragm will push the spleen down, making it easier to feel the edge.

    • The spleen edge, when palpable, will feel like a firm structure that moves downward on inspiration.

  • Measurement:

    • Once the lowest point of the spleen is identified, mark this location.

    • Use a flexible tape measure to record the distance in centimeters (cm) from the LCM to the marked tip of the spleen along a vertical line.

  • Consistency: The same measurement technique should be used for each patient at every follow-up visit (baseline, 3 months, and 6 months) to ensure precision over time.

  • Documentation: Record the measurement in the patient's chart. If the spleen is not palpable, it should be recorded as 0 cm below the LCM.

Protocol 2: Defining Red Blood Cell (RBC) Transfusion Need

Objective: To apply a consistent definition of "transfusion need" for the RR6 model.

Methodology:

  • Definition: A patient is considered to have a "transfusion need" or be "transfusion-dependent" if they have received at least 2 units of packed red blood cells (PRBCs) in the 28 days (4 weeks) prior to the assessment point (baseline, 3 months, or 6 months) to maintain a hemoglobin level ≥ 8.5 g/dL.

  • Data Collection:

    • Review patient records for the 28-day period leading up to each of the three assessment time points.

    • Document the number of PRBC units transfused during this period.

    • Record pre- and post-transfusion hemoglobin levels to confirm the indication for transfusion.

  • Classification:

    • Yes: If the patient meets the criteria defined in step 1.

    • No: If the patient does not meet the criteria.

  • Documentation: The binary classification ("Yes" or "No") for transfusion need must be recorded for each of the three time points for input into the RR6 model.

Signaling Pathway: RAS/MAPK

Mutations that activate the RAS signaling pathway are associated with more advanced features of myelofibrosis and can impact prognosis.[1] Understanding this pathway is crucial when integrating molecular data into the RR6 model.

RAS_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS (KRAS, NRAS) SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

References

Optimization

Refining Risk Stratification in the RR6 Model: A Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the RR6 and the refined iRR6 models for risk s...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the RR6 and the refined iRR6 models for risk stratification in myelofibrosis (MF) patients treated with ruxolitinib (B1666119).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between the RR6 and the iRR6 models?

A1: The RR6 model is designed for early identification of ruxolitinib-treated MF patients with impaired survival across different risk categories.[1] The iRR6 model is a refinement specifically developed for patients with intermediate-1 risk myelofibrosis, as the original RR6 model was found to be less discriminative in this lower-risk patient population.[2][3]

Q2: Where can I find a tool to calculate the RR6 score?

A2: An online calculator for the RR6 model is available at --INVALID-LINK--. This tool allows for the input of the necessary clinical variables to determine a patient's risk stratum.

Q3: What are the key variables for the RR6 and iRR6 models?

A3: Both models rely on clinical data collected at baseline and during the first six months of ruxolitinib treatment. The specific variables and their cutoffs are detailed in the tables below.

Data Presentation: Model Variables and Scoring

RR6 Model Variables [1]

VariableTime Points of AssessmentCriteria for Risk Point
Ruxolitinib DoseBaseline, 3 months, 6 months<20 mg twice daily at all three time points
Palpable Spleen Length Reduction3 months, 6 months≤30% from baseline at both time points
Red Blood Cell (RBC) Transfusion Need3 months and/or 6 monthsTransfusion required at either time point
RBC Transfusion NeedBaseline, 3 months, 6 monthsTransfusion required at all three time points

iRR6 Model Variables (for Intermediate-1 Risk Patients) [2][3]

VariableTime Points of AssessmentCriteria for Risk Point
Ruxolitinib UnderdosingBaseline, 3 months, 6 monthsDose is below the recommended level based on platelet count at one or more time points
Palpable Spleen Reduction6 months<50% from baseline
RBC Transfusion RequirementBaseline, 3 months, 6 monthsTransfusion required at all three time points

Troubleshooting Guides

Issue 1: Inconsistent Measurement of Palpable Spleen Length

  • Problem: Different clinicians may record varying measurements for the same patient, affecting the reproducibility of the spleen reduction variable.

  • Solution:

    • Standardize Measurement Technique: Palpate the spleen with the patient in the supine position and, if not palpable, in the right lateral decubitus position.[4] The measurement should be recorded in centimeters below the left costal margin (LCM).[5]

    • Imaging Confirmation: For patients where palpation is difficult (e.g., due to body habitus), or to confirm progressive disease, imaging with ultrasound, CT, or MRI is recommended for a more objective assessment of spleen volume.[4][5][6] A spleen length greater than 12 cm on imaging is generally considered enlarged.[7]

    • Baseline Imaging: Whenever possible, establish a baseline spleen volume using imaging at the start of treatment to allow for more accurate percentage reduction calculations.[5]

Issue 2: Ambiguity in Determining "Underdosing of Ruxolitinib" for the iRR6 Model

  • Problem: Fluctuating platelet counts can make it challenging to definitively classify a patient as being "underdosed."

  • Solution:

    • Adhere to Dosing Guidelines: The starting dose of ruxolitinib is determined by the baseline platelet count. For platelet counts between 100-200 x 10⁹/L, the recommended starting dose is 15 mg twice daily. For counts >200 x 10⁹/L, the starting dose is 20 mg twice daily.[8][9]

    • Systematic Dose Adjustments: Dose adjustments should be made based on ongoing monitoring of platelet counts, typically every 2-4 weeks initially.[8] Dose reductions are recommended if the platelet count drops below certain thresholds.[9]

    • Defining "Underdosed": A patient is considered "underdosed" for the iRR6 model if the administered dose is lower than the recommended dose for their current platelet count at any of the assessment points (baseline, 3 months, or 6 months).[2] Careful documentation of platelet counts and corresponding ruxolitinib doses at each visit is crucial.

Issue 3: Handling Missing Data Points

  • Problem: In a real-world setting, data for one of the time points required for the RR6 or iRR6 calculation may be missing.

  • Solution:

    • Retrospective Data Collection: If possible, retrospectively collect the missing data from patient records. The RUX-MF study, from which the iRR6 model was developed, was a retrospective study, indicating the feasibility of this approach.[10]

    • Exclusion from Analysis: If data cannot be retrieved, it is important to acknowledge this limitation. In the development of the iRR6 model, patients with missing values required for RR6 validation were excluded from the analysis.[2] For clinical application, if a complete set of data points is not available, the model's predictive accuracy may be compromised.

Experimental Protocols

Protocol for Validation of a Prognostic Model (Based on the RR6 and iRR6 Validation Studies)

  • Patient Cohort Selection:

    • Define clear inclusion and exclusion criteria. For example, patients must have a confirmed diagnosis of primary or secondary myelofibrosis and have been treated with ruxolitinib for at least six months.[1][10]

    • For the iRR6 model, the cohort is further restricted to patients with intermediate-1 risk MF as defined by the Dynamic International Prognostic Scoring System (DIPSS).[2]

  • Data Collection:

    • Retrospectively collect clinical data from patient records at baseline (start of ruxolitinib treatment), 3 months, and 6 months post-treatment initiation.[1]

    • Variables to be collected include:

      • Ruxolitinib dose

      • Palpable spleen length (cm below LCM)

      • Red blood cell transfusion history

      • Platelet counts

  • Application of the Model:

    • For each patient, calculate the RR6 or iRR6 score based on the collected data and the predefined risk variables.

    • Stratify patients into low, intermediate, and high-risk categories based on their calculated scores.[1][2]

  • Statistical Analysis:

    • The primary endpoint is typically overall survival (OS).[1]

    • Use the Kaplan-Meier method to estimate survival curves for each risk group.

    • Employ the log-rank test to compare survival outcomes between the different risk strata.

    • A statistically significant difference in survival between the risk groups validates the prognostic utility of the model.

Mandatory Visualizations

RR6_Workflow RR6 Model Experimental Workflow cluster_0 Patient Selection cluster_1 Data Collection cluster_2 Risk Stratification cluster_3 Outcome Analysis Patient_Cohort Myelofibrosis Patients on Ruxolitinib (>= 6 months) Baseline Baseline Data (Ruxolitinib Start) Patient_Cohort->Baseline Month3 3-Month Data Baseline->Month3 Month6 6-Month Data Month3->Month6 RR6_Calculation Calculate RR6 Score Month6->RR6_Calculation Risk_Categories Low, Intermediate, High Risk RR6_Calculation->Risk_Categories Survival_Analysis Overall Survival Analysis Risk_Categories->Survival_Analysis

RR6 Model Experimental Workflow

JAK-STAT and RAS Signaling in Myelofibrosis

References

Troubleshooting

RR6 Model Predictor Data: Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the RR6 (Response to Ruxolitinib (B1666119)...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the RR6 (Response to Ruxolitinib (B1666119) after 6 Months) model. The following information is designed to help address specific issues related to data variability that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the RR6 model and what does it predict?

The RR6 model is a clinical prognostic tool designed to predict survival in patients with myelofibrosis (MF) after six months of treatment with ruxolitinib.[1][2] It helps in the early identification of patients with impaired survival who might benefit from a change in treatment strategy.[2][3][4] The model stratifies patients into low, intermediate, and high-risk categories based on their response to ruxolitinib.[5]

Q2: What are the key predictor variables for the RR6 model?

The RR6 model utilizes three key predictor variables that are assessed at baseline, 3 months, and 6 months of ruxolitinib therapy.[2][4][6] These variables are:

  • The total daily dose of ruxolitinib.[1]

  • The percentage reduction in palpable spleen length from baseline.[1][3]

  • The patient's need for red blood cell transfusions.[1][3]

Q3: How are the risk categories in the RR6 model determined?

The model assigns points based on the presence of specific risk factors. The total score determines the patient's risk category.[2] The three risk categories are low, intermediate, and high, each corresponding to a different overall survival prognosis.[5][7]

Troubleshooting Guides

Q1: We are observing high variability in our spleen length measurements. How can we minimize this?

Variability in spleen length measurement can significantly impact the reliability of the RR6 model's predictions.

Possible Causes of Variability:

  • Inter-operator variability: Different clinicians may use slightly different techniques for palpation and measurement.

  • Patient-related factors: Variability in patient positioning, respiration, and abdominal muscle tension can affect measurement.

  • Inconsistent measurement landmarks: Lack of a standardized protocol for identifying the lower costal margin and the tip of the spleen.

Recommended Solutions:

  • Standardize Measurement Protocol:

    • Patient Positioning: Ensure patients are in a consistent supine position with their knees flexed to relax the abdominal muscles.

    • Landmarks: Clearly define the anatomical landmarks for measurement (e.g., from the left costal margin in the mid-clavicular line to the lowest palpable point of the spleen).

    • Breathing: Perform measurements at the end of a normal expiration.

  • Blinded Measurements: When possible, have two independent, blinded clinicians perform the measurement and take the average.

  • Imaging as an Alternative: For clinical trials, consider using imaging techniques like ultrasound or MRI for more objective spleen volume assessment, although the original RR6 model was developed using palpable spleen length.[3]

Q2: Our patient cohort has frequent ruxolitinib dose adjustments. How does this affect the RR6 model input, and how should we record it?

Ruxolitinib dose is a critical input for the RR6 model.[3][5] Frequent dose adjustments are common in clinical practice due to side effects or response.

Data Recording Protocol:

  • Consistent Timing: Record the total daily dose of ruxolitinib at the specified time points: baseline, 3 months, and 6 months.[1]

  • Average Dosing: If the dose has been variable in the period leading up to the measurement time point, a standardized approach should be used. For example, you could use the average daily dose over the two weeks prior to the 3-month and 6-month visits.

  • Documenting Dose Changes: Maintain a detailed log of all dose adjustments and the reasons for them. This can be valuable for post-hoc analysis.

Q3: There are inconsistencies in documenting "transfusion need" in our dataset. What is the standardized definition for the RR6 model?

The RR6 model considers the need for red blood cell transfusions at 3 and/or 6 months as a risk factor.[3]

Standardized Definition:

  • Binary Variable: For the purpose of the RR6 model, this is typically treated as a binary variable (yes/no). A patient is considered to have a "transfusion need" if they have received one or more red blood cell transfusions within a specified period leading up to the 3-month and 6-month assessments.

  • Consistent Time Window: Define a consistent time window for assessing transfusion need (e.g., in the 4 weeks prior to the 3-month and 6-month visits).

  • Clear Documentation: Ensure that the clinical data capture forms have a clear, mandatory field for recording transfusion status at each visit.

Q4: What should we do if we have missing data for one of the predictor variables at a specific time point?

Missing data can compromise the accuracy of the RR6 model's risk stratification.

Strategies for Handling Missing Data:

  • Data Imputation: For larger datasets, multiple imputation techniques can be used to estimate the missing values based on other available patient data. This should be done with caution and clearly documented.

  • Sensitivity Analysis: Perform a sensitivity analysis to assess the impact of the missing data on the results. This could involve running the model with and without the patients who have missing data.

  • Exclusion: For smaller cohorts, it may be more appropriate to exclude patients with missing data from the analysis to avoid introducing bias. The original RR6 model development and validation studies had specific inclusion criteria that would have excluded patients with incomplete data.[2]

Quantitative Data Summary

Table 1: RR6 Model Predictor Variables and Time Points

Predictor VariableBaseline3 Months6 Months
Total Daily Ruxolitinib Dose
Palpable Spleen Length Reduction
Red Blood Cell Transfusion Need

Table 2: RR6 Risk Stratification

Risk CategoryPointsMedian Overall Survival (OS)
Low Risk< 2Not Reached
Intermediate Risk2 - 461 months
High Risk> 433 months
Data from the original RR6 model publication.[7]

Visualizations

RR6_Workflow cluster_0 Data Collection cluster_1 Data Analysis cluster_2 Risk Stratification cluster_3 Outcome Baseline Baseline Data (Dose, Spleen, Transfusion) Calculate Calculate Predictor Variables (% Spleen Reduction, etc.) Baseline->Calculate Month3 3-Month Data (Dose, Spleen, Transfusion) Month3->Calculate Month6 6-Month Data (Dose, Spleen, Transfusion) Month6->Calculate Score Assign Risk Points Calculate->Score Risk Determine RR6 Risk Category Score->Risk Low Low Risk Risk->Low < 2 pts Intermediate Intermediate Risk Risk->Intermediate 2-4 pts High High Risk Risk->High > 4 pts

Caption: Workflow for applying the RR6 prognostic model.

RR6_Predictors cluster_input Predictor Variables (Baseline, 3 & 6 Months) cluster_model RR6 Model cluster_output Prognostic Outcome Dose Ruxolitinib Dose Model Risk Point Calculation Dose->Model Spleen Spleen Length Reduction Spleen->Model Transfusion Transfusion Need Transfusion->Model Outcome Risk Stratification (Low, Intermediate, High) Model->Outcome

Caption: Relationship between predictor variables and RR6 risk score.

References

Optimization

patient subgroups where the RR6 model is less effective

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the RR6 model for prognosticating outcomes in...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the RR6 model for prognosticating outcomes in myelofibrosis (MF) patients treated with ruxolitinib (B1666119).

Troubleshooting Guides and FAQs

Q1: We are observing inconsistencies in risk stratification for patients who appear clinically stable. In which patient subgroups might the RR6 model be less effective?

A1: The RR6 model is a valuable prognostic tool, but its effectiveness can vary in certain patient subgroups. Researchers should be aware of the following scenarios where the model's predictive power may be attenuated:

  • Low- and Intermediate-Risk Patients: Studies have indicated that the RR6 model may not effectively discriminate between low-risk and intermediate-risk patient groups.[1][2][3] While the model is robust in identifying high-risk patients with poor survival, the distinction between the lower-risk categories can be less precise.[1][3] For instance, one validation study found no significant difference in overall survival between the low-risk and intermediate-risk cohorts as defined by the RR6 model.[1][3] More recent research has led to the development of the iRR6 model, specifically refined for intermediate-1 risk patients, which provides better stratification within this subgroup.[4][5][6]

  • Patients with Specific Molecular Mutations: The RR6 model is based on clinical variables. Its performance can be enhanced by integrating molecular data.[3][7] Patients harboring certain mutations may have outcomes not fully captured by the RR6 model alone.

    • High Molecular Risk (HMR) Mutations: Patients with mutations in genes such as ASXL1, EZH2, IDH1/2, and SRSF2 (often referred to as HMR mutations) may have a worse prognosis that is not fully accounted for by the clinical parameters of the RR6 model.[3][7]

    • RAS Pathway Mutations: Mutations in the RAS pathway (e.g., NRAS, KRAS, CBL) are also independent predictors of reduced overall survival and may diminish the prognostic accuracy of the RR6 model when used in isolation.[3][7]

  • Patients with Post-Polycythemia Vera Myelofibrosis (post-PV MF): Some evidence suggests that the RR6 model's performance may differ in patients with secondary myelofibrosis. One study highlighted that high-risk patients with post-PV MF had a significantly increased risk of mortality, indicating that this subgroup may represent a particularly vulnerable population where the model's predictions of poor outcome are highly relevant.[8]

Q2: A patient in our study has a high-risk RR6 score but appears to be responding well to ruxolitinib based on symptom improvement. How should we interpret this?

A2: While symptom improvement is a positive clinical sign, the RR6 model is designed to predict long-term overall survival based on a combination of factors, not just symptomatic response. The high-risk score in the RR6 model is a strong predictor of inferior survival, even if short-term benefits are observed. It is important to consider that the RR6 model incorporates ruxolitinib dose, spleen response, and transfusion needs, which collectively provide a more comprehensive prognostic picture than symptom scores alone. Clonal evolution is more frequent in patients with a high-risk RR6 score, which may underlie the disconnect between initial symptom response and long-term survival.[2][3][7]

Q3: Can the RR6 model be used for patients who are not treated with ruxolitinib?

A3: No, the RR6 model is specifically designed and validated for myelofibrosis patients undergoing treatment with the JAK1/JAK2 inhibitor ruxolitinib. The model's predictive variables, including ruxolitinib dosage and response to the drug (spleen size reduction), are inherently linked to this specific therapy. Applying the model to patients on other treatments would not be appropriate and would yield unreliable results.

Data Presentation

Table 1: Performance of the RR6 Model in Different Risk Subgroups

Risk CategoryMedian Overall Survival (OS) from 6 months5-Year OS RateHazard Ratio (HR) for Mortality (vs. Low Risk)
Low Risk Not Reached72.0%-
Intermediate Risk 61 - 80 months74.4%2.8
High Risk 22 - 50 months57.4%5.0

Data compiled from multiple validation studies. Actual values may vary slightly between studies.[1][4][6][8][9][10][11]

Table 2: Impact of Molecular Markers on Prognosis in Ruxolitinib-Treated Patients

Molecular MarkerHazard Ratio (HR) for Reduced Overall Survival
>1 HMR Mutation 2.5
RAS Pathway Mutation 6.1
Unfavorable Karyotype 3.2

These molecular markers are independent predictors of reduced survival and can refine the prognostic information provided by the RR6 model.[3][7]

Experimental Protocols

Protocol 1: Assessment of Palpable Spleen Length

Objective: To standardize the measurement of palpable spleen length below the left costal margin (LCM) for use in the RR6 model.

Procedure:

  • Patient Positioning: The patient should be in a supine position with knees flexed to relax the abdominal muscles.

  • Palpation Technique: Begin palpation in the right lower quadrant and move diagonally towards the left upper quadrant. The spleen tip is often best felt during deep inspiration.

  • Measurement: Once the spleen tip is identified, its distance in centimeters from the LCM is measured using a measuring tape.

  • Consistency: To ensure consistency across measurements, the same technique and patient positioning should be used at baseline, 3-month, and 6-month assessments.

  • Imaging Confirmation: For progressive disease, a palpable spleen of ≥5 cm below the LCM should be confirmed by CT or MRI showing a ≥25% increase in spleen volume from baseline.[12]

Protocol 2: Determination of Red Blood Cell (RBC) Transfusion Requirement

Objective: To accurately document RBC transfusion need as a variable for the RR6 model.

Procedure:

  • Data Collection: At baseline, 3 months, and 6 months, meticulously record the number of RBC units transfused in the preceding period.

  • Definition of Transfusion Dependence: Transfusion dependence at baseline is defined as receiving ≥ 2 units of RBCs in the 12 weeks prior to the first dose of ruxolitinib.[13]

  • On-Study Assessment: For the 3- and 6-month time points, document any RBC transfusions received since the last assessment.

  • RR6 Model Input: The RR6 model considers transfusion need at 3 and/or 6 months, and at all three time points (baseline, 3 months, and 6 months) as separate risk factors.[9]

Mandatory Visualization

JAK_STAT_Signaling JAK-STAT Signaling Pathway in Myelofibrosis and Ruxolitinib Inhibition cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK2 CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Cytokine Cytokine Cytokine->CytokineReceptor Binds Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits STAT_dimer STAT Dimer (pSTAT) STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to GeneTranscription Gene Transcription (Proliferation, Inflammation) Nucleus->GeneTranscription Promotes

Caption: JAK-STAT signaling and ruxolitinib's mechanism of action.

RR6_Workflow RR6 Model Application Workflow Start Myelofibrosis Patient Initiates Ruxolitinib Baseline Baseline Assessment - Ruxolitinib Dose - Spleen Length - Transfusion Need Start->Baseline Month3 3-Month Assessment - Ruxolitinib Dose - Spleen Length - Transfusion Need Baseline->Month3 Month6 6-Month Assessment - Ruxolitinib Dose - Spleen Length - Transfusion Need Month3->Month6 RR6_Calc Calculate RR6 Score Month6->RR6_Calc LowRisk Low Risk (Continue Ruxolitinib) RR6_Calc->LowRisk Score 0 IntRisk Intermediate Risk (Consider close monitoring) RR6_Calc->IntRisk Score 1-2 HighRisk High Risk (Consider alternative therapy) RR6_Calc->HighRisk Score >2

Caption: Clinical workflow for applying the RR6 prognostic model.

References

Troubleshooting

RR6 Prognostic Model: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with information and troubleshooting guidance regarding the potential for bias in the RR6 prognostic model for myelofibro...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with information and troubleshooting guidance regarding the potential for bias in the RR6 prognostic model for myelofibrosis (MF) patients treated with ruxolitinib (B1666119).

Frequently Asked Questions (FAQs)

1. What is the RR6 prognostic model and what is its intended use?

The RR6 (Response to Ruxolitinib after 6 months) is a clinical prognostic score designed to predict survival in patients with myelofibrosis after six months of treatment with ruxolitinib.[1][2][3] Its primary purpose is to help identify patients with a poor prognosis who may benefit from an earlier shift in treatment strategy.[3][4]

2. What are the key risk factors used in the RR6 model?

The RR6 model calculates a risk score based on the following three clinical variables assessed at baseline, 3 months, and 6 months of ruxolitinib treatment:

  • Ruxolitinib Dose: A dose of less than 20 mg twice daily.[1][5]

  • Spleen Response: A palpable spleen length reduction of 30% or less from baseline.[1][5]

  • Red Blood Cell (RBC) Transfusion Need: The requirement for RBC transfusions.[1][5]

Patients are stratified into low, intermediate, and high-risk categories based on the number of accumulated risk factors.[1]

3. What are the known limitations and potential sources of bias in the RR6 model?

While validation studies have confirmed the RR6 model's predictive power, several limitations and potential sources of bias should be considered:

  • Performance in Lower-Risk Patients: Some studies suggest that while the RR6 model is effective at identifying high-risk patients, it may have inferior performance in discriminating between low and intermediate-risk patients.[6][7][8]

  • Original Validation Cohort Size: The initial validation of the RR6 model was conducted on a small cohort of 40 patients, which may limit the generalizability of the findings.[1][3]

  • Retrospective Study Design: Several validation studies of the RR6 model have been retrospective in nature.[1][9] This design is susceptible to biases such as selection bias and confounding variables that may not be fully accounted for.

  • Immortal Time Bias: In prognostic models that use variables collected over a period of time, there is a risk of immortal time bias. This can occur when patients who have a longer follow-up time appear to have better outcomes simply because they have survived long enough to be observed for a longer period. One study has acknowledged that this type of bias could play a role in survival analyses related to ruxolitinib treatment duration.[9]

  • Lack of Molecular Data Integration: The original RR6 model is based solely on clinical variables.[6] Research has shown that integrating molecular signatures, such as high molecular risk mutations (HMRmt) and RAS pathway mutations (RASpmt), can enhance the model's prognostic performance.[6][8]

  • Geographic and Ethnic Considerations: The RR6 model was developed and validated in European, primarily Italian, patient cohorts.[1][2] Its performance in other ethnic or geographic populations has not been extensively studied, which may limit its external validity.

4. How can I mitigate the potential for bias when applying the RR6 model in my research?

To mitigate potential biases, researchers should consider the following:

  • Prospective Validation: Whenever possible, prospectively validate the RR6 model in your specific patient cohort.

  • Integration of Molecular Markers: If feasible, incorporate molecular data, such as HMR and RAS pathway mutations, to potentially improve the model's accuracy.

  • Subgroup Analysis: Perform subgroup analyses to assess the model's performance in different patient populations (e.g., based on genetic markers, prior treatments, or comorbidities).

  • Comparison with Other Models: Compare the prognostic performance of the RR6 model with other established models, such as the Dynamic International Prognostic Scoring System (DIPSS).[6][8]

  • Acknowledge Limitations: Clearly acknowledge the potential limitations and biases of the RR6 model in any publications or presentations of your research findings.

Data Summary

The following tables summarize key quantitative data from validation studies of the RR6 prognostic model.

Table 1: Patient Characteristics in a Validation Cohort

CharacteristicValue
Number of Patients140
Median Age at Diagnosis (years)63
Sex (Female vs. Male)52.9% vs. 47.1%
Transfusion Dependent Before Ruxolitinib10.7%
Median Follow-up from Diagnosis (months)30.5 (range, 6-120)
Median Time on Ruxolitinib (months)26 (range, 6-120)
Data from a retrospective, single-center validation study.[1]

Table 2: Overall Survival (OS) by RR6 Risk Category in a Validation Study

RR6 Risk CategoryPercentage of PatientsMedian OS (months)OS Rate from 6 Months After Ruxolitinib Start
Low Risk7.1%Not Reached100%
Intermediate Risk70.8%8082.6%
High Risk27.1%5071%
Data from a retrospective, single-center validation study.[1]

Experimental Protocols

Methodology for RR6 Model Validation

A common methodology for validating the RR6 prognostic model involves the following steps:

  • Patient Cohort Selection: A cohort of myelofibrosis patients treated with ruxolitinib for at least six months is retrospectively identified from a patient database.[1]

  • Data Collection: Clinical data for the three RR6 variables (ruxolitinib dose, spleen length, and transfusion need) are collected at baseline, 3 months, and 6 months of treatment.

  • RR6 Score Calculation: Each patient is assigned a risk score based on the presence of the defined risk factors at the specified time points.

  • Risk Stratification: Patients are categorized into low, intermediate, and high-risk groups based on their calculated RR6 score.

  • Survival Analysis: Overall survival (OS) and event-free survival (EFS) are calculated from the 6-month post-ruxolitinib initiation mark for each risk group.

  • Statistical Analysis: Kaplan-Meier curves are generated to visualize survival differences between the risk groups, and statistical tests (e.g., log-rank test) are used to determine the significance of these differences.[3]

Visualizations

Workflow for Potential Introduction of Selection Bias in Retrospective RR6 Validation

G cluster_0 Data Source cluster_1 Cohort Selection cluster_2 RR6 Model Application cluster_3 Analysis and Outcome db Hospital Patient Database criteria Inclusion/Exclusion Criteria (e.g., diagnosis of MF, ruxolitinib treatment) db->criteria selection Selection of Patient Cohort criteria->selection incomplete_data Patients with Incomplete Follow-up or Missing Data incomplete_data->selection Exclusion introduces bias rr6_calc RR6 Score Calculation selection->rr6_calc risk_strat Risk Stratification (Low, Intermediate, High) rr6_calc->risk_strat survival_analysis Survival Analysis risk_strat->survival_analysis biased_results Potentially Biased Survival Outcomes survival_analysis->biased_results

References

Optimization

Technical Support Center: Enhancing the RR6 Model with Molecular Markers

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are enhancing the RR6 model with molecular markers....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are enhancing the RR6 model with molecular markers.

Frequently Asked Questions (FAQs)

1. What is the RR6 model and why is it enhanced with molecular markers?

The RR6 model, which stands for "Response to Ruxolitinib (B1666119) after 6 months," is a clinical prognostic tool used to predict survival in patients with myelofibrosis (MF) being treated with the JAK1/2 inhibitor, ruxolitinib.[1] It stratifies patients into low, intermediate, and high-risk categories based on clinical variables measured at baseline, 3 months, and 6 months.

While the RR6 model is effective, its prognostic accuracy can be significantly improved by integrating molecular data. Specifically, the presence of certain genetic mutations can provide additional, independent risk factors for adverse outcomes.[1] By incorporating molecular markers, researchers and clinicians can gain a more comprehensive understanding of a patient's disease biology and better predict their response to therapy.

2. Which molecular markers are most important for enhancing the RR6 model?

Two main categories of molecular markers have been identified as significant for enhancing the RR6 model:

  • High Molecular Risk (HMR) Mutations: These are mutations in genes associated with a poorer prognosis in myelofibrosis. The key HMR genes include ASXL1, EZH2, IDH1, IDH2, SRSF2, and U2AF1.[2]

  • RAS Pathway Mutations: Mutations in genes of the RAS signaling pathway, such as NRAS, KRAS, and CBL, have also been linked to adverse outcomes and may predict a reduced response to JAK inhibitors.[1][2]

The presence of one or more of these mutations can refine the risk stratification provided by the clinical RR6 score alone.

3. What is the underlying signaling pathway affected by ruxolitinib and these molecular markers?

The primary signaling pathway involved is the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway. In myelofibrosis, this pathway is often constitutively activated, leading to uncontrolled cell growth. Ruxolitinib is a potent inhibitor of JAK1 and JAK2, thereby blocking this signaling cascade.

However, the presence of RAS pathway mutations can lead to the activation of alternative signaling pathways, such as the MAPK/ERK pathway. This can contribute to ruxolitinib resistance, as the cancer cells can bypass the JAK-STAT inhibition.

JAK_STAT_RAS_Pathway cluster_extracellular Extracellular cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1/JAK2 Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation RAS RAS JAK->RAS pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization GeneTranscription Gene Transcription (Cell Proliferation, Inflammation) pSTAT->GeneTranscription Nuclear Translocation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Activation ERK ERK MEK->ERK Activation ERK->GeneTranscription Alternative Pathway Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition NGS_Workflow DNA_Extraction 1. DNA Extraction (Blood/Bone Marrow) QC1 Quality Control (Quantification & Purity) DNA_Extraction->QC1 Library_Prep 2. Library Preparation (Fragmentation, Adapter Ligation) QC1->Library_Prep Target_Enrichment 3. Target Enrichment (HMR & RAS Gene Panel) Library_Prep->Target_Enrichment Amplification 4. Library Amplification Target_Enrichment->Amplification QC2 Quality Control (Library Quantification) Amplification->QC2 Sequencing 5. Next-Generation Sequencing QC2->Sequencing Data_Analysis 6. Bioinformatic Analysis (Alignment, Variant Calling, Annotation) Sequencing->Data_Analysis Results Variant Report Data_Analysis->Results RR6_Enhancement_Workflow Patient Myelofibrosis Patient on Ruxolitinib Clinical_Data Collect Clinical Data (Baseline, 3 & 6 months) Patient->Clinical_Data Molecular_Analysis Perform Molecular Analysis (NGS or other methods) Patient->Molecular_Analysis RR6_Score Calculate RR6 Score (Low, Int, High Risk) Clinical_Data->RR6_Score Integrated_Prognosis Integrated Prognosis (Refined Risk Stratification) RR6_Score->Integrated_Prognosis HMR_Status Determine HMR Status (Present/Absent) Molecular_Analysis->HMR_Status RAS_Status Determine RAS Pathway Mutation Status (Present/Absent) Molecular_Analysis->RAS_Status HMR_Status->Integrated_Prognosis RAS_Status->Integrated_Prognosis Treatment_Decision Inform Treatment Decisions Integrated_Prognosis->Treatment_Decision

References

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of RR6 and DIPSS Prognostic Models for Myelofibrosis

For researchers, scientists, and drug development professionals navigating the complexities of myelofibrosis (MF) prognosis, the choice of an appropriate predictive model is paramount. This guide provides an objective co...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of myelofibrosis (MF) prognosis, the choice of an appropriate predictive model is paramount. This guide provides an objective comparison of the traditional Dynamic International Prognostic Scoring System (DIPSS) and the more recent RR6 model, which is specifically designed for patients treated with ruxolitinib (B1666119). The following analysis is supported by experimental data to aid in informed decision-making for clinical research and therapeutic strategy.

At a Glance: Key Differences Between RR6 and DIPSS

The fundamental distinction between the RR6 model and DIPSS lies in their temporal application and the nature of their prognostic variables. DIPSS is a static model applied at any point during the disease course, utilizing variables that are not treatment-dependent. In contrast, the RR6 model is a dynamic tool specifically developed to assess prognosis six months after the initiation of ruxolitinib therapy, incorporating on-treatment response variables.[1][2]

Quantitative Comparison of Prognostic Models

The performance of a prognostic model is determined by its ability to accurately stratify patients into distinct risk groups with different survival outcomes. The following tables summarize the prognostic variables and risk stratification for both DIPSS and the RR6 model.

Table 1: Prognostic Variables and Scoring
Prognostic ModelVariablePoints Assigned
DIPSS Age >65 years1
Hemoglobin <10 g/dL2
White blood cell count >25 × 10⁹/L1
Circulating blasts ≥1%1
Constitutional symptoms1
RR6 Ruxolitinib dose <20 mg twice daily at baseline, 3, and 6 months1
Palpable spleen length reduction from baseline ≤30% at 3 and 6 months1
Red blood cell transfusion need at 3 and/or 6 months1
Red blood cell transfusion need at all time points (baseline, 3, and 6 months)1

Sources:[2][3][4][5]

Table 2: Risk Stratification and Median Overall Survival (OS)
Prognostic ModelRisk CategoryScoreMedian OS
DIPSS Low0Not Reached
Intermediate-11-214.2 years
Intermediate-23-44 years
High5-61.5 years
RR6 (Development Cohort) Low<2Not Reached
Intermediate2-461 months
High>433 months
RR6 (Validation Cohort) Low-Not Reached
Intermediate-80 months
High-50 months

Sources:[4][5][6][7][8]

Superior Prognostic Performance of the RR6 Model in Ruxolitinib-Treated Patients

Several studies have indicated that the RR6 model offers superior prognostic performance compared to the baseline DIPSS model for patients undergoing ruxolitinib treatment.[1][9] A key study demonstrated the superiority of the RR6 model across multiple performance metrics at all evaluated time points.[9]

Table 3: Performance Metrics from a Comparative Study
MetricRR6 ModelDIPSS ModelInterpretation
C-index Reported as SuperiorBaselineA higher C-index indicates a better model fit for predicting the order of survival times.[1]
Brier Score Reported as SuperiorBaselineA lower Brier score signifies better accuracy in probabilistic predictions.[1]
Time-dependent AUC Reported as SuperiorBaselineA higher AUC indicates better discrimination between patients with different outcomes over time.[1]

The enhanced predictive power of the RR6 model is attributed to its dynamic nature, which incorporates the patient's response to therapy over a six-month period.[1] This contrasts with the static, diagnosis-based factors utilized in the DIPSS model.[1]

Experimental Protocols

The development and validation of these prognostic models are based on rigorous clinical studies. Understanding the methodologies of these studies is crucial for interpreting their findings.

DIPSS Development and Validation

The DIPSS model was developed by the International Working Group for Myeloproliferative Neoplasms Research and Treatment (IWG-MRT).[4] Its development was based on an analysis of 525 patients with primary myelofibrosis, where clinical variables were analyzed as time-dependent covariates to predict survival.[4]

RR6 Model Development and Validation (RUXOREL-MF Study)

The RR6 model was developed and validated using data from the RUXOREL-MF study, a real-world, ambispective, observational study.[5][6]

  • Patient Cohort: The initial development included 209 patients with primary or secondary myelofibrosis treated with ruxolitinib.[5] A subsequent validation study was conducted on a separate cohort of 140 patients.[7]

  • Inclusion Criteria: Patients diagnosed with primary or secondary myelofibrosis who were treated with ruxolitinib for at least six months were included.[2]

  • Data Collection: Clinical and laboratory data were systematically collected at multiple time points: at the time of MF diagnosis, at the start of ruxolitinib treatment, and at 3, 6, 12, 18, 24, 36, and 48 months of follow-up.[6]

  • Statistical Analysis: A multivariable Cox proportional hazard regression analysis was used to identify risk factors for overall survival after 6 months of ruxolitinib treatment.[5] The performance of the RR6 model was compared to the DIPSS model using statistical measures such as the C-index, Brier score, and time-dependent area under the curve (AUC).[9]

Signaling Pathways and Prognostic Implications

The pathophysiology of myelofibrosis is intrinsically linked to the dysregulation of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway. Ruxolitinib is a potent inhibitor of JAK1 and JAK2.[6] The RR6 model's focus on response to ruxolitinib highlights the clinical importance of this pathway in determining patient outcomes.

cluster_DIPSS DIPSS Model (Static Prognosis) cluster_RR6 RR6 Model (Dynamic On-Treatment Prognosis) cluster_Pathway JAK-STAT Signaling Pathway DIPSS_Input Patient Characteristics at Diagnosis/Follow-up (Age, Hemoglobin, WBC, Blasts, Symptoms) DIPSS_Score DIPSS Score Calculation DIPSS_Input->DIPSS_Score DIPSS_Risk Risk Stratification (Low, Int-1, Int-2, High) DIPSS_Score->DIPSS_Risk Outcome Patient Outcome DIPSS_Risk->Outcome Predicts Overall Survival RR6_Input Response to Ruxolitinib at 6 Months (Dose, Spleen Response, Transfusion Need) RR6_Score RR6 Score Calculation RR6_Input->RR6_Score RR6_Risk Risk Stratification (Low, Intermediate, High) RR6_Score->RR6_Risk RR6_Risk->Outcome Predicts Overall Survival (Post-Ruxolitinib) Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/JAK2 Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Gene Gene Transcription (Proliferation, Inflammation) Nucleus->Gene Gene->Outcome Disease Progression Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

References

Comparative

A Comparative Analysis of the RR6 Model and Other Prognostic Scores for Ruxolitinib Response in Myelofibrosis

For researchers, scientists, and drug development professionals, the ability to accurately predict a patient's response to therapy is paramount. In the context of myelofibrosis (MF) treatment with the JAK inhibitor ruxol...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to accurately predict a patient's response to therapy is paramount. In the context of myelofibrosis (MF) treatment with the JAK inhibitor ruxolitinib (B1666119), several prognostic scoring systems have been developed to stratify patients and anticipate outcomes. This guide provides a comprehensive comparison of the "Response to Ruxolitinib after 6 Months" (RR6) model with other established prognostic scores, primarily the Dynamic International Prognostic Scoring System (DIPSS) and its successor, DIPSS-Plus.

The RR6 model is a dynamic tool specifically designed to predict survival in myelofibrosis patients after six months of ruxolitinib treatment.[1][2] It stands apart from baseline prognostic scores like DIPSS by incorporating on-treatment variables, offering a more real-time assessment of therapeutic benefit.[3]

Performance Metrics: RR6 Demonstrates Superior Predictive Accuracy

Clinical studies have demonstrated the superior prognostic performance of the RR6 model compared to the baseline DIPSS model in patients receiving ruxolitinib.[3] The RR6 model has shown a better C-index, Brier score, and time-dependent area under the curve (AUC), indicating a more accurate prediction of survival.[3] While specific values can vary across studies, the consistent superiority of the RR6 model highlights its value in clinical practice.

Performance MetricRR6 ModelDIPSS (at baseline)Interpretation
C-index Reported as SuperiorBaselineA higher C-index indicates a better model for predicting the order of survival times.[3]
Brier Score Reported as SuperiorBaselineA lower Brier score indicates better accuracy in probabilistic predictions.[3]
Time-dependent AUC Reported as SuperiorBaselineA higher AUC indicates better discrimination between patients with different outcomes over time.[3]

Prognostic Scoring Systems at a Glance

The following table summarizes the risk factors considered by the RR6 model, DIPSS, and DIPSS-Plus.

Prognostic ScoreRisk FactorsScoring and Risk Stratification
RR6 Model - Ruxolitinib Dose: <20 mg twice daily at baseline, 3 months, and 6 months (1 point).[4] - Spleen Response: ≤30% reduction in palpable spleen length from baseline at 3 and 6 months (1.5 points).[4] - Transfusion Need: Red blood cell (RBC) transfusions at 3 and/or 6 months (1 point).[4] - Transfusion Need (all time points): RBC transfusions at baseline, 3 months, and 6 months (1.5 points).[4]Risk Categories: - Low Risk: Score 0.[2] - Intermediate Risk: Score 1-2.[2] - High Risk: Score ≥2.5.[2]
DIPSS - Age: >65 years.[5] - Constitutional Symptoms: (e.g., weight loss >10%, unexplained fever, drenching night sweats).[5] - Hemoglobin: <10 g/dL.[5] - Leukocyte Count: >25 x 10⁹/L.[5] - Circulating Blasts: ≥1%.[5]Risk Categories: - Low Risk: 0 adverse factors.[6] - Intermediate-1 Risk: 1-2 adverse factors.[6] - Intermediate-2 Risk: 3-4 adverse factors.[6] - High Risk: 5-6 adverse factors.[6]
DIPSS-Plus Includes all DIPSS risk factors plus: - Unfavorable Karyotype. [7] - Platelet Count: <100 x 10⁹/L.[7] - Transfusion Dependence. [7]Risk Categories: - Low Risk: 0 adverse factors.[7] - Intermediate-1 Risk: 1 adverse factor.[7] - Intermediate-2 Risk: 2-3 adverse factors.[7] - High Risk: ≥4 adverse factors.[7]

Patient Cohort Characteristics

The validation of these prognostic models is based on data from specific patient cohorts. Understanding the characteristics of these cohorts is crucial for interpreting the applicability of the scores.

CharacteristicRR6 Model Validation Cohort (n=140)[8]DIPSS-Plus Validation Cohort (n=793)[3]
Median Age (years) 63Not explicitly stated
Sex (Female %) 52.9%Not explicitly stated
Primary Myelofibrosis (%) Not explicitly stated100%
Transfusion Dependent at Baseline (%) 10.7%Information included in scoring
Median Follow-up (months) 30.5Not explicitly stated
Median Time on Ruxolitinib (months) 26Not applicable (baseline score)

Experimental Protocols

RR6 Model Validation:

The RR6 model was validated in a retrospective, single-center study of 140 patients with myelofibrosis treated with ruxolitinib.[8] Key aspects of the methodology included:

  • Patient Population: Patients with a diagnosis of primary or secondary myelofibrosis who received ruxolitinib.

  • Data Collection: Clinical and laboratory data were collected at baseline (start of ruxolitinib), and at 3 and 6 months of treatment. This included ruxolitinib dose, palpable spleen length, and red blood cell transfusion requirements.

  • Statistical Analysis: The prognostic ability of the RR6 model was assessed by stratifying patients into low, intermediate, and high-risk groups and analyzing overall survival (OS) and event-free survival (EFS) using Kaplan-Meier curves and multivariate analysis.[8][9]

DIPSS and DIPSS-Plus Development:

The DIPSS and DIPSS-Plus scores were developed and validated using large cohorts of patients with primary myelofibrosis.[3][5] The methodologies involved:

  • Patient Population: Large, multicenter cohorts of patients with a diagnosis of primary myelofibrosis.

  • Data Collection: Baseline clinical and laboratory data were collected to identify independent predictors of survival. For DIPSS-Plus, this was expanded to include cytogenetic data, platelet counts, and transfusion dependency.[7]

  • Statistical Analysis: Multivariable analysis was used to identify and weight prognostic factors to create a scoring system. The prognostic accuracy of the scores was validated in independent patient cohorts.

Visualizing Key Pathways and Workflows

To further understand the context of ruxolitinib response and the application of these prognostic models, the following diagrams illustrate the underlying biological pathway and the logical workflow of the RR6 model.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates pJAK p-JAK (Activated) JAK->pJAK STAT STAT pJAK->STAT Phosphorylates pSTAT p-STAT (Dimerized) STAT->pSTAT Gene_Expression Gene Expression (Proliferation, Inflammation) pSTAT->Gene_Expression Translocates to Nucleus and Initiates Transcription Ruxolitinib Ruxolitinib Ruxolitinib->pJAK Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of ruxolitinib.

RR6_Workflow Start Patient with Myelofibrosis Starts Ruxolitinib Treatment Baseline Baseline Data Collection: - Ruxolitinib Dose - Spleen Size - Transfusion Need Start->Baseline Month3 3-Month Data Collection: - Ruxolitinib Dose - Spleen Size - Transfusion Need Baseline->Month3 Month6 6-Month Data Collection: - Ruxolitinib Dose - Spleen Size - Transfusion Need Month3->Month6 Calculate_RR6 Calculate RR6 Score Month6->Calculate_RR6 Low_Risk Low Risk (Score 0) Calculate_RR6->Low_Risk Score = 0 Intermediate_Risk Intermediate Risk (Score 1-2) Calculate_RR6->Intermediate_Risk Score = 1-2 High_Risk High Risk (Score >=2.5) Calculate_RR6->High_Risk Score >= 2.5 Outcome_Low Favorable Prognosis: Continue Ruxolitinib Low_Risk->Outcome_Low Outcome_Int Guarded Prognosis: Close Monitoring Intermediate_Risk->Outcome_Int Outcome_High Poor Prognosis: Consider Alternative Therapy High_Risk->Outcome_High

Caption: Logical workflow of the RR6 prognostic model for ruxolitinib response.

References

Validation

Validation of the RR6 Prognostic Model in Myelofibrosis: A Comparative Guide

For researchers, scientists, and drug development professionals, the accurate prognostication of patient outcomes is paramount for advancing therapeutic strategies. In the context of myelofibrosis (MF), a rare and seriou...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate prognostication of patient outcomes is paramount for advancing therapeutic strategies. In the context of myelofibrosis (MF), a rare and serious bone marrow cancer, the "Response to Ruxolitinib (B1666119) after 6 months" (RR6) model has emerged as a valuable tool for predicting survival in patients undergoing treatment with the JAK inhibitor ruxolitinib. This guide provides a comprehensive comparison of the RR6 model with the established Dynamic International Prognostic Scoring System (DIPSS), supported by data from independent patient cohort validations.

The RR6 model is a clinical prognostic tool designed for the early identification of MF patients with impaired survival while on ruxolitinib therapy.[1] Its validation in independent patient cohorts has demonstrated its superiority over older models like DIPSS in this specific patient population.

Comparative Analysis of Prognostic Models

A key validation study by Coltro et al. in a cohort of 105 ruxolitinib-treated MF patients directly compared the prognostic performance of the RR6 model with the baseline DIPSS. The study concluded that the RR6 model was superior at all time points, as measured by C-index, Brier score, and time-dependent area under the curve (AUC).[1][2] This superiority is attributed to the RR6 model's incorporation of dynamic, on-treatment variables, in contrast to the static, diagnosis-based factors used in the DIPSS model.[1]

Another validation in a real-world cohort of 140 patients by Scalzulli et al. confirmed the ability of the RR6 model to stratify patients into distinct overall survival (OS) categories.[3]

Data Presentation: Performance in Independent Cohorts

The following tables summarize the quantitative data from these validation studies, comparing the performance of the RR6 model and DIPSS.

Table 1: Prognostic Performance of RR6 vs. Baseline DIPSS in a Cohort of 105 Patients
Performance Metric RR6 Model Baseline DIPSS (DIPSSbl)
C-indexSuperiorBaseline
Brier ScoreSuperior (lower score)Baseline
Time-dependent AUCSuperior at all time pointsBaseline
Data from Coltro et al. (2024) validation cohort.
Table 2: Overall Survival Outcomes based on RR6 Risk Stratification in a Cohort of 140 Patients
RR6 Risk Category Patient Distribution Median Overall Survival (OS)
Low Risk7.1%Not Reached
Intermediate Risk70.8%80 months
High Risk27.1%50 months
Data from Scalzulli et al. (2022) validation cohort. (P = .027)
Table 3: Overall Survival Outcomes based on RR6 Risk Stratification in a Cohort of 105 Patients
RR6 Risk Category Patient Distribution Median Overall Survival (OS) from 6 months after Ruxolitinib start
Low Risk (LoR)16%Not Reached (95% CI: 49-NR)
Intermediate Risk (InR)48%66 months (95% CI: 34-135)
High Risk (HiR)36%22 months (95% CI: 21-35)
Data from Coltro et al. (2024) validation cohort. (P < 0.0001)

Experimental Protocols

The validation of the RR6 model has been primarily conducted through retrospective analyses of real-world patient data.

Methodology of the Coltro et al. (2024) Validation Study
  • Study Design: A retrospective, single-center study.[2]

  • Patient Cohort: The study included 105 patients with a World Health Organization-defined diagnosis of myelofibrosis who were treated with ruxolitinib for at least six months at the CRIMM (Florence, Italy).[2]

  • Data Collection: Clinical and genetic data were fully annotated for 103 of the 105 patients. Predictor variables for the RR6 model were collected at baseline (start of ruxolitinib), and at 3 and 6 months of therapy.[2] These variables included ruxolitinib dose, palpable spleen length reduction, and red blood cell transfusion needs.[2]

  • Statistical Analysis: The prognostic performance of the RR6 and baseline DIPSS models was compared by computing the C-index, Brier score, and time-dependent AUC. Overall survival was estimated using the Kaplan-Meier method, and hazard ratios were calculated.[2]

Methodology of the Scalzulli et al. (2022) Validation Study
  • Study Design: A retrospective, single-center, real-world experience.[3]

  • Patient Cohort: An overall cohort of 140 patients with MF treated with ruxolitinib.[3]

  • Data Collection: Data on RR6 predictor variables were collected to stratify patients. The median time on ruxolitinib was 26 months.[3]

  • Statistical Analysis: The study analyzed overall survival (OS) and event-free survival (EFS) based on the RR6 risk stratification. Multivariate analysis was performed to confirm the prognostic role of the RR6 model.[3]

Mandatory Visualization

The following diagrams illustrate the logical framework of the RR6 model and the workflow of its validation.

RR6_Model_Logic cluster_inputs Predictor Variables (Baseline, 3 & 6 Months) cluster_scoring RR6 Scoring System cluster_risk Risk Stratification Dose Ruxolitinib Dose Score Calculate Total Score Dose->Score Spleen Spleen Length Reduction Spleen->Score Transfusion RBC Transfusion Need Transfusion->Score Low Low Risk Score->Low <2 pts Intermediate Intermediate Risk Score->Intermediate 2-4 pts High High Risk Score->High >4 pts

Caption: Logical flow of the RR6 prognostic model.

Validation_Workflow cluster_cohort Patient Cohort Selection cluster_data Data Collection & Processing cluster_analysis Prognostic Model Application & Comparison cluster_outcome Validation Outcome Patients Independent Cohort of Ruxolitinib-Treated MF Patients Collect_RR6 Collect RR6 Variables (Baseline, 3 & 6 months) Patients->Collect_RR6 Collect_DIPSS Collect Baseline DIPSS Variables Patients->Collect_DIPSS Apply_RR6 Apply RR6 Model Collect_RR6->Apply_RR6 Apply_DIPSS Apply DIPSS Model Collect_DIPSS->Apply_DIPSS Compare Compare Performance (C-index, AUC, Brier Score) Apply_RR6->Compare Apply_DIPSS->Compare Outcome Confirmation of RR6 Prognostic Superiority Compare->Outcome

Caption: Workflow for the validation of the RR6 model.

Conclusion

The RR6 model represents a significant advancement in the prognostic stratification of myelofibrosis patients treated with ruxolitinib. The validation studies in independent patient cohorts provide robust evidence of its superior predictive accuracy for overall survival compared to the established DIPSS model. For researchers and drug development professionals, the early and accurate identification of high-risk patients, as facilitated by the RR6 model, is crucial for the design of clinical trials for second-line therapies and the development of novel treatment strategies for this vulnerable patient population.

References

Comparative

A Head-to-Head Comparison of RR6 and Other Myelofibrosis Prognostic Tools

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Prognostic Scoring Systems in Myelofibrosis Myelofibrosis (MF), a complex myeloproliferative neoplasm, presents a significant challen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Prognostic Scoring Systems in Myelofibrosis

Myelofibrosis (MF), a complex myeloproliferative neoplasm, presents a significant challenge in clinical management due to its heterogeneous disease course. Accurate prognostication is paramount for guiding therapeutic decisions, including the timing of interventions like allogeneic stem cell transplantation, and for the design of clinical trials. Over the years, several prognostic scoring systems have been developed, evolving from reliance on clinical variables to the integration of molecular data. This guide provides a detailed, head-to-head comparison of the "Response to Ruxolitinib (B1666119) after 6 months" (RR6) model with other prominent prognostic tools for MF, supported by available experimental data.

Introduction to Prognostic Models in Myelofibrosis

A variety of scoring systems are utilized to predict outcomes in patients with myelofibrosis. These tools assess different aspects of the disease, from baseline clinical and genetic features to the response to specific therapies. Key prognostic models include:

  • DIPSS (Dynamic International Prognostic Scoring System): A widely used system that can be applied at any point during the disease course, utilizing five clinical variables.

  • MIPSS70+ (Mutation-Enhanced International Prognostic Scoring System 70+): A model for patients 70 years or younger that incorporates clinical, cytogenetic, and molecular data, specifically mutations in high-molecular-risk (HMR) genes.

  • GIPSS (Genetically Inspired Prognostic Scoring System): A model based solely on genetic markers, including karyotype and specific gene mutations.

  • MYSEC-PM (Myelofibrosis Secondary to Polycythemia Vera and Essential Thrombocythemia Prognostic Model): A dedicated scoring system for patients with secondary myelofibrosis.

  • RR6 (Response to Ruxolitinib after 6 months): A dynamic model specifically designed for patients treated with the JAK inhibitor ruxolitinib, assessing response to therapy as a key prognostic indicator.

The RR6 Model: A Focus on Treatment Response

The RR6 model is a relatively new prognostic tool that uniquely incorporates a patient's response to ruxolitinib, a cornerstone of MF therapy.[1] It was developed to identify patients with impaired survival despite treatment, allowing for early consideration of alternative therapeutic strategies.[2]

The RR6 score is calculated based on four risk factors derived from three clinical variables assessed at baseline, 3 months, and 6 months of ruxolitinib therapy.[3] A higher score indicates a higher risk of mortality.[3]

RR6 Scoring System
Risk FactorPoints
Ruxolitinib dose <20 mg twice daily at baseline, 3 months, AND 6 months1
Palpable spleen length reduction from baseline ≤30% at 3 months AND 6 months1
Red blood cell (RBC) transfusion need at 3 months and/or 6 months1
RBC transfusion need at baseline, 3 months, AND 6 months1

Risk Stratification:

  • Low Risk: < 2 points

  • Intermediate Risk: 2-4 points

  • High Risk: > 4 points

Head-to-Head Comparison: RR6 vs. Other Prognostic Tools

RR6 vs. DIPSS

Direct comparative studies have demonstrated the superior prognostic performance of the RR6 model over the baseline DIPSS in patients treated with ruxolitinib.[2][4] The key advantage of RR6 lies in its dynamic nature, capturing the biological response to therapy, whereas DIPSS relies on static variables at a single time point.[2]

Performance Metrics:

A study comparing the two models reported the following:

Performance MetricRR6 ModelBaseline DIPSS ModelInterpretation
C-index Reported as SuperiorBaselineBetter model fit for predicting the order of survival times.[2]
Brier Score Reported as SuperiorBaselineBetter accuracy in probabilistic predictions.[2]
Time-dependent AUC Reported as SuperiorBaselineBetter discrimination between patients with different outcomes over time.[2]

These findings suggest that for patients undergoing ruxolitinib treatment, the RR6 model provides a more accurate prediction of overall survival.[4]

RR6 vs. Molecularly-Based Models (MIPSS70+ and GIPSS)

While direct head-to-head comparisons with quantitative performance metrics (e.g., C-index, AUC) between RR6 and MIPSS70+ or GIPSS are not yet widely published, the fundamental differences in their approaches are clear. MIPSS70+ and GIPSS are powerful tools that leverage the underlying genetic landscape of the disease at a specific point in time. In contrast, RR6 provides a dynamic assessment of treatment response, which may capture the functional consequences of these genetic drivers in the context of therapy.

The integration of molecular markers with clinical and treatment-response data is an area of active research. One study showed that incorporating high molecular risk signatures with the RR6 model further improved its prognostic performance.[4]

Overview of Other Key Prognostic Models

For a comprehensive understanding, the components of other major prognostic tools are summarized below.

DIPSS (Dynamic International Prognostic Scoring System)
Risk FactorPoints
Age >65 years1
Hemoglobin <10 g/dL2
Leukocyte count >25 x 10⁹/L1
Circulating blasts ≥1%1
Constitutional symptoms1

Risk Stratification:

  • Low Risk: 0 points

  • Intermediate-1 Risk: 1-2 points

  • Intermediate-2 Risk: 3-4 points

  • High Risk: 5-6 points

MIPSS70+ (Mutation-Enhanced International Prognostic Scoring System 70+)
Risk FactorPoints
Clinical and Laboratory
Hemoglobin <100 g/L1
Leukocytes >25 × 10⁹/L1
Platelets <100 × 10⁹/L1
Circulating blasts ≥2%1
Bone marrow fibrosis grade ≥21
Constitutional symptoms1
Genetic
Absence of CALR type-1 mutation2
High molecular risk (ASXL1, EZH2, SRSF2, IDH1/2)2
Two or more HMR mutations3
Unfavorable karyotype1
Very high-risk karyotype2

Risk Stratification:

  • Low Risk: 0-1 points

  • Intermediate Risk: 2-4 points

  • High Risk: 5-8 points

  • Very High Risk: ≥ 9 points

GIPSS (Genetically Inspired Prognostic Scoring System)
Risk FactorPoints
Very high-risk karyotype2
Unfavorable karyotype1
Absence of CALR type 1/like mutation1
Presence of ASXL1 mutation1
Presence of SRSF2 mutation1

Risk Stratification:

  • Low Risk: 0 points

  • Intermediate-1 Risk: 1 point

  • Intermediate-2 Risk: 2 points

  • High Risk: ≥ 3 points

MYSEC-PM (Myelofibrosis Secondary to PV and ET-Prognostic Model)
Risk FactorPoints
Age >57 years5
Constitutional symptoms5
Hemoglobin <10 g/dL2
Platelet count <150 x 10⁹/L2
Circulating blasts ≥2%4
Absence of CALR mutation4
Presence of ≥1 somatic mutation (excluding JAK2, CALR, MPL)4

Risk Stratification:

  • Low Risk: 0-8 points

  • Intermediate Risk: 9-14 points

  • High Risk: ≥ 15 points

Experimental Protocols

The development and validation of the RR6 model and its comparison with DIPSS were primarily based on the RUXOREL-MF study and subsequent validation cohorts.[2][4]

RUXOREL-MF Study (RR6 Model Development)
  • Study Design: A real-world, ambispective, observational study.[2]

  • Participants: Patients with primary or secondary myelofibrosis treated with ruxolitinib.[2]

  • Data Collection: Clinical and laboratory data were collected at the time of MF diagnosis, at the start of ruxolitinib treatment, and at 3, 6, 12, 18, 24, 36, and 48 months of follow-up.[2]

  • Statistical Analysis: The predictive performance of the RR6 model was compared against the baseline DIPSS model using C-index, Brier score, and time-dependent Area Under the Curve (AUC) to evaluate predictive accuracy for overall survival.[2][4]

Visualizing Methodologies and Pathways

To better illustrate the concepts discussed, the following diagrams represent the RR6 model's workflow and the logical relationship between different prognostic scoring systems.

RR6_Workflow cluster_patient Patient with Myelofibrosis cluster_monitoring RR6 Monitoring (First 6 Months) cluster_risk RR6 Risk Stratification Patient Initiation of Ruxolitinib Therapy Baseline Baseline Assessment - Ruxolitinib Dose - Spleen Size - Transfusion Need Patient->Baseline Month3 3-Month Assessment - Ruxolitinib Dose - Spleen Size - Transfusion Need Baseline->Month3 Month6 6-Month Assessment - Ruxolitinib Dose - Spleen Size - Transfusion Need Month3->Month6 RR6_Score Calculate RR6 Score Month6->RR6_Score Low_Risk Low Risk RR6_Score->Low_Risk <2 points Int_Risk Intermediate Risk RR6_Score->Int_Risk 2-4 points High_Risk High Risk RR6_Score->High_Risk >4 points Prognostic_Model_Relationships cluster_clinical Clinical Variables cluster_molecular Molecular & Cytogenetic Data cluster_treatment Treatment Response cluster_secondary Secondary MF DIPSS DIPSS MIPSS70 MIPSS70+ DIPSS->MIPSS70 Adds Molecular Data GIPSS GIPSS GIPSS->MIPSS70 Integrates with Clinical Data RR6 RR6 RR6->DIPSS Superior in Ruxolitinib-treated MYSECPM MYSEC-PM

References

Validation

The RR6 Model in Myelofibrosis: A Comparative Guide to Prognostic Performance

For Researchers, Scientists, and Drug Development Professionals Myelofibrosis (MF), a myeloproliferative neoplasm, presents a heterogeneous clinical course, making accurate prognostication essential for guiding treatment...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myelofibrosis (MF), a myeloproliferative neoplasm, presents a heterogeneous clinical course, making accurate prognostication essential for guiding treatment decisions and developing novel therapeutic strategies. The "Response to Ruxolitinib (B1666119) after 6 Months" (RR6) model is a clinical prognostic score designed to predict overall survival (OS) in MF patients following six months of treatment with the JAK1/JAK2 inhibitor, ruxolitinib. This guide provides a comprehensive comparison of the RR6 model's performance in different myelofibrosis subtypes, supported by available experimental data, and contrasts it with other prognostic models.

The RR6 Prognostic Scoring System

The RR6 model stratifies patients into low, intermediate, and high-risk categories based on three key clinical variables assessed at baseline and after three and six months of ruxolitinib therapy:

  • Ruxolitinib Dose: A daily dose of less than 20 mg at baseline, 3 months, and 6 months is considered a risk factor.

  • Spleen Response: A palpable spleen length reduction of 30% or less from baseline at 3 and 6 months indicates a poorer prognosis.

  • Red Blood Cell (RBC) Transfusion Requirement: The need for RBC transfusions at 3 and/or 6 months, or consistently at all three time points (baseline, 3, and 6 months), is an adverse prognostic factor.

Performance of the RR6 Model in Myelofibrosis Subtypes

Myelofibrosis can be classified as Primary Myelofibrosis (PMF) or Secondary Myelofibrosis (SMF), which arises from pre-existing polycythemia vera (post-PV MF) or essential thrombocythemia (post-ET MF). The prognostic significance of the RR6 model has been evaluated in cohorts comprising both PMF and SMF patients.

One validation study highlighted that a high-risk score in the RR6 model was associated with a significantly increased risk of mortality in patients with post-polycythemia vera MF (PPV-MF) (p=0.002) and in those with overt MF at diagnosis (p=0.046)[1]. This suggests that the RR6 model can effectively identify high-risk individuals within the PPV-MF subtype.

Another study comparing the RR6 model with other prognostic scores, such as the Dynamic International Prognostic Scoring System (DIPSS) for PMF and the Myelofibrosis Secondary to PV and ET-Prognostic Model (MYSEC-PM) for SMF, suggested that the RR6 score may be particularly useful for identifying high-risk PMF patients who might be candidates for alternative therapies[2][3][4].

However, a detailed quantitative comparison of the RR6 model's performance across PMF, PPV-MF, and post-essential thrombocythemia MF (PET-MF) with respect to metrics like median Overall Survival (OS) and Event-Free Survival (EFS) for each risk category is not yet extensively documented in published literature.

Performance based on Driver Mutations

The primary driver mutations in myelofibrosis—JAK2, CALR, and MPL—and the absence of all three (triple-negative) are known to influence disease phenotype and prognosis. While studies have analyzed the patient characteristics within RR6 validation cohorts, a direct comparison of the model's predictive accuracy for each specific mutational subgroup is still an area for further research.

Quantitative Data Summary

The following tables summarize the available quantitative data on the performance of the RR6 model from key validation studies.

RR6 Risk Category Median Overall Survival (OS) Event-Free Survival (EFS) Study Cohort Characteristics
Low Risk Not Reached[1][5]51 months (for low-/intermediate-risk)[1]Mixed cohort of primary and secondary myelofibrosis patients treated with ruxolitinib.[1][5]
Intermediate Risk 80 months[1]51 months (for low-/intermediate-risk)[1]In one study, female patients in this category had a significantly better median OS (99 vs. 63 months for males, p=0.027).[1]
High Risk 50 months[1]27 months[1]Associated with a significantly increased risk of mortality in post-polycythemia vera MF (p=0.002) and overt MF (p=0.046).[1]

Comparison with Other Prognostic Models

Several other prognostic models are used in myelofibrosis, each with its own set of variables and intended patient population.

Prognostic Model Key Variables Intended Patient Population Comparison with RR6
DIPSS (Dynamic International Prognostic Scoring System) Age, constitutional symptoms, hemoglobin level, leukocyte count, and peripheral blasts.[2][3]Primary Myelofibrosis (at any time during the disease course).[2][3]The RR6 model is specific to patients treated with ruxolitinib and provides a dynamic assessment of prognosis based on treatment response, whereas DIPSS is a more general prognostic tool for PMF. Some studies suggest RR6 may better identify high-risk PMF patients on ruxolitinib.[2][3][4]
MYSEC-PM (Myelofibrosis Secondary to PV and ET-Prognostic Model) Age, constitutional symptoms, hemoglobin level, platelet count, peripheral blasts, and CALR mutation status.[2][3][4]Secondary Myelofibrosis (post-PV and post-ET MF).[2][3][4]MYSEC-PM is specifically designed for secondary MF, incorporating a molecular marker (CALR). The RR6 model's utility in SMF is established, particularly in identifying high-risk PPV-MF, but a direct head-to-head comparison of predictive power with MYSEC-PM across different risk strata is needed.[1][2][3][4]

Experimental Protocols

The validation of the RR6 model has been primarily based on retrospective, single-center, and multicenter observational studies.

Study Design:

The typical study design involves a retrospective analysis of a cohort of patients with primary or secondary myelofibrosis who have been treated with ruxolitinib for at least six months.[1][6]

Patient Population:

Inclusion criteria generally require a confirmed diagnosis of primary or secondary myelofibrosis according to WHO criteria and treatment with ruxolitinib.[7][8] Exclusion criteria often include patients who have received prior treatment with a JAK inhibitor.[7]

Data Collection:

Clinical and laboratory data are collected at baseline (start of ruxolitinib), and at 3 and 6 months of treatment.[7][8] This includes ruxolitinib dosage, palpable spleen length, and red blood cell transfusion requirements.

Statistical Analysis:

The primary endpoint is typically Overall Survival (OS), calculated from the 6-month post-ruxolitinib initiation mark. Event-Free Survival (EFS) is also often assessed, with events including death, allogeneic stem cell transplantation, disease progression, loss of response, or toxicity requiring ruxolitinib discontinuation.[1] Survival curves are generated using the Kaplan-Meier method, and differences between risk groups are assessed using the log-rank test.[4] Multivariable Cox proportional hazards regression is used to confirm the independent prognostic value of the RR6 model.[1]

Signaling Pathways and Experimental Workflows

JAK-STAT Signaling Pathway in Myelofibrosis

Myelofibrosis is characterized by the dysregulation of the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway. Mutations in JAK2, CALR, or MPL lead to constitutive activation of this pathway, resulting in uncontrolled cell proliferation and the production of inflammatory cytokines that contribute to the clinical features of the disease, including splenomegaly, constitutional symptoms, and bone marrow fibrosis. Ruxolitinib is a JAK1/JAK2 inhibitor that targets this dysregulated pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Activation JAK->JAK STAT_inactive STAT (inactive) JAK->STAT_inactive 4. STAT Phosphorylation STAT_active STAT (active dimer) STAT_inactive->STAT_active 5. Dimerization DNA DNA STAT_active->DNA 6. Nuclear Translocation Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition Gene_Expression Gene Expression (Proliferation, Inflammation) DNA->Gene_Expression 7. Gene Transcription RR6_Workflow cluster_data Data Collection cluster_analysis Data Analysis cluster_outcome Outcome Patients Myelofibrosis Patients on Ruxolitinib Baseline Baseline Data (Dose, Spleen, Transfusion) Patients->Baseline Month3 3-Month Data (Dose, Spleen, Transfusion) Patients->Month3 Month6 6-Month Data (Dose, Spleen, Transfusion) Patients->Month6 Scoring RR6 Score Calculation Baseline->Scoring Month3->Scoring Month6->Scoring Stratification Risk Stratification (Low, Intermediate, High) Scoring->Stratification Survival Survival Analysis (OS, EFS) Stratification->Survival Prognosis Prognostic Prediction Survival->Prognosis

References

Comparative

Comparative Analysis of RR6 and Dynamic Prognostic Models in Myelofibrosis

This guide provides an objective comparison of the RR6 prognostic model with other dynamic prognostic models used for patients with myelofibrosis (MF), a type of myeloproliferative neoplasm. The focus is on the models' p...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the RR6 prognostic model with other dynamic prognostic models used for patients with myelofibrosis (MF), a type of myeloproliferative neoplasm. The focus is on the models' performance in predicting outcomes for patients undergoing treatment with the JAK inhibitor ruxolitinib (B1666119).

Overview of Prognostic Models for Myelofibrosis

Prognostic scoring systems are essential in managing myelofibrosis, as they help stratify patients and guide treatment decisions. While several models exist for prognosis at the time of diagnosis, dynamic models that assess risk during treatment are critical for adapting therapy.

  • RR6 (Response to Ruxolitinib after 6 months): The RR6 is a clinical prognostic model designed for the early identification of ruxolitinib-treated MF patients who have an impaired survival outlook.[1][2][3] It uses three predictor variables collected at baseline, 3 months, and 6 months of therapy to classify patients into low, intermediate, and high-risk categories for overall survival.[2] The goal is to identify patients who may benefit from a prompt shift in treatment strategy.[4]

  • DIPSS (Dynamic International Prognostic Scoring System): The DIPSS is a well-established model for primary myelofibrosis that can be applied at any point during the course of the disease. It incorporates factors like age, constitutional symptoms, hemoglobin level, leukocyte count, and percentage of peripheral blood blasts. While valuable, it is not specifically tailored for patients on ruxolitinib therapy.[5][6][7]

  • Integrated Genetic and Clinical Models: Newer models aim to improve prognostic accuracy by integrating molecular data with clinical variables. This includes the presence of high-molecular-risk mutations (HMR) such as ASXL1, SRSF2, and mutations in the RAS pathway (NRAS, KRAS, CBL).[1][6] Studies have shown that adding genetic information to clinical models like RR6 can enhance their predictive power.[1][6]

Comparative Performance Data

The performance of a prognostic model is measured by its ability to accurately stratify patients into different risk groups with distinct outcomes. Key metrics include the Hazard Ratio (HR), which quantifies the increased risk of an event (like death) in one group compared to another, and the C-index, which measures the model's discriminatory power.

Model Key Validation Study / Cohort Primary Endpoint Key Performance Metrics
RR6 Maffioli et al., Blood Advances (2022)Overall Survival (OS)Hazard Ratios (HR) vs. Low-Risk Group: - High-Risk: HR = 5.0 (95% CI: 2.0-12.2)[5]- Intermediate-Risk: HR not significantly different from Low-Risk[5]
RR6 Scalzulli et al., Blood Advances (2022) (Real-world validation)Overall Survival (OS)Median OS from 6 months post-ruxolitinib: - High-Risk: 50 months- Intermediate-Risk: 80 months- Low-Risk: Not reached[8]
RR6 vs. DIPSS Iovino et al., Haematologica (2024)Overall Survival (OS)RR6 was found to be superior to DIPSS at all time points for predicting survival in ruxolitinib-treated patients.[1][5][6]
RR6 + Molecular Data Iovino et al., Haematologica (2024)Overall Survival (OS)The combination of RR6 with HMR and RAS pathway mutations achieved the highest performance in C-index and AUC, indicating superior accuracy.[1][6]

Experimental Protocols & Model Development

The RR6 model was developed and validated through a standardized process involving retrospective analysis of patient data from clinical studies.

A. RR6 Model Development and Validation Workflow

  • Patient Cohort Selection: The model was developed using data from the RUXOREL-MF study, which included 209 patients with myelofibrosis treated with ruxolitinib.[2] It was subsequently validated in independent, real-world cohorts.[2][8]

  • Data Collection (Predictor Variables): Clinical data is collected at three key time points: at the start of ruxolitinib treatment (baseline), at 3 months, and at 6 months.[2] The key variables are:

    • Ruxolitinib dose (<20 mg twice daily).[8]

    • Spleen length reduction (≤30% from baseline).[8]

    • Need for blood transfusions.[8]

  • Risk Factor Scoring: Points are assigned based on the presence of specific risk factors at the different time points. The total score determines the patient's risk category (low, intermediate, or high).[2]

  • Statistical Analysis: The model's ability to predict overall survival is assessed using Cox proportional hazards regression. The performance is compared against other models like DIPSS using statistical measures such as the C-index.[1][4]

  • Molecular Integration (Optional Enhancement): For enhanced models, genomic DNA is extracted from patient samples (peripheral blood or bone marrow) and analyzed via Next-Generation Sequencing (NGS) to identify high-molecular-risk mutations. This genetic data is then integrated into the statistical analysis to determine its added prognostic value.[1]

Visualizations: Signaling Pathways and Workflows

A. JAK-STAT Signaling Pathway

The RR6 model is clinically focused on the response to ruxolitinib, a JAK1/2 inhibitor. This drug targets the JAK-STAT pathway, which is frequently dysregulated in myelofibrosis due to mutations in genes like JAK2, CALR, or MPL.

JAK_STAT_Pathway cluster_cell Myeloid Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Kinase Cytokine_Receptor->JAK2 Activates STAT STAT Protein JAK2->STAT Phosphorylates STAT_Dimer STAT Dimer STAT->STAT_Dimer Dimerizes and Translocates Target_Genes Target Genes (Proliferation, Survival) STAT_Dimer->Target_Genes Activates Transcription Cell_Proliferation Cell Proliferation & Survival Target_Genes->Cell_Proliferation Leads to Ruxolitinib Ruxolitinib Ruxolitinib->JAK2 INHIBITS

Caption: The JAK-STAT pathway, the target of ruxolitinib therapy in myelofibrosis.

B. Dynamic Prognostic Assessment Workflow

This diagram shows the logical flow for applying a dynamic model like RR6 in a clinical setting to guide treatment decisions.

Dynamic_Prognosis_Workflow cluster_outcomes Clinical Decision Path Start Patient with Myelofibrosis Starts Ruxolitinib Collect_T0 Collect Baseline Data (Dose, Spleen, Transfusions) Start->Collect_T0 Collect_T3 Collect 3-Month Data Collect_T0->Collect_T3 Collect_T6 Collect 6-Month Data Collect_T3->Collect_T6 Calculate_RR6 Calculate RR6 Score Collect_T6->Calculate_RR6 Risk_Strat Risk Stratification Calculate_RR6->Risk_Strat Low_Risk Low Risk: Continue Ruxolitinib Risk_Strat->Low_Risk High_Risk High Risk: Consider Treatment Change (e.g., new agent, transplant) Risk_Strat->High_Risk

Caption: Workflow for dynamic risk assessment using the RR6 model at 6 months.

References

Validation

Validating the RR6 Model in a Real-World Setting: A Comparative Guide

For researchers, scientists, and drug development professionals navigating the complexities of myelofibrosis (MF) treatment, the ability to accurately predict patient prognosis is paramount. The "Response to Ruxolitinib...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of myelofibrosis (MF) treatment, the ability to accurately predict patient prognosis is paramount. The "Response to Ruxolitinib (B1666119) after 6 months" (RR6) model is a prognostic tool developed to identify MF patients with poor survival outcomes while on ruxolitinib therapy.[1][2][3] This guide provides an objective comparison of the RR6 model's performance against the established Dynamic International Prognostic Scoring System (DIPSS), supported by experimental data from real-world validation studies.

Performance Comparison: RR6 vs. DIPSS

The RR6 model has demonstrated superior prognostic performance in identifying ruxolitinib-treated patients with dismal survival compared to the baseline DIPSS model.[2][4] Validation studies have consistently shown that the RR6 model more accurately stratifies patients into distinct risk categories, enabling clinicians to make timely decisions regarding therapeutic adjustments.

A key advantage of the RR6 model lies in its dynamic nature, incorporating on-treatment variables, whereas DIPSS relies on static factors at diagnosis.[2] This allows the RR6 model to capture the biological response to ruxolitinib and provide a more accurate prediction of long-term outcomes.

Quantitative Performance Metrics

Multiple studies have validated the RR6 model in real-world cohorts, confirming its predictive power. The following tables summarize key quantitative data from these validation studies, comparing the performance of the RR6 model with the DIPSS model.

Performance Metric RR6 Model DIPSS Model (baseline) Source
C-index Reported as SuperiorBaseline[2][5]
Brier Score Reported as SuperiorBaseline[2][5]
Time-dependent AUC Reported as SuperiorBaseline[2][5]
Risk Stratification RR6 Model Median Overall Survival (mOS) Validation Cohort Size Source
Low Risk Not Reached103[1]
Intermediate Risk 52 months (95% CI 39–106)103[1]
High Risk 33 months (95% CI 8.5–59)103[1]
Low Risk Not Reached140[6]
Intermediate Risk 80 months140[6]
High Risk 50 months140[6]
Low Risk Not Reached40[7]
Intermediate Risk 61 months (95% CI, 43-80)40[7]
High Risk 33 months (95% CI, 21-50)40[7]

Experimental Protocols

The validation of the RR6 model and its comparison with DIPSS have been primarily conducted through retrospective, single-center real-world studies.

Study Design:
  • Patient Population : Patients diagnosed with primary or secondary myelofibrosis according to World Health Organization criteria.[2][6]

  • Intervention : Treatment with ruxolitinib for at least six months.[2][5]

  • Data Collection : Clinical and laboratory data were collected at baseline (start of ruxolitinib treatment) and at 3 and 6 months of therapy.[2][3]

  • RR6 Model Variables : The model utilizes the following predictor variables:

    • Ruxolitinib dose <20 mg twice daily at baseline, 3, and 6 months.[6][8]

    • Palpable spleen length reduction from baseline of ≤30% at 3 and 6 months.[6][8]

    • Red blood cell transfusion need at 3 and/or 6 months.[6][8]

  • Statistical Analysis : Survival analysis, including Kaplan-Meier curves, was used to determine the median overall survival (mOS) for each risk group.[1] Performance metrics such as the C-index, Brier score, and time-dependent Area Under the Curve (AUC) were calculated to compare the predictive accuracy of the RR6 and DIPSS models.[4][5]

Visualizing the RR6 Model Workflow and Myelofibrosis Signaling

To further elucidate the application of the RR6 model and the underlying biological context, the following diagrams illustrate the experimental workflow and the key signaling pathways in myelofibrosis.

RR6_Workflow cluster_data_collection Data Collection cluster_rr6_assessment RR6 Model Assessment cluster_risk_stratification Risk Stratification cluster_clinical_decision Clinical Decision Baseline Baseline Data (RUX Start) Month3 3-Month Data Month6 6-Month Data RR6_Score Calculate RR6 Score (Based on RUX dose, spleen response, transfusion need) Month6->RR6_Score Low_Risk Low Risk RR6_Score->Low_Risk Int_Risk Intermediate Risk RR6_Score->Int_Risk High_Risk High Risk RR6_Score->High_Risk Continue_RUX Continue Ruxolitinib Low_Risk->Continue_RUX Int_Risk->Continue_RUX Alt_Treatment Consider Alternative Treatment High_Risk->Alt_Treatment

RR6 model experimental workflow.

Myelofibrosis_Signaling cluster_pathway JAK-STAT Signaling Pathway cluster_drug_action Ruxolitinib Action Cytokine_Receptor Cytokine Receptor JAK JAK1/JAK2 Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to Gene_Expression Gene Expression (Cell Proliferation, Inflammation) Nucleus->Gene_Expression Regulates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

Key signaling pathways in myelofibrosis.

References

Comparative

RR6 Model Demonstrates Superior Prognostic Accuracy Over Baseline Predictors for Myelofibrosis Survival

For Immediate Release A comprehensive assessment of the RR6 prognostic model reveals its enhanced capability in predicting survival outcomes for myelofibrosis (MF) patients undergoing treatment with ruxolitinib (B1666119...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive assessment of the RR6 prognostic model reveals its enhanced capability in predicting survival outcomes for myelofibrosis (MF) patients undergoing treatment with ruxolitinib (B1666119), outperforming the established Dynamic International Prognostic Scoring System (DIPSS). This guide provides an in-depth comparison for researchers, scientists, and drug development professionals, supported by experimental data and detailed methodologies.

The RR6 model, which stands for "Response to Ruxolitinib after 6 months," is a clinical prognostic tool designed for the early identification of MF patients with impaired survival while on ruxolitinib therapy.[1] A validation study has shown that the RR6 model provides greater prognostic performance compared to the baseline DIPSS model.[2][3] The superiority of the RR6 model is attributed to its incorporation of dynamic, on-treatment variables, offering a more accurate prediction of patient outcomes compared to the static, diagnosis-based factors used in the DIPSS model.[2]

Comparative Performance Analysis

A key study meticulously evaluated the predictive performance of both the RR6 and DIPSS models by computing their respective C-index, Brier score, and time-dependent area under the curve (AUC). The results of this comparative analysis consistently demonstrated the superiority of the RR6 model across all evaluated metrics at all time points.[4][5]

While the specific quantitative values from the head-to-head comparison are detailed within the full study, the following table summarizes the reported performance of the RR6 model against the baseline DIPSS predictor.

Performance MetricRR6 ModelBaseline Predictor (DIPSS)Interpretation
C-index Reported as SuperiorBaselineA higher C-index indicates a better model fit for correctly predicting the order of survival times.[2]
Brier Score Reported as SuperiorBaselineA lower Brier score indicates better accuracy in probabilistic predictions.[2]
Time-dependent AUC Reported as SuperiorBaselineA higher AUC indicates better discrimination between patients with different survival outcomes over time.[2]

Experimental Protocols

The validation of the RR6 model and its comparison with the DIPSS model were conducted through a retrospective, single-center study.[3]

Study Design: The study included 105 patients with a World Health Organization-defined diagnosis of myelofibrosis.[3] All participants were treated with the JAK inhibitor ruxolitinib for a minimum of six months, with a median treatment duration of 28 months.

Data Collection: Predictor variables for the RR6 model were collected at three critical time points: at the initiation of ruxolitinib treatment (baseline), and at 3 and 6 months of therapy. These variables included the daily dosage of ruxolitinib, the percentage reduction in the palpable length of the spleen from baseline, and the patient's requirement for red blood cell transfusions.[1]

Visualizing the Biological and Methodological Framework

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for model comparison and the underlying biological pathway targeted by ruxolitinib.

experimental_workflow cluster_data_collection Data Collection cluster_model_application Model Application cluster_performance_evaluation Performance Evaluation cluster_comparison Comparative Analysis patient_cohort Myelofibrosis Patient Cohort (n=105) on Ruxolitinib baseline Baseline Data (Ruxolitinib Start) patient_cohort->baseline month3 3-Month Data baseline->month3 dipss_application Apply Baseline DIPSS Model baseline->dipss_application month6 6-Month Data month3->month6 rr6_application Apply RR6 Model Predictors: - Ruxolitinib Dose - Spleen Length Reduction - RBC Transfusion Need month6->rr6_application c_index C-index Calculation rr6_application->c_index brier_score Brier Score Calculation rr6_application->brier_score auc Time-dependent AUC Calculation rr6_application->auc dipss_application->c_index dipss_application->brier_score dipss_application->auc comparison Compare Performance Metrics of RR6 vs. DIPSS c_index->comparison brier_score->comparison auc->comparison

Experimental workflow for the comparison of the RR6 and DIPSS prognostic models.

Myelofibrosis is frequently associated with the dysregulation of the JAK-STAT signaling pathway. Ruxolitinib, a JAK1/JAK2 inhibitor, targets this pathway to exert its therapeutic effects.

jak_stat_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates p_stat p-STAT (Dimer) stat->p_stat Dimerizes gene_expression Gene Expression (Cell Proliferation, Inflammation) p_stat->gene_expression Translocates to Nucleus and Regulates Transcription ruxolitinib Ruxolitinib ruxolitinib->jak Inhibits

References

Validation

Revolutionizing Myelofibrosis Prognosis: Integrating Molecular Data with the RR6 Model

A Comparative Guide for Researchers and Drug Development Professionals In the landscape of myelofibrosis (MF) treatment, the ability to accurately predict patient outcomes is paramount for tailoring therapeutic strategie...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of myelofibrosis (MF) treatment, the ability to accurately predict patient outcomes is paramount for tailoring therapeutic strategies and advancing drug development. The "Response to Ruxolitinib (B1666119) after 6 Months" (RR6) model has emerged as a powerful prognostic tool for identifying MF patients with impaired survival while on ruxolitinib therapy.[1][2][3] This guide provides a comprehensive comparison of the RR6 model with the established Dynamic International Prognostic Scoring System (DIPSS), highlighting the significant improvements in predictive accuracy achieved through the integration of molecular data.

Performance Showdown: RR6 vs. DIPSS

The RR6 model has consistently demonstrated superior prognostic performance compared to the baseline DIPSS model.[1][2][4][5] This superiority is attributed to its dynamic nature, incorporating patient response to ruxolitinib treatment over a six-month period, whereas DIPSS relies on static variables at diagnosis.[2]

A key study validated the RR6 model in a large, single-center cohort of ruxolitinib-treated MF patients, computing the C-index, Brier score, and time-dependent area under the curve (AUC) to compare its predictive performance against DIPSS. The RR6 model proved to be superior across all these metrics at all time points.[1][5][6]

Performance MetricRR6 ModelBaseline DIPSSInterpretation
C-index Reported as SuperiorBaselineA higher C-index indicates a better model fit for predicting the order of survival times.[2]
Brier Score Reported as SuperiorBaselineA lower Brier score indicates better accuracy in probabilistic predictions.[2]
Time-dependent AUC Reported as SuperiorBaselineA higher AUC indicates better discrimination between patients with different outcomes over time.[2]

While the RR6 model is effective at identifying high-risk patients, some studies suggest it may have inferior performance in discriminating lower-risk patients.[1][4] However, the integration of molecular data has been shown to enhance its overall performance.[4]

The Power of Molecular Integration

The integration of molecular signatures, specifically mutations in high-molecular-risk (HMR) genes and genes of the RAS pathway (RASp), with the RR6 model has been shown to remarkably enhance its prognostic accuracy.[4][5] These genetic markers serve as independent risk factors that refine the predictive power of the clinical variables used in the RR6 model.

The addition of HMR mutations (HMRmt) and RAS pathway mutations (RASpmt) to the RR6 model improved its ability to stratify patients into distinct risk categories.[4] This integrated approach provides a more granular and biologically informed prediction of patient survival, which is crucial for clinical decision-making and the development of targeted therapies.

ModelKey FeaturesPrognostic Value
RR6 Model Utilizes clinical variables at baseline, 3, and 6 months of ruxolitinib treatment.Superior to DIPSS in predicting survival for ruxolitinib-treated MF patients.[1][2]
RR6 + HMRmt Integrates mutations in high-molecular-risk genes with the RR6 model.Enhanced performance in risk stratification.
RR6 + HMRmt + RASpmt Further incorporates mutations in RAS pathway genes.Significantly improved predictive accuracy, especially in identifying patients with dismal survival.[4]

Experimental Protocols

1. Patient Cohort and Data Collection (Based on the RUXOREL-MF study)

  • Study Design: A retrospective, single-center (or multi-center) study of patients with World Health Organization-defined myelofibrosis treated with ruxolitinib for at least 6 months.[6]

  • Data Collection: Clinical and laboratory data were collected at diagnosis, at the start of ruxolitinib treatment, and at 3 and 6 months post-treatment initiation.[7]

  • RR6 Model Variables: The RR6 model utilizes three predictor variables: ruxolitinib dose, spleen response, and red blood cell transfusion requirement at baseline, 3, and 6 months.[3][7]

2. Molecular Analysis: Identification of HMR and RAS Pathway Mutations

While specific, detailed protocols from the cited studies are not publicly available, a general methodology for identifying mutations in HMR and RAS pathway genes would involve the following steps:

  • Sample Collection: Whole blood or bone marrow aspirate samples are collected from patients at baseline.

  • DNA Extraction: Genomic DNA is isolated from the collected samples using standard commercially available kits.

  • Next-Generation Sequencing (NGS):

    • A targeted gene panel is designed to include known HMR genes (e.g., ASXL1, EZH2, SRSF2, IDH1/2) and RAS pathway genes (NRAS, KRAS, CBL).

    • DNA libraries are prepared from the extracted genomic DNA.

    • The libraries are sequenced on a high-throughput sequencing platform.

  • Bioinformatic Analysis:

    • Sequencing reads are aligned to the human reference genome.

    • Variant calling is performed to identify single nucleotide variants (SNVs) and small insertions/deletions (indels).

    • Identified variants are annotated to determine their potential functional impact.

    • Mutations are filtered based on allele frequency and known pathogenic significance.

Visualizing the Pathways and Workflows

To better understand the concepts discussed, the following diagrams illustrate the application of the RR6 model, the integration of molecular data, and the relevant biological pathway.

RR6_Workflow cluster_patient Patient with Myelofibrosis cluster_data Data Collection cluster_model RR6 Model Application cluster_output Risk Stratification Patient Patient on Ruxolitinib Treatment Baseline Baseline Data (Dose, Spleen, Transfusion) Patient->Baseline Month3 3-Month Data (Dose, Spleen, Transfusion) Patient->Month3 Month6 6-Month Data (Dose, Spleen, Transfusion) Patient->Month6 RR6 RR6 Model Calculation Baseline->RR6 Month3->RR6 Month6->RR6 LowRisk Low Risk RR6->LowRisk Score-based IntRisk Intermediate Risk RR6->IntRisk Score-based HighRisk High Risk RR6->HighRisk Score-based

Caption: Clinical workflow for the application of the RR6 model.

Molecular_Integration cluster_clinical Clinical Data cluster_molecular Molecular Data cluster_model Integrated Model cluster_output Improved Prediction RR6_Input RR6 Clinical Variables Integrated_RR6 Integrated RR6 Model RR6_Input->Integrated_RR6 HMR HMR Mutations HMR->Integrated_RR6 RAS RAS Pathway Mutations RAS->Integrated_RR6 Improved_Prediction Enhanced Prognostic Accuracy Integrated_RR6->Improved_Prediction

Caption: Integration of molecular data with the RR6 model.

JAK_STAT_Pathway cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus dimerizes and translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Ruxolitinib Ruxolitinib Ruxolitinib->JAK inhibits

Caption: Simplified JAK-STAT signaling pathway and the action of Ruxolitinib.

Conclusion

The integration of molecular data with the RR6 model represents a significant advancement in the prognostic assessment of myelofibrosis patients undergoing ruxolitinib treatment. This combined approach offers a more refined and accurate prediction of survival, enabling clinicians to identify high-risk patients early and consider alternative therapeutic strategies. For researchers and drug development professionals, the integrated RR6 model provides a more powerful tool for patient stratification in clinical trials and for the development of novel targeted therapies. As our understanding of the molecular landscape of myelofibrosis deepens, the continued integration of such data into clinical prognostic models will be essential for advancing personalized medicine in this disease.

References

Comparative

A Comparative Guide to the Revised "iRR6" Model for Intermediate-1 Risk Myelofibrosis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the revised "response to ruxolitinib (B1666119) after 6 months" (iRR6) model with established risk stratif...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the revised "response to ruxolitinib (B1666119) after 6 months" (iRR6) model with established risk stratification systems for intermediate-1 risk myelofibrosis (MF). The iRR6 model was specifically developed to address prognostic ambiguity within this patient subgroup, aiming to refine treatment strategies and identify individuals who may benefit from early therapeutic adjustments.

Introduction to the iRR6 Model

The iRR6 model is a refined prognostic tool for patients with intermediate-1 risk myelofibrosis who have been treated with ruxolitinib for six months. Its development was prompted by the observation that the original RR6 model did not effectively differentiate risk levels within this specific patient population.[1][2] The iRR6 model incorporates three key variables that have been identified as significant predictors of overall survival in this cohort.[1][2]

Comparison of Prognostic Models

While direct quantitative comparisons of performance metrics such as Harrell's C-index or the Akaike Information Criterion (AIC) between the iRR6 model and other established models like the Dynamic International Prognostic Scoring System (DIPSS) specifically for the intermediate-1 risk cohort are not yet extensively published, the available data demonstrates the iRR6 model's superior risk stratification within this subgroup compared to its predecessor, the RR6 model.

Quantitative Data Summary

The following tables summarize the key features and prognostic outcomes of the iRR6 model and other relevant scoring systems.

Table 1: Comparison of Variables in Myelofibrosis Prognostic Models

ModelKey Variables
iRR6 Underdosed ruxolitinib, Absence of palpable spleen reduction by ≥50% at 6 months, Red blood cell transfusion requirement.[1][2]
DIPSS Age >65 years, Hemoglobin <10 g/dL, Leukocyte count >25 x 10⁹/L, Circulating blasts ≥1%, Constitutional symptoms.[3][4]
IPSS Age >65 years, Hemoglobin <10 g/dL, Leukocyte count >25 x 10⁹/L, Circulating blasts ≥1%, Constitutional symptoms.[3][4]
MYSEC-PM For secondary MF: Age, Hemoglobin <11 g/dL, Platelets <150 x 10⁹/L, Circulating blasts ≥3%, Constitutional symptoms, CALR mutation status.[3]

Table 2: Prognostic Stratification and 5-Year Overall Survival (OS) in Intermediate-1 Risk Myelofibrosis

ModelRisk CategoryDevelopment Cohort (RUX-MF Study) - 5-Year OS (%)Validation Cohort (Moffitt Cancer Center) - 5-Year OS (%)
iRR6 Low (Score 0)84.8%[1][5]83.3%[1][5]
Intermediate (Score 1-2)76.4%[1][5]71.7%[1][5]
High (Score >2)56.6%[1][5]54.5%[1][5]
RR6 Low74.4%[1][2]Not reported for this subgroup
Intermediate72.0% (p=0.24 vs. Low)[1][2]Not reported for this subgroup

Experimental Protocols

iRR6 Model Development and Validation

The iRR6 model was developed through a subanalysis of the "RUX-MF" study (NCT06516406), a retrospective study of patients with myelofibrosis treated with ruxolitinib.[1][6]

  • Development Cohort: The model was developed using a cohort of 428 patients with intermediate-1 risk myelofibrosis from the RUX-MF study.[1]

  • Validation Cohort: The model was subsequently validated in an independent, external cohort of 95 intermediate-1 risk patients from the Moffitt Cancer Center.[1][5]

Inclusion Criteria for the RUX-MF Study Subanalysis:

  • Patients with a diagnosis of primary or secondary myelofibrosis.

  • Classified as intermediate-1 risk according to DIPSS or MYSEC-PM at the start of ruxolitinib treatment.[5]

  • Treated with ruxolitinib for at least 6 months.[7]

Definition of iRR6 Variables:

  • Underdosed Ruxolitinib: Ruxolitinib dosage below the recommended level with respect to the patient's platelet count at one or more time points.[1]

  • Spleen Response: Absence of a palpable spleen reduction of 50% or more from baseline at 6 months of treatment.[1]

  • RBC Transfusion Requirement: Need for red blood cell transfusions at any point during the initial 6 months of ruxolitinib therapy.[1]

Visualizations

iRR6 Risk Stratification Workflow

iRR6_Workflow cluster_risk Total Score Calculation start Intermediate-1 Risk Myelofibrosis Patient (on Ruxolitinib for 6 months) q1 Underdosed Ruxolitinib? start->q1 q2 No Spleen Reduction ≥50% at 6 months? q1->q2 Yes (1 pt) q1->q2 No (0 pts) q3 RBC Transfusion Requirement? q2->q3 Yes (1 pt) q2->q3 No (0 pts) low Low Risk (Score = 0) q3->low No (0 pts) Total = 0 intermediate Intermediate Risk (Score = 1-2) q3->intermediate Yes (1 pt) Total = 1-2 high High Risk (Score > 2) q3->high Yes (1 pt) Total > 2

Caption: Workflow for iRR6 risk score calculation in intermediate-1 risk myelofibrosis.

Established Myelofibrosis Prognostic Models: A Logical Relationship

Prognostic_Models cluster_clinical Clinical Scoring Systems cluster_specific Specific Patient Populations IPSS IPSS (Clinical Variables) DIPSS DIPSS (Dynamic Clinical Variables) IPSS->DIPSS Evolved to be applicable at any timepoint MYSEC_PM MYSEC-PM (For Secondary MF) DIPSS_Plus DIPSS-Plus (Adds Cytogenetics, Platelets, Transfusion) DIPSS->DIPSS_Plus Refined with additional prognostic markers iRR6 iRR6 Model (For Intermediate-1 Risk on Ruxolitinib) DIPSS->iRR6 Identifies a subgroup for refined stratification MYSEC_PM->iRR6 Identifies a subgroup for refined stratification

Caption: Relationship of the iRR6 model to established prognostic scoring systems.

References

Safety & Regulatory Compliance

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